Cy5.5 azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H51ClN6O |
|---|---|
Molecular Weight |
727.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |
InChI Key |
JDQLDOBBGMFNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Cy5.5 Azide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of Cy5.5 azide (B81097) in modern biological research and drug development. Cy5.5 azide is a near-infrared (NIR) fluorescent probe that has become an indispensable tool for the precise labeling and visualization of biomolecules.[1][2] Its utility is primarily centered around its azide functional group, which facilitates its covalent attachment to a wide array of molecules through the highly efficient and bioorthogonal "click chemistry" reaction.[1][3][4] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visual workflows to enable researchers to effectively integrate this powerful reagent into their studies.
Core Properties and Spectral Characteristics
This compound is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[1][3] This spectral region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration, making it ideal for in vivo studies.[2][5] The dye's fluorescence is largely insensitive to pH variations between pH 4 and 10.[1][3] It is spectrally similar to other popular dyes such as Alexa Fluor 680 and DyLight 680.[1][3]
There are two primary forms of this compound available: a non-sulfonated version and a sulfonated, water-soluble version (often referred to as Sulfo-Cy5.5 azide). The non-sulfonated form has low aqueous solubility and typically requires an organic co-solvent like DMSO for labeling reactions.[6][7] In contrast, the sulfonated version exhibits high water solubility, which is beneficial for labeling delicate proteins that may be sensitive to organic solvents and helps to minimize non-specific binding and aggregation in aqueous environments.[8][9]
Quantitative Spectral and Physicochemical Data
The following table summarizes the key quantitative properties of this compound, with data compiled from various suppliers to provide a comparative overview.
| Property | Value (Non-sulfonated) | Value (Sulfonated/Water-Soluble) | References |
| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [9][10][11][12] |
| Emission Maximum (λem) | ~694 - 710 nm | ~694 - 707 nm | [9][10][11][12] |
| Molar Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | ~190,000 M⁻¹cm⁻¹ | [1][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | Not specified | [9][10][12] |
| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in water | High water solubility | [7][8][9] |
Core Application: Bioorthogonal Labeling via Click Chemistry
The primary application of this compound is the fluorescent labeling of biomolecules through click chemistry. This powerful and versatile chemical reaction allows for the specific and efficient covalent conjugation of the dye to a target molecule. The azide group on Cy5.5 reacts with a complementary alkyne-functionalized biomolecule to form a stable triazole linkage.[13] This bioorthogonal reaction does not interfere with native biological processes, enabling the precise labeling of molecules in complex biological systems, including living cells.[11]
There are two main types of click chemistry reactions utilized with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed efficiently and is commonly used for labeling proteins, nucleic acids, and other biomolecules that have been modified to contain a terminal alkyne.[1][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for labeling molecules in living cells and organisms.[1][3][15]
The following diagram illustrates the general workflow for labeling a target protein with this compound using either CuAAC or SPAAC.
Key Research Applications and Experimental Protocols
This compound is employed in a wide range of research applications, from cellular imaging to in vivo tracking of molecules and cells.
In Vitro Protein Labeling
Application: Fluorescently labeling purified proteins for use in immunoassays, fluorescence microscopy, and other biochemical assays.
Experimental Protocol (CuAAC):
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a 10 mM stock solution of this compound in DMSO.[13]
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a stock solution of a copper ligand (e.g., THPTA) to protect the protein from copper-induced damage.
-
Freshly prepare a 300 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water.[13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[13]
-
Add the copper(II) sulfate and ligand. A final copper concentration of 50-100 µM is often sufficient.[13]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[13]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[11]
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).[13]
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).[13]
-
In Vivo Imaging and Cell Tracking
Application: Non-invasively monitoring the biodistribution and target engagement of labeled molecules or the migration and fate of labeled cells in living animals.[5][15]
Experimental Protocol (SPAAC for Cell Tracking):
This protocol involves a two-step process: metabolic labeling of cells with an azido-sugar, followed by the copper-free click reaction with a DBCO-functionalized Cy5.5 dye.
-
Metabolic Labeling of Cells:
-
Fluorescent Labeling with Cy5.5-DBCO:
-
React the azide-labeled cells with a DBCO-functionalized Cy5.5 dye in a serum-free medium.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells multiple times with PBS to remove the unreacted dye.
-
-
In Vivo Administration and Imaging:
-
Resuspend the labeled cells in a sterile buffer and administer them to the animal model (e.g., via intravenous injection).
-
At various time points, anesthetize the animal and acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for Cy5.5.[15]
-
Analyze the images to track the location and intensity of the fluorescent signal, which corresponds to the labeled cells.[15]
-
The following diagram illustrates a pre-targeting strategy for in vivo tumor imaging, a common application of this compound.
Conclusion
This compound is a versatile and powerful near-infrared fluorescent probe with broad applications in biological research and drug development. Its ability to be efficiently and specifically conjugated to biomolecules via click chemistry makes it an invaluable tool for a wide range of studies, from fundamental cell biology to preclinical in vivo imaging. The choice between the sulfonated and non-sulfonated versions allows researchers to select the optimal probe based on the specific requirements of their experimental system. By understanding the core properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific discoveries.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. omichem.com [omichem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cy5.5 Azide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 azide (B81097) is a fluorescent dye belonging to the cyanine (B1664457) family, renowned for its applications in the near-infrared (NIR) spectrum. This technical guide provides a comprehensive overview of the chemical and physical properties of Cy5.5 azide, its molecular structure, and detailed protocols for its use in bioconjugation, particularly through "click chemistry." Its utility in labeling and tracking biomolecules makes it an invaluable tool in various research and development fields, including proteomics, genomics, and in vivo imaging. The far-red emission of Cy5.5 minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in sensitive assays.[1][2]
Core Chemical and Physical Properties
The physicochemical properties of this compound are pivotal for its application in experimental settings. These properties can exhibit slight variations depending on the supplier and the specific molecular structure (e.g., non-sulfonated vs. sulfonated forms). The azide functional group enables its covalent attachment to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The non-sulfonated form is soluble in organic solvents like DMSO, DMF, and dichloromethane, with poor solubility in water.[4][5] In contrast, the sulfonated versions (often referred to as Sulfo-Cy5.5 azide) are water-soluble, which is advantageous for bioconjugation in aqueous buffers.[1][6]
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₄₉ClN₆O | [5][7] |
| Molecular Weight | 701.34 g/mol | [4][5] |
| 701.4 g/mol | [7] | |
| 985.13 g/mol (sulfonated) | [2][3][8][9] | |
| 1099.17 g/mol | [10] | |
| Excitation Maximum (λex) | 675 nm | [2][4] |
| 678 nm | [1][3][9][11] | |
| 684 nm | [4][5][7] | |
| Emission Maximum (λem) | 694 nm | [1][2][3][4][9] |
| 695 nm | [11] | |
| 710 nm | [4][5][7] | |
| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2][3][8][9] |
| 198,000 cm⁻¹M⁻¹ | [4][5] | |
| 209,000 cm⁻¹M⁻¹ | [7] | |
| Fluorescence Quantum Yield (Φ) | 0.2 | [5][7][12] |
| Solubility | DMSO, DMF, DCM | [4][5][7] |
| Water (for sulfonated form) | [2][3][8][9] | |
| Storage Conditions | -20°C, protected from light, desiccated | [5][7][8][9] |
Chemical Structure
This compound is a complex organic molecule characterized by a polymethine chain linking two indolenine rings. The extended conjugated system is responsible for its near-infrared absorption and emission properties. An azide (-N₃) functional group is attached via a linker, enabling its use in click chemistry. The exact structure, particularly of the linker, can vary between suppliers. Below is a representative structure of a non-sulfonated this compound.
(Image of the chemical structure of this compound would be placed here if image generation were supported)
Experimental Protocols
The primary application of this compound is the labeling of alkyne-containing biomolecules via click chemistry. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are widely used.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol details the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)[13]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)[13]
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)[13][14]
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the desired buffer to the final reaction volume.
-
Add the this compound stock solution to achieve a final concentration that is typically a 2- to 10-fold molar excess over the protein.[14]
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A final copper concentration of 50-100 µM is often sufficient.[13][14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
-
Purify the labeled protein from unreacted dye and other reagents using an appropriate method, such as size-exclusion chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
SPAAC is a copper-free click chemistry method, making it suitable for live-cell applications where copper toxicity is a concern.[3] This protocol outlines the labeling of cells that have been metabolically engineered to express strained cyclooctyne (B158145) groups on their surface glycans.
Materials:
-
Cells cultured with a cyclooctyne-modified sugar (e.g., a DBCO-modified sugar)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a staining solution by diluting a stock solution of this compound in HBSS to the desired final concentration (typically 5-25 µM).[1]
-
Wash the cells once with pre-warmed PBS to remove residual culture medium.[1]
-
Replace the PBS with the this compound staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.[1]
-
Remove the staining solution and wash the cells three times with PBS to remove any unreacted dye.[1]
-
The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. omichem.com [omichem.com]
- 5. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cy5.5 Azide: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral and physicochemical properties of Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent probe. It details experimental protocols for its application in bioconjugation and fluorescence imaging, crucial for research and drug development.
Core Properties of Cy5.5 Azide
This compound is a bright and photostable near-infrared dye functionalized with an azide group.[1] This azide moiety allows for its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) through copper-catalyzed or copper-free "click chemistry," respectively.[1] Its fluorescence in the NIR region is advantageous for biological samples as it minimizes autofluorescence.[1] The dye is water-soluble, particularly in its sulfonated form (Sulfo-Cy5.5 azide), which reduces non-specific binding in aqueous environments.[2][3] The fluorescence of this compound is stable across a pH range of 4 to 10.[1][4]
Data Presentation: Spectral and Physicochemical Properties
The spectral properties of this compound can exhibit slight variations depending on the supplier and the molecular environment. The following table summarizes key quantitative data from various sources.
| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) | Value (Source 4) |
| Excitation Maximum (λex) | 678 nm[1] | ~675 nm[2] | 684 nm[5][6][7][8] | 674 nm[9] |
| Emission Maximum (λem) | 694 nm[1][2] | 707 nm[2] | 710 nm[5][6][7][8] | - |
| Molar Extinction Coeff. (ε) | 190,000 cm⁻¹M⁻¹[1][2] | 198,000 cm⁻¹M⁻¹[5][6][7][8] | - | - |
| Fluorescence Quantum Yield (Φ) | 0.2[6][7][8] | - | - | - |
| Molecular Weight | 985.13 g/mol [1] | 999.2 g/mol [2] | 701.34 g/mol [7] | - |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)[2]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)[2][10]
-
Sodium Ascorbate (B8700270) (prepare fresh)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
Methanol and Chloroform for protein precipitation[2]
-
Microcentrifuge tubes[2]
Methodology:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution. The molar ratio of dye to protein may need to be optimized, with starting recommendations often between 3 to 7-fold molar excess of the dye.
-
Add the THPTA solution to a final concentration of 1-5 mM.[2][12]
-
Add the CuSO₄ solution to a final concentration of 1 mM.[12]
-
-
Initiate the Reaction:
-
Incubation:
-
Purification:
-
To remove unreacted dye, precipitate the protein. Add 3 volumes of methanol, 0.75 volumes of chloroform, and 2 volumes of water to the reaction mixture.[2]
-
Vortex and centrifuge at high speed (13,000-20,000 x g) for 5 minutes.[2]
-
A protein pellet will form at the interface of the aqueous and organic layers.[2] Carefully remove the supernatant.
-
Wash the pellet with methanol, centrifuge again, and discard the supernatant.[2]
-
Air-dry the protein pellet.[2]
-
The labeled protein is now ready for downstream analysis like SDS-PAGE.[2]
-
Fluorescence Microscopy of Labeled Cells
This protocol outlines the labeling of alkyne-modified cells with this compound for imaging.
Materials:
-
Cells cultured on coverslips, with metabolically incorporated alkyne groups
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)[12]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[12]
-
Click reaction cocktail components (as in Protocol 1)
-
Washing buffer (e.g., PBS with 0.1% Tween-20)[12]
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm)[2]
Methodology:
-
Cell Preparation:
-
Culture cells on coverslips and treat with an alkyne-containing metabolic precursor (e.g., an amino acid or sugar analog).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.[12]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]
-
Wash the cells three times with PBS.[12]
-
-
Labeling Reaction:
-
Prepare a fresh click reaction cocktail containing CuSO₄, THPTA, and this compound in PBS.[12] A typical final concentration for the dye is 5-25 µM.[2]
-
Initiate the reaction by adding fresh sodium ascorbate.
-
Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[12]
-
-
Washing:
-
Mounting and Imaging:
Mandatory Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Workflow for cell labeling and imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. omichem.com [omichem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
Unlocking Precision in Bioconjugation: A Technical Guide to Cy5.5 Azide Click Chemistry
For researchers, scientists, and drug development professionals, the ability to precisely label and track biomolecules is paramount. Cy5.5 azide (B81097), a near-infrared fluorescent probe, has emerged as a powerful tool in this endeavor. Its utility is unlocked through "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This in-depth guide explores the core principles of Cy5.5 azide click chemistry, providing detailed experimental protocols and quantitative data to empower your research and development efforts.
This compound's value lies in its azide functional group, which allows for its covalent attachment to molecules containing a complementary alkyne group.[1] This highly specific reaction enables the precise labeling of biomolecules, even within the complex environment of living cells.[1] The cyanine (B1664457) dye core of Cy5.5 provides strong fluorescence in the near-infrared spectrum, minimizing autofluorescence from biological samples and leading to a higher signal-to-noise ratio in imaging experiments.[1][2] Furthermore, sulfonated versions of this compound offer enhanced water solubility, which is crucial for bioconjugation in aqueous buffers and for preventing the aggregation of labeled proteins.[1][3]
Core Properties of this compound
The successful design of fluorescence-based experiments hinges on a thorough understanding of the fluorophore's spectral and physicochemical properties. The data for this compound from various suppliers are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~673 - 684 nm | [1][4][5][6][7][8][9][10] |
| Emission Maximum (λem) | ~694 - 710 nm | [1][4][5][6][7][8][9][10][11] |
| Molar Extinction Coeff. (ε) | 190,000 - 250,000 cm⁻¹M⁻¹ | [1][4][5][6][8][9][11][12] |
| Fluorescence Quantum Yield | 0.2 - 0.27 | [4][5][9][13] |
| Molecular Weight | ~701.34 - 1161.34 g/mol (form dependent) | [1][4][5][7][8][9][11][12] |
| Solubility | Water, DMSO, DMF | [4][5][7][8][11][12] |
The Chemistry of Connection: CuAAC and SPAAC
This compound is primarily utilized in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][12][14] The choice between these methods depends on the specific application, particularly the tolerance of the biological system to a copper catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[15][][17] This reaction is known for its fast kinetics and high yields.[15] The copper(I) catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270).[17] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency, especially in aqueous environments.[18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[11][19][20] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[6][11][21][22][23] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst.[24] SPAAC is highly bioorthogonal, meaning the reactive partners do not interact with native biological functional groups, ensuring high specificity in labeling.[20][25]
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound using both CuAAC and SPAAC. It is important to optimize these protocols for your specific application.
Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins in Lysate
This protocol is adapted for labeling a protein lysate where proteins have been metabolically or chemically modified to contain a terminal alkyne.[1]
Materials:
-
Alkyne-modified protein lysate
-
Sulfo-Cy5.5 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Methanol, Chloroform, Deionized Water
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein lysate with the reaction buffer.
-
Add the Sulfo-Cy5.5 Azide stock solution to a final concentration of 100-200 µM.
-
Add the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is recommended.[18]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.[18] Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[1]
-
-
Protein Precipitation (to remove unreacted dye):
-
Add 3 volumes of methanol, 0.75 volumes of chloroform, and 2 volumes of deionized water to the reaction mixture.[1]
-
Vortex thoroughly and centrifuge at high speed (13,000-20,000 x g) for 5 minutes.[1]
-
A protein pellet will form at the interface. Carefully remove the upper aqueous layer.[1]
-
Add 2.25 volumes of methanol, vortex, and centrifuge again.[1]
-
Carefully remove and discard the supernatant.[1]
-
-
Sample Preparation for Analysis:
-
Air-dry the protein pellet for at least 15 minutes and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE).[1]
-
Protocol 2: SPAAC (Copper-Free) Labeling of DBCO-Modified Proteins
This protocol describes a two-step "tag-and-modify" approach where a protein is first functionalized with a DBCO group and then labeled with this compound.[6]
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, HEPES)
-
DBCO-NHS ester
-
Sulfo-Cy5.5 Azide
-
Anhydrous DMSO
-
Spin desalting column
Procedure:
-
Protein Modification with DBCO:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6]
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[6]
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[6]
-
-
Labeling with Sulfo-Cy5.5 Azide:
-
Purification of Labeled Protein:
-
Remove the excess, unreacted Sulfo-Cy5.5 Azide using a spin desalting column or dialysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling and analyzing proteins using this compound click chemistry.
Applications in Research and Drug Development
The precision and biocompatibility of this compound click chemistry have made it an invaluable tool in various research and drug development applications. These include:
-
Cellular Imaging: Visualizing the localization and trafficking of proteins and other biomolecules within living cells.[1][3]
-
In Vivo Imaging: Tracking labeled cells or molecules in whole organisms, benefiting from the low tissue autofluorescence in the near-infrared range.[4][21][26]
-
Flow Cytometry: Quantifying labeled cells or molecules.[6]
-
Proteomics: Identifying and quantifying proteins that have been metabolically labeled with an alkyne or azide.
-
Drug Development: Attaching this compound to drug candidates to study their distribution and target engagement. The principles of click chemistry are also fundamental in the construction of Antibody-Drug Conjugates (ADCs).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 5. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]
- 10. idtdna.com [idtdna.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. bioclone.net [bioclone.net]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Cy5.5 PEG DBCO [nanocs.net]
- 23. Cy5 BCN | AAT Bioquest [aatbio.com]
- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 25. biotium.com [biotium.com]
- 26. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Quantum Yield and Brightness of Cy5.5 Azide for Researchers and Drug Development Professionals
Introduction
In the fields of biomedical research, diagnostics, and drug development, the precise selection and characterization of fluorescent probes are critical for generating sensitive and reproducible data. Cyanine (B1664457) dyes, such as Cy5.5 azide (B81097), have emerged as indispensable tools for labeling and tracking biomolecules due to their high molar extinction coefficients and fluorescence in the near-infrared (NIR) spectrum, which minimizes autofluorescence from biological samples.[1][2] A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), representing the efficiency of converting absorbed photons into emitted fluorescent light. This technical guide provides a comprehensive overview of the quantum yield and brightness of Cy5.5 azide, detailed experimental protocols for its characterization, and its application in biological research.
Core Photophysical Properties of this compound
This compound is a functionalized cyanine dye featuring an azide moiety that enables its covalent attachment to biomolecules via "click chemistry" reactions.[1][3] This dye is particularly valuable for in vivo imaging and assays where reducing background fluorescence is crucial.[3] The fluorescence of this compound is generally insensitive to pH changes within a range of 4 to 10.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, compiled from various suppliers and literature sources. It is important to note that these values, particularly the quantum yield, can be influenced by the local environment.[5]
| Parameter | Value | Source(s) |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [3][6][7] |
| Excitation Maximum (λex) | 675 - 684 nm | [2][3][7] |
| Emission Maximum (λem) | 694 - 710 nm | [2][3][7] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [3][4] |
| Brightness (Φ x ε) | 38,000 - 58,520 M⁻¹cm⁻¹ | Calculated |
| Solubility | DMSO, DMF, DCM, Water | [2][3][4] |
Note on Brightness: Brightness is a practical measure of a fluorophore's performance, calculated as the product of its molar extinction coefficient and quantum yield. A higher brightness value indicates a greater fluorescence signal for a given amount of excitation light.
Factors Influencing Quantum Yield
The fluorescence quantum yield of cyanine dyes like Cy5.5 is highly dependent on their molecular structure and local environment.[5] Key factors that can alter the quantum yield include:
-
Solvent Viscosity: Increased solvent viscosity can restrict non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, leading to a higher quantum yield.[5][8][9]
-
Temperature: Changes in temperature can affect the rate of non-radiative decay, thereby influencing the quantum yield.[5]
-
Conjugation to Biomolecules: Covalent attachment of this compound to macromolecules like proteins or nucleic acids can constrain the dye's structure, often resulting in an increased quantum yield.[5][10] This phenomenon is the basis for many "turn-on" fluorescent probes.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence properties to a well-characterized reference standard with a known quantum yield.[5]
Materials and Equipment
-
This compound Sample
-
Reference Standard: A fluorophore with a known quantum yield and spectral properties similar to Cy5.5 (e.g., other cyanine dyes).[11]
-
Spectroscopic Grade Solvents: Solvents that dissolve both the sample and the reference standard without introducing fluorescent impurities (e.g., DMSO, methanol).[5][12]
-
UV-Vis Spectrophotometer [12]
-
Spectrofluorometer [12]
-
Quartz Cuvettes [12]
Step-by-Step Procedure
-
Selection of a Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral range to this compound and has a well-documented quantum yield.[5]
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the reference standard in the chosen solvent.[5]
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the excitation wavelength for each solution.[5]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrumental parameters (e.g., slit widths) are identical for both the sample and the reference.[5]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[5]
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The resulting plots should be linear.[5]
-
The quantum yield of the sample (Φ_S) is calculated using the following equation:[5] Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²) Where:
-
Φ_R is the quantum yield of the reference standard.
-
Slope_S and Slope_R are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively.[5]
-
-
Application: Biomolecule Labeling via Click Chemistry
This compound is widely used for the fluorescent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145) group. This is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.[1][2][3]
Experimental Workflow: Labeling of an Alkyne-Modified Protein
The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound.
Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.
This labeling strategy is a cornerstone of modern chemical biology and is extensively used in drug development for applications such as:
-
Target identification and validation: Visualizing the localization and trafficking of drug targets.
-
High-throughput screening: Developing fluorescent assays to screen for inhibitors or activators of specific enzymes.
-
In vivo imaging: Tracking the biodistribution of drug candidates and their targets in living organisms.[13]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 8. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. medchemexpress.com [medchemexpress.com]
The Solubility Profile of Cy5.5 Azide: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Cy5.5 azide (B81097), a near-infrared fluorescent probe essential for bioconjugation and imaging applications.
Cy5.5 azide is a fluorescent dye widely utilized in life sciences research for the labeling and detection of biomolecules through "click chemistry." Its near-infrared (NIR) fluorescence properties make it particularly valuable for in vivo imaging, where it minimizes autofluorescence from biological tissues. A critical parameter for its effective use is its solubility in various solvents, which dictates its handling, reaction conditions, and applications. This technical guide provides a comprehensive overview of the solubility of this compound, supported by quantitative data, experimental protocols, and a workflow for its application in click chemistry.
Core Physicochemical Properties
This compound is a hydrophobic molecule, a characteristic that significantly influences its solubility. For applications requiring high aqueous solubility, a sulfonated version, Sulfo-Cy5.5 azide, is available and should be considered.[][2][3]
Quantitative Solubility Data
The solubility of non-sulfonated this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Solubility | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥70.1 mg/mL[4] | >100 mM | - |
| Ethanol (EtOH) | ≥46.2 mg/mL[4] | >65 mM | Requires sonication to achieve this concentration. |
| Water | 1.2 mg/L (1.6 µM)[5][6] | 1.6 µM | Practically insoluble.[5][6] |
Qualitative Solubility Data
In addition to quantitative data, several sources describe the solubility of this compound in a qualitative manner. This information is useful for selecting appropriate solvents for stock solutions and reaction mixtures.
| Solvent | Solubility Description |
| Dimethylformamide (DMF) | Soluble[5][6][7][8][9][10][11] |
| Dichloromethane (DCM) / Chloroform | Soluble[5][6][7][8] |
| Methanol (MeOH) | Freely Soluble[7][10] |
| Acetonitrile (ACN) | Soluble in conventional organic solvents[] |
| Tetrahydrofuran (THF) | Soluble in conventional organic solvents[] |
| Water | Poorly soluble / Practically insoluble[5][6][7] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general procedure for dissolving and preparing a stock solution of this compound for use in labeling reactions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weighing the Dye: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture, as the dye is hygroscopic.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock solution concentration (e.g., 10 mM). It is recommended to dissolve the dye in an organic solvent like DMSO first before adding it to an aqueous reaction mixture.[]
-
Dissolution: Vortex the tube thoroughly until the dye is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[4][5][6][7] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates a typical experimental workflow for labeling a biomolecule with this compound using a copper-catalyzed click reaction (CuAAC). This reaction is a cornerstone of bioconjugation due to its high efficiency and specificity.[11][12]
Logical Relationship: Solubility and Experimental Design
The solubility of this compound is a critical factor that dictates the design of labeling experiments. The diagram below illustrates the logical considerations based on the dye's solubility profile.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. omichem.com [omichem.com]
- 8. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Photostability and Storage of Cy5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photostability and optimal storage conditions for Cy5.5 azide (B81097), a widely used near-infrared (NIR) fluorescent probe in bioconjugation and imaging applications. Understanding these characteristics is critical for ensuring experimental reproducibility, maximizing signal integrity, and preserving the shelf-life of this valuable reagent.
Core Properties of Cy5.5 Azide
This compound is a functionalized cyanine (B1664457) dye featuring an azide group, which allows for its covalent attachment to molecules containing alkyne or cyclooctyne (B158145) moieties through "click chemistry" reactions. Its fluorescence in the NIR spectrum (typically with excitation around 675-684 nm and emission around 694-710 nm) makes it particularly useful for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is crucial.[1] The fluorescence of this compound is generally stable across a pH range of 4 to 10.[1][2]
Spectral and Physicochemical Properties
Quantitative data for this compound has been compiled from various sources to provide a comparative summary. It is important to note that values can vary slightly depending on the specific vendor, solvent, and conjugation state of the dye.
| Property | Value | Source |
| Excitation Maximum (λex) | 678 - 684 nm | [3][4] |
| Emission Maximum (λem) | 694 - 710 nm | [4] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5] |
| Solubility | DMSO, DMF, Water |
Photostability of this compound
While often described as "photostable," the susceptibility of this compound to photobleaching—the irreversible loss of fluorescence upon exposure to light—is a critical consideration, particularly in experiments involving prolonged or high-intensity illumination such as single-molecule studies and time-lapse imaging. The primary mechanism of photobleaching for many fluorophores, including cyanine dyes, involves the transition to a long-lived triplet state. From this state, the dye can react with molecular oxygen to produce reactive oxygen species that chemically damage the fluorophore, leading to a loss of fluorescence.
Factors Influencing Photostability
Several factors can impact the photostability of this compound in an experimental setting. Understanding and controlling these variables can significantly improve the quality and reliability of fluorescence-based assays.
Storage and Handling of this compound
Proper storage and handling are paramount to prevent the degradation of this compound and ensure its performance over time. The azide functional group is generally stable but can be sensitive to certain conditions. Both temperature and exposure to light are critical factors to control.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from multiple suppliers. For specific lots, always refer to the manufacturer's datasheet.
| Parameter | Recommendation | Details |
| Temperature | -20°C | Long-term storage at this temperature is recommended to minimize thermal degradation. |
| Light | Protect from light | Store in the dark. Amber vials or tubes wrapped in foil are advisable. Cyanine dyes are susceptible to photodegradation even from ambient light over extended periods. |
| Form | Solid (lyophilized) or in anhydrous solvent (e.g., DMSO) | Storing in solution can make the dye more susceptible to degradation. If stored in solution, use an anhydrous solvent and ensure the container is tightly sealed to prevent moisture absorption. |
| Atmosphere | Desiccate | For the solid form, storing in a desiccated environment is recommended to prevent hydration, which can affect stability and subsequent dissolution. |
| Shelf-life | Up to 24 months (when stored correctly) | Shelf-life can vary by manufacturer and storage conditions. It is best practice to use the product within the recommended timeframe.[3] |
Handling Procedures
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the dye into smaller, single-use volumes upon receipt, especially if it is in solution.
-
Dissolution: When preparing a stock solution, use a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Protection from Light: During experimental procedures, minimize the exposure of the dye to light as much as possible by working in a dimly lit area and covering tubes and plates with foil.
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol outlines a general method for quantifying the photobleaching rate of this compound in solution using a fluorescence microscope.
Objective: To measure the rate of fluorescence decay of this compound under continuous illumination.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable laser line (e.g., 640 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in PBS to a final concentration of 1 µM.
-
Pipette a small volume (e.g., 10 µL) of the diluted dye solution onto a clean microscope slide and place a coverslip over it.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the laser illumination source.
-
Set the excitation wavelength to match the excitation peak of this compound.
-
Adjust the laser power to a level that provides a good signal-to-noise ratio without immediately bleaching the sample. It is crucial to keep the laser power constant throughout the experiment.
-
Set the camera exposure time and gain to appropriate levels.
-
-
Image Acquisition:
-
Focus on the sample and select a region of interest.
-
Acquire a time-lapse series of images of the same region. The time interval between images should be consistent (e.g., one image every 5 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
The resulting curve represents the photobleaching profile of this compound under the specific experimental conditions. The time it takes for the fluorescence to decrease to half of its initial value (the half-life) can be determined from this curve.
-
By adhering to the storage and handling guidelines and understanding the factors that influence photostability, researchers can ensure the reliability and reproducibility of their experiments utilizing this compound.
References
An In-depth Technical Guide to the Copper-Catalyzed Click Reaction with Cy5.5 Azide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on its application using the near-infrared fluorescent probe, Cy5.5 azide (B81097). We will delve into the core mechanism, provide detailed experimental protocols, present quantitative data, and offer troubleshooting guidance to enable robust and efficient bioconjugation.
Core Principles of Click Chemistry and Cy5.5 Azide
The concept of "click chemistry" defines a class of reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[1][2] In the realm of bioconjugation, the CuAAC reaction has become a cornerstone methodology.[1][3] It involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole linkage.[1][4]
A key advantage of this reaction is its bioorthogonality; the azide and alkyne functional groups are largely absent in biological systems, which prevents unwanted side reactions with native biomolecules.[1][2][5][6]
This compound is a near-infrared (NIR) fluorescent probe designed for this reaction.[7] Its key attributes include:
-
Near-Infrared Fluorescence: With excitation and emission maxima around 678 nm and 694 nm respectively, Cy5.5 operates in a spectral region where background autofluorescence from biological samples is significantly reduced, enabling sensitive detection with deep tissue penetration.[5]
-
High Brightness: Cy5.5 possesses a high molar extinction coefficient, contributing to its bright signal.[5][7]
-
Water Solubility: Sulfonated versions (Sulfo-Cy5.5) exhibit excellent solubility in aqueous buffers, which is critical for reactions involving sensitive biological samples like proteins, minimizing the need for potentially denaturing organic co-solvents.[5][8]
-
pH Insensitivity: The fluorescence of Cy5.5 is stable across a wide physiological pH range (pH 4 to 10).[7][8]
The Core Mechanism of CuAAC
The copper(I)-catalyzed reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, offering an enormous rate acceleration of 10⁷ to 10⁸.[9] The active catalytic species is Cu(I).[10][11] The catalytic cycle is generally understood to involve the following key steps:
-
Formation of Copper(I)-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1][12]
-
Coordination with Azide: The azide then coordinates to the copper acetylide complex.[9][]
-
Cycloaddition and Ring Formation: This is followed by a cycloaddition step that forms a six-membered copper-containing metallacycle intermediate.[1][9][]
-
Rearrangement and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product.[9][14]
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to participate in another cycle.[1]
Data Presentation: Properties and Reaction Conditions
Quantitative data is essential for designing and optimizing experiments. The tables below summarize the key properties of a typical this compound probe and recommended starting conditions for the CuAAC reaction.
Table 1: Photophysical and Chemical Properties of Sulfo-Cy5.5 Azide
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | ~999.2 g/mol | [5] |
| Excitation Maximum (Ex) | ~678 nm | [5][7] |
| Emission Maximum (Em) | ~694 nm | [5][7] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Water, DMSO, DMF |[7] |
Table 2: Recommended Starting Concentrations for CuAAC Bioconjugation
| Component | Recommended Concentration | Key Considerations | Reference(s) |
|---|---|---|---|
| Alkyne-Biomolecule | 1-10 mg/mL (or 10-100 µM) | Substrate dependent; lower concentrations may require longer reaction times. | [1] |
| This compound | 1.5 to 10-fold molar excess over alkyne | The optimal ratio should be determined empirically. | [1][5][15] |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | The source of the catalytic species. | [5][15][16] |
| Ligand (e.g., THPTA) | 5-fold molar excess over copper | Stabilizes Cu(I), accelerates the reaction, and prevents oxidative damage. | [3][11][15] |
| Sodium Ascorbate (B8700270) | 1-5 mM | Must be prepared fresh to efficiently reduce Cu(II) to Cu(I). | [5][15] |
| pH | 7.0 - 8.0 | CuAAC is tolerant of a wide pH range, but avoid Tris buffers which can chelate copper. | [15][17] |
| Temperature | Room Temperature | Gentle heating (e.g., 40-60 °C) can be used for sterically hindered substrates. | [10] |
| Reaction Time | 30 minutes - 4 hours | Monitor progress if possible; can be extended for dilute samples. |[5][15] |
Experimental Protocols
This section provides a detailed methodology for a common application: labeling an alkyne-modified protein with Sulfo-Cy5.5 azide.
4.1. Materials
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy5.5 Azide (e.g., 10 mM stock in DMSO or water)[5][15]
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)[8][15]
-
Copper-chelating ligand: THPTA (e.g., 100 mM stock in water)[8][15]
-
Reducing agent: Sodium Ascorbate (e.g., 100-300 mM in water, always freshly prepared )[5][8]
-
Purification column (e.g., size-exclusion chromatography/desalting column)[5]
-
1.5 mL microcentrifuge tubes
4.2. Methodology: Protein Labeling
Step-by-Step Procedure:
-
Prepare Stock Solutions: Ensure all stock solutions are prepared at the desired concentrations. Critically, the sodium ascorbate solution must be made fresh immediately before use to ensure its reducing capacity.[5][15][16]
-
Prepare Catalyst/Ligand Premix: Shortly before initiating the reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common starting ratio is 1:5 (CuSO₄:THPTA).[3][5]
-
Reaction Setup: In a microcentrifuge tube, perform the following additions in order, mixing gently after each step: a. Add the alkyne-modified protein to the desired final concentration in your reaction buffer.[5] b. Add the Sulfo-Cy5.5 Azide stock solution. A 2- to 10-fold molar excess over the protein is a good starting point.[5] c. Add the catalyst/ligand premix. A final copper concentration of 50-100 µM is often sufficient.[5]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the cycloaddition.[5]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. It is crucial to protect the reaction from light to prevent photobleaching of the Cy5.5 dye.[5][8]
-
Purification: Following incubation, remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as a size-exclusion desalting column.[5]
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~678 nm (for Sulfo-Cy5.5).[5]
Troubleshooting Common Issues
While CuAAC is a robust reaction, certain issues like low yield or side reactions can occur.
-
Low or No Yield: This is the most common issue.
-
Inactive Catalyst: The active Cu(I) species is easily oxidized to inactive Cu(II). Always use a fresh solution of sodium ascorbate and consider degassing solvents to remove dissolved oxygen.[16][17]
-
Reagent Integrity: Ensure the purity of the azide and alkyne. Impurities can inhibit the reaction.[16]
-
Ligand Issues: A suitable ligand like THPTA is crucial for stabilizing the Cu(I) catalyst in aqueous solutions.[10] Ensure the correct ligand-to-copper ratio is used.[16]
-
-
Precipitation During Reaction: If reagents, particularly the azide, are not fully soluble, precipitation can occur. Ensure all components are dissolved, using gentle heating if necessary and compatible with the biomolecule.[15]
-
Protein Damage or Precipitation: In bioconjugation, the combination of copper and ascorbate can sometimes generate reactive oxygen species (ROS) that damage proteins.[17] Using a stabilizing ligand like THPTA, minimizing copper concentration, and keeping reaction times as short as possible can mitigate this.[3][15][17]
Conclusion
The copper-catalyzed click reaction between an azide and a terminal alkyne is a powerful and versatile tool for chemical biology and drug development. When paired with a high-performance near-infrared fluorophore like this compound, it enables the precise and sensitive labeling of a wide array of biomolecules. By understanding the core reaction mechanism, optimizing reaction components, and following robust protocols, researchers can effectively harness the power of click chemistry to create sophisticated bioconjugates for advanced imaging, diagnostic, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cy5.5 Azide for Labeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent dye, for the labeling of biomolecules. We will delve into its core properties, applications, and detailed experimental protocols, offering a technical resource for researchers in various fields, including immunology, oncology, and regenerative medicine.
Introduction to Cy5.5 Azide
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye that is a valuable tool for fluorescently labeling biomolecules.[1][2] Its fluorescence emission in the near-infrared spectrum makes it particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[3][4] The azide functional group allows for its specific covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through "click chemistry" reactions.[1][2] This bioorthogonal labeling strategy is highly efficient and specific, making it ideal for conjugating sensitive biomolecules under physiological conditions.[5]
The sulfonated form, Sulfo-Cy5.5 azide, exhibits enhanced water solubility, which minimizes non-specific binding and reduces aggregation, leading to improved signal-to-noise ratios in aqueous environments.[3][6]
Physicochemical and Spectroscopic Properties
The selection of a fluorescent probe is critical for successful experimentation. The properties of this compound make it compatible with common laser lines and detection instruments.
| Property | Value | References |
| Excitation Maximum (λex) | ~673 - 684 nm | [3][5] |
| Emission Maximum (λem) | ~694 - 710 nm | [3][5] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [1][3][5] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [3][7] |
| Recommended Laser Line | 633 nm or 647 nm | [5] |
| Reactive Group | Azide (-N₃) | [5] |
| Partner Reactive Group | Strained Alkyne (e.g., DBCO, BCN), Terminal Alkyne | [1][5] |
| Solubility | Water, DMSO, DMF | [1][8] |
Labeling Chemistry: The Power of Click Chemistry
This compound is primarily used in click chemistry reactions for bioconjugation. This can be achieved through two main strategies:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[5] The high reactivity of the strained alkyne allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for live-cell and in-vivo applications.[1][5]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to promote the cycloaddition with the azide.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[9]
Below is a diagram illustrating the general principle of SPAAC for labeling a biomolecule with this compound.
Key Applications and Experimental Protocols
This compound is a versatile tool with a wide range of applications in biological research.
Protein Labeling for In-Vivo Imaging
A common application of this compound is in a pre-targeting strategy for in-vivo tumor imaging.[10] This involves a two-step approach where a targeting molecule (e.g., an antibody) modified with a strained alkyne is first administered, followed by the injection of this compound, which then "clicks" to the accumulated targeting molecule at the site of interest.[10]
Experimental Protocol: Protein Labeling via Copper-Free Click Chemistry (SPAAC) [5]
Part 1: Modification of Protein with DBCO
-
Materials:
-
Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
-
Procedure:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Part 2: Labeling with Sulfo-Cy5.5 Azide
-
Materials:
-
DBCO-modified protein.
-
Sulfo-Cy5.5 Azide.
-
Anhydrous DMSO or water.
-
-
Procedure:
-
Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water.
-
Add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 Azide stock solution to the purified DBCO-modified protein solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein by removing excess Sulfo-Cy5.5 Azide using a spin desalting column.
-
Part 3: Characterization of the Labeled Protein
-
Procedure:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Cell Labeling for Flow Cytometry
This compound is also a powerful tool for flow cytometry, enabling the detection of biomolecules that have been metabolically or chemically tagged with an alkyne group.[6] This is particularly useful for cell proliferation assays (e.g., EdU incorporation) and apoptosis detection (e.g., TUNEL assays).[6]
Experimental Protocol: Cell Proliferation Assay using EdU and this compound [6]
-
Materials:
-
Cells of interest.
-
5-ethynyl-2'-deoxyuridine (EdU).
-
Fixation and permeabilization buffers.
-
Click-iT® reaction cocktail (containing copper sulfate, a fluorescent azide, and a reaction buffer). For this protocol, this compound would be substituted.
-
Wash buffer.
-
-
Procedure:
-
EdU Labeling: Incubate cells with EdU for a desired period to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Harvest and wash the cells, then fix and permeabilize them according to standard protocols.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, using this compound as the fluorescent azide. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove unreacted reagents.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer equipped with a 633 nm or 647 nm laser.
-
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its exceptional brightness, photostability, and suitability for bioorthogonal click chemistry make it an invaluable tool for a wide range of applications, from in-vivo imaging to flow cytometry. The availability of a water-soluble form, Sulfo-Cy5.5 azide, further enhances its utility in aqueous biological systems by minimizing non-specific interactions. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance their studies in various life science disciplines.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as an indispensable tool in chemical biology, drug development, and materials science. As a leading example of bioorthogonal chemistry, SPAAC facilitates the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.
Core Principles of SPAAC
The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][2] This ring strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[2] This allows the reaction to proceed rapidly at physiological temperatures and pH.[2] The reaction is highly selective because both the strained alkyne and the azide (B81097) functional groups are bioorthogonal; they are chemically inert to the vast array of functional groups present in biological systems.[1]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2] A significant advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the absence of a copper catalyst, which is cytotoxic and thus limits the applications of CuAAC in living cells and organisms.[1][3]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its successful application. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, and the reaction conditions such as solvent, pH, and temperature.
Influence of Cyclooctyne Structure
The choice of cyclooctyne is paramount in designing a SPAAC experiment as it directly influences the reaction rate.[4] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity.[5] The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [4] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [4] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [4] |
| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [4] |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [4] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [6] |
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [6] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific substitutions on the reactants.
Influence of Reaction Conditions
The reaction environment significantly impacts SPAAC kinetics. Key parameters to consider for optimization include the choice of buffer, pH, and temperature.[5]
| Parameter | Observation | Rate Constant Range [M⁻¹s⁻¹] | Reference(s) |
| Buffer (pH 7) | HEPES buffer generally yields higher rate constants compared to PBS. | PBS: 0.32–0.85, HEPES: 0.55–1.22 | [7] |
| pH | Higher pH values generally increase reaction rates (exception noted in HEPES). | - | [7] |
| Temperature | Reactions are typically run between 4°C and 37°C. Higher temperatures accelerate the reaction. | - | [8] |
| Cell Culture Media | DMEM shows faster reaction rates than RPMI. | DMEM: 0.59–0.97, RPMI: 0.27–0.77 | [7] |
| PEG Linker | The presence of a PEG linker can enhance reaction rates. | 0.18–0.37 (31 ± 16% increase) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC.
General Protocol for Labeling an Azide-Modified Protein
This protocol describes a general method for labeling a protein containing an azide group with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).[4]
1. Preparation of Reactants:
-
Azide-Modified Protein: Ensure the protein is purified and dissolved in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[4]
-
Cyclooctyne Stock Solution: Immediately before use, dissolve the cyclooctyne reagent (e.g., DBCO-NHS ester) in a compatible solvent like anhydrous DMSO to a concentration of 10-100 mM.[4][5]
2. Reaction Setup:
-
To the azide-modified protein solution, add the desired molar excess of the cyclooctyne stock solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.[1][4]
-
The final concentration of any organic co-solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.[1][5]
3. Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours or overnight at 4°C with gentle mixing.[4][8] The optimal reaction time will depend on the specific reactants and their concentrations.[8]
4. Purification:
-
Once the reaction is complete, purify the protein conjugate using a suitable chromatographic technique, such as size-exclusion chromatography or reversed-phase HPLC, to remove unreacted starting materials and byproducts.[5]
5. Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[4]
Protocol for Solid-Phase Synthesis of an Azide-Containing Peptide
This protocol outlines the incorporation of an azide-functionalized amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).[9]
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
2. Amino Acid Coupling:
-
Couple the desired Fmoc-protected amino acids sequentially. For incorporating an azide, use an Fmoc-protected amino acid with an azide-containing side chain (e.g., Fmoc-L-azidolysine(Boc)-OH).
-
Pre-activate the amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) before adding it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours and monitor for completion using a Kaiser test.[9]
3. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.[9]
4. Cleavage and Deprotection:
-
After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
5. Purification:
-
Precipitate the crude peptide in cold diethyl ether and purify by reversed-phase HPLC.[9]
Applications in Drug Development and Beyond
The bioorthogonality and efficiency of SPAAC have made it an invaluable technique in a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): SPAAC is used for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to the development of targeted cancer therapies.[10]
-
Molecular Imaging: By attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules, SPAAC enables the real-time tracking and visualization of biological processes in living organisms.[11]
-
Targeted Drug Delivery: SPAAC can be used to functionalize drug delivery vehicles, such as nanoparticles or liposomes, with targeting ligands to enhance their accumulation at the desired site of action.[11]
-
Macromolecule Derivatization: The chemical modification of macromolecules like proteins, nucleic acids, and polymers using SPAAC can alter their properties for applications in vaccine development, antibody engineering, and biomaterials science.[11]
Conclusion
Strain-promoted azide-alkyne cycloaddition has revolutionized the way scientists approach the covalent modification of molecules in complex biological settings.[1] Its bioorthogonality, efficiency, and copper-free nature have established it as a cornerstone of chemical biology and a powerful engine for innovation in drug discovery, diagnostics, and materials science.[1][10] By understanding the core principles, optimizing reaction conditions, and adhering to robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
safety and handling of Cy5.5 azide in the lab
An In-depth Technical Guide to the Safety and Handling of Cy5.5 Azide (B81097) in the Lab
For researchers, scientists, and drug development professionals, the use of fluorescent probes like Cy5.5 azide is integral to advancing biological understanding and therapeutic innovation. As a member of the cyanine (B1664457) dye family, Cy5.5 offers excellent photostability and brightness in the near-infrared (NIR) spectrum, making it a valuable tool for various imaging applications.[1][2] Its azide functionality allows for its versatile incorporation into biomolecules via "click chemistry," a highly efficient and specific conjugation method.[1][3] However, the presence of the azide group necessitates a thorough understanding of its handling and safety considerations. This guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of this compound, along with detailed experimental protocols for its use.
Core Properties of this compound
This compound is a water-soluble and hydrophilic dye, which minimizes non-specific binding in biological assays.[1][2] Its fluorescence is stable over a pH range of 4 to 10.[2] Key physicochemical and spectral properties are summarized in the table below.
| Property | Value |
| Appearance | Blue solid |
| Solubility | Water, DMSO, DMF |
| Storage Temperature | -20°C, desiccated and protected from light |
| Excitation Maximum (λex) | ~678-684 nm |
| Emission Maximum (λem) | ~694-710 nm |
| Molar Extinction Coeff. | ~190,000 - 209,000 cm⁻¹M⁻¹ |
Safety and Handling
While some supplier safety data sheets (SDS) may classify this compound as "not a hazardous substance or mixture," it is crucial to recognize the potential hazards associated with the azide functional group.[4] Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively under certain conditions.[5][6] Therefore, treating this compound with caution is paramount.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound in both solid and solution forms.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves (nitrile or neoprene recommended). Always inspect gloves before use and change them frequently. |
| Eyes/Face | Safety goggles with side shields are the minimum requirement. A face shield should be worn over goggles when handling the solid powder or when there is a risk of splashing. |
| Body | A fully buttoned laboratory coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. |
| Respiratory | All handling of the solid form and preparation of stock solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Hazard Identification and Precautionary Measures
The primary hazards associated with this compound stem from its azide functional group. While the large molecular weight of this compound likely reduces its volatility and shock sensitivity compared to smaller organic azides, the following precautions should always be taken:
-
Avoid Heat, Shock, and Friction: Do not heat solid this compound. Avoid grinding or subjecting the material to unnecessary mechanical stress.[5]
-
Incompatible Materials:
-
Metals: Avoid contact with metals, as this can lead to the formation of highly unstable and explosive metal azides. Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid.[5]
-
Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is toxic and explosive.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[5][6]
-
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides.
First Aid Measures
In the event of exposure, follow these first-aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4]
-
Specific Hazards: In case of a fire, toxic fumes may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE as described in section 2.1.
-
Containment and Cleaning: For a solid spill, avoid creating dust. Moisten the material with water and then carefully collect it into a suitable, labeled container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Disposal: All waste contaminated with this compound should be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
The primary application of this compound is in bioconjugation via click chemistry. Below are general protocols for labeling proteins and cells.
Protein Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO or DMF for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
A reducing agent, such as sodium ascorbate (B8700270)
-
A copper chelating ligand, such as THPTA or BTTAA
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
-
Add the this compound stock solution to the protein solution (a 5-10 fold molar excess of dye over protein is a good starting point).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.
-
Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling live cells that have been metabolically engineered to express a strained alkyne (e.g., a cyclooctyne) on their surface.
Materials:
-
Cells expressing a strained alkyne
-
Complete cell culture medium
-
PBS or other appropriate buffer
-
This compound
Procedure:
-
Prepare Labeling Solution:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5-25 µM).
-
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO2) for 30-60 minutes, protected from light.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS or culture medium to remove any unreacted dye.
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy.
-
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Workflow for CuAAC Protein Labeling
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Reactivity and Hazards of Organic Azides
Caption: Overview of the potential reactivity and hazards associated with organic azides.
By adhering to these safety guidelines and experimental protocols, researchers can confidently and safely utilize this compound in their work, harnessing its powerful fluorescent properties to drive scientific discovery.
References
pH Sensitivity of Cy5.5 Azide Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 azide (B81097) is a near-infrared (NIR) fluorescent probe widely utilized in biological imaging and diagnostic applications. Its utility stems from its bright signal, photostability, and emission spectrum in a region with minimal biological autofluorescence.[1][2] A critical parameter for any fluorescent probe, particularly those used for quantitative measurements within cellular environments, is its sensitivity to changes in pH. Intracellular compartments can vary significantly in their pH, from the acidic environment of lysosomes (pH ~4.5-5.0) to the more neutral cytosol (pH ~7.2) and alkaline mitochondria (pH ~8.0).[3][4][5] This guide provides a comprehensive overview of the pH sensitivity of Cy5.5 azide fluorescence, presenting available data, experimental methodologies for its characterization, and the implications for its use in research and drug development.
Core Finding: General Insensitivity to pH
Multiple sources consistently report that the fluorescence of this compound is largely insensitive to pH within the biologically relevant range of approximately pH 4 to pH 10.[1][2][6] This characteristic is a significant advantage, as it ensures that observed changes in fluorescence intensity can be more reliably attributed to the concentration of the labeled target rather than fluctuations in the local chemical environment. Similarly, the parent dye, Cy5, has also been demonstrated to be pH-insensitive over a broad range.[3][7][8][9]
Quantitative Fluorescence Data
While specific quantitative data for the free this compound fluorophore across a pH gradient is not extensively published in the form of a detailed titration curve, the consensus from technical datasheets and related studies indicates minimal variation in fluorescence intensity. The following table summarizes the expected performance based on available information.
| pH | Relative Fluorescence Intensity (%) | Reference |
| 4.0 | ~100 | [1][2][6] |
| 5.0 | ~100 | [1][2][6] |
| 6.0 | ~100 | [1][2][6] |
| 7.0 | ~100 | [1][2][6] |
| 7.4 | ~100 | [1][2][6] |
| 8.0 | ~100 | [1][2][6] |
| 9.0 | ~100 | [1][2][6] |
| 10.0 | ~100 | [1][2][6] |
| Table 1: Expected Relative Fluorescence Intensity of this compound Across a Range of pH Values. The data reflects the reported pH insensitivity of the dye. |
Spectroscopic Properties of this compound
The stability of the fluorescence output is linked to the stable spectroscopic properties of the dye across the pH range.
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | ~675-684 nm | [10] |
| Emission Maximum (Em) | ~694-710 nm | [10] |
| Molar Extinction Coefficient | ~190,000 - 209,000 cm⁻¹M⁻¹ | [1][10] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.28 | [10][11] |
| Table 2: General Spectroscopic Properties of this compound. |
Experimental Protocol: Measurement of pH-Dependent Fluorescence
The following is a generalized protocol for determining the pH sensitivity of a fluorescent probe like this compound. This methodology is adapted from standard fluorometric procedures.[8]
Objective: To measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
A series of buffer solutions covering the desired pH range (e.g., pH 3 to 11). Recommended buffers:
-
pH 3-6: Citrate-phosphate buffer
-
pH 7-9: Phosphate-buffered saline (PBS) or Tris buffer
-
pH 10-11: Carbonate-bicarbonate buffer
-
-
Fluorometer or fluorescence plate reader
-
pH meter
-
Low-fluorescence cuvettes or microplates
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in each of the different pH buffers to a final, consistent working concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to avoid solvent effects on fluorescence.
-
-
pH Verification:
-
After adding the dye, verify the final pH of each working solution using a calibrated pH meter. Adjust if necessary.
-
-
Fluorescence Measurement:
-
Transfer each solution to a separate cuvette or well of a microplate.
-
Set the fluorometer to the excitation and emission maxima of Cy5.5 (e.g., Ex: 675 nm, Em: 694 nm).
-
Record the fluorescence intensity for each sample. It is crucial to use the same instrument settings (e.g., excitation/emission slit widths, gain) for all measurements.
-
Measure the fluorescence of a buffer-only blank for each pH value to account for background signal.
-
-
Data Analysis:
-
Subtract the blank fluorescence reading from the corresponding sample reading for each pH point.
-
Normalize the data by expressing the fluorescence intensity at each pH as a percentage of the maximum intensity observed.
-
Plot the normalized fluorescence intensity versus pH.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol described above can be visualized as follows:
Caption: Workflow for determining the pH sensitivity of this compound fluorescence.
Chemical Basis for pH Insensitivity
The fluorescence of cyanine (B1664457) dyes is based on a delocalized π-electron system along a polymethine chain connecting two nitrogen-containing heterocyclic rings. The stability of this system over a wide pH range contributes to the dye's pH-insensitive fluorescence. Unlike fluorophores such as fluorescein, which contain ionizable groups (phenolic hydroxyl and carboxylic acid) with pKa values in the physiological range, the core structure of Cy5.5 does not possess readily protonatable or deprotonatable sites that would significantly alter its electronic structure and thus its fluorescence properties between pH 4 and 10.
Caption: Rationale for the pH-insensitive fluorescence of this compound.
Conclusion and Implications
The pH insensitivity of this compound fluorescence between pH 4 and 10 is a significant advantage for its use in biological research and drug development.[1][2][6][7] This property simplifies experimental design and data interpretation, as changes in fluorescence can be confidently attributed to the concentration or localization of the labeled species, without the confounding variable of intracellular pH fluctuations. This makes this compound a robust and reliable tool for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, especially in studies involving cellular processes where pH gradients are a known factor, such as endocytosis and lysosomal tracking.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stratech.co.uk [stratech.co.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 10. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Commercial Cy5.5 Azide: Sources, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent probe essential for a wide range of applications in research and drug development. This guide details commercial sources, purity specifications, and the experimental protocols for quality control and common bioconjugation reactions.
Commercial Sources and Purity of Cy5.5 Azide
This compound is a functionalized cyanine (B1664457) dye widely used for labeling biomolecules through "click chemistry." It is commercially available from various suppliers, often in both non-sulfonated and sulfonated forms. The sulfonate groups on the cyanine dye core of the sulfonated version enhance its water solubility, which can be advantageous for biological applications by minimizing aggregation and non-specific binding.[1] The purity of this compound is a critical factor for reproducible and reliable experimental outcomes and is typically assessed by High-Performance Liquid Chromatography (HPLC). Most suppliers guarantee a purity of >95%.
Below is a summary of prominent commercial suppliers and their stated specifications for this compound.
| Supplier | Product Name | Purity | Analytical Method |
| BroadPharm | This compound | >95% | Not specified |
| Vector Labs | This compound | >95% | HPLC |
| Antibodies.com | Cyanine 5.5 azide | >95% | ¹H NMR and HPLC-MS |
| OmiChem | Cyanine5.5 azide | 95% | Not specified |
| Lumiprobe | Cyanine5.5 azide | 95% | ¹H NMR, HPLC-MS |
| APExBIO | This compound (non-sulfonated) | Not specified | Not specified |
| AxisPharm | This compound | High purity | Not specified |
| RayBiotech | Cy5 azide (non-sulfonated) | 98.12% | Not specified |
| AAT Bioquest | Cyanine 5.5 azide | Not specified | Not specified |
Experimental Protocols
Accurate characterization and application of this compound require robust experimental protocols. The following sections provide detailed methodologies for purity assessment and bioconjugation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and its conjugates.[2]
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade trifluoroacetic acid (TFA)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., DMSO, DMF, or water for sulfonated versions).
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 675 nm (for Cy5.5) and 260 nm or 280 nm for oligonucleotides or proteins if analyzing a conjugate.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram detected at 675 nm.
-
Calculate the purity of the this compound by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.[2]
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis.[3]
Objective: To confirm the identity of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
Mass spectrometer with an ESI source
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, to aid ionization)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-50 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (non-sulfonated: ~700-750 m/z; sulfonated will be higher).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion (and potentially other adducts like [M+Na]⁺).
-
Compare the observed mass to the calculated theoretical mass of the this compound structure.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the chemical structure of this compound.
Objective: To verify the chemical structure of this compound.
Materials:
-
This compound sample (typically >1 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration values, and coupling patterns of the protons and compare them to the expected structure of this compound.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click chemistry reaction for conjugating this compound to a terminal alkyne-modified biomolecule.[4][5]
Objective: To label an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., PBS)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.[4]
-
Prepare a catalyst premix by mixing the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the reaction mixture (final copper concentration typically 50-100 µM).[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems or with sensitive biomolecules where copper toxicity is a concern. It involves the reaction of an azide with a strained alkyne, such as dibenzocyclooctyne (DBCO).[6]
Objective: To label a DBCO-modified protein with this compound.
Materials:
-
DBCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS)
-
DMSO or water
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water or DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-modified protein with this compound. A 2- to 4-fold molar excess of the this compound over the protein is recommended as a starting point.[6]
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[6]
-
-
Purification:
-
Purify the labeled protein using a suitable method, such as size-exclusion chromatography.
-
Visualizations
Experimental Workflow for Bioconjugation and Analysis
Signaling Pathway Application Example
References
Methodological & Application
Cy5.5 Azide Labeling of Proteins via Copper-Free Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the near-infrared (NIR) fluorescent dye, Cy5.5 azide (B81097), utilizing a copper-free click chemistry approach. Specifically, this method employs Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that enables the efficient and specific conjugation of Cy5.5 azide to a protein of interest without the need for a cytotoxic copper catalyst. This makes the protocol particularly suitable for applications involving sensitive proteins or live-cell imaging. The labeling strategy is a two-step process: first, the protein is functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), and subsequently, the this compound is attached via the SPAAC reaction. This method is highly valuable in various research and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to the excellent photophysical properties of Cy5.5 and the high specificity of the click chemistry reaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the this compound protein labeling protocol. These values are essential for optimizing the labeling reaction and accurately characterizing the final conjugate.
| Parameter | Value | Reference(s) |
| This compound Properties | ||
| Excitation Maximum (λex) | ~675-678 nm | [1] |
| Emission Maximum (λem) | ~694-707 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [1] |
| Reactive Group | Azide (-N₃) | [1] |
| Partner Reactive Group | Strained Alkyne (e.g., DBCO, BCN) | [1] |
| Reaction Conditions | ||
| Recommended Protein Concentration | 2-10 mg/mL | [1] |
| Molar Excess of DBCO-NHS Ester to Protein | 10 to 40-fold | [1] |
| Molar Excess of this compound to DBCO-Protein | 2 to 4-fold | |
| Reaction pH (DBCO-NHS Ester Step) | 7.2-8.5 | [1] |
| Reaction Time (DBCO-NHS Ester Step) | 30-60 minutes at room temperature | [1] |
| Reaction Time (SPAAC Step) | 4-12 hours at room temperature or overnight at 4°C | [2] |
| Characterization | ||
| Ideal Degree of Labeling (DOL) for Antibodies | 2 - 10 | [1] |
| Correction Factor (CF) for Cy5.5 at 280 nm | ~0.05 | [1] |
Experimental Protocols
This section provides a detailed, two-part protocol for the labeling of a target protein with this compound using SPAAC.
Part 1: Protein Modification with a Strained Alkyne (DBCO)
This initial step introduces the DBCO reactive group onto the protein by targeting primary amines, such as those on lysine (B10760008) residues.
Materials:
-
Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with NHS-ester chemistry.
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Calculate the volume of the DBCO-NHS ester stock solution required to achieve a 10- to 40-fold molar excess relative to the protein. A 15-fold excess is a suitable starting point for antibodies.
-
Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 20% to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification of DBCO-Modified Protein: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
Part 2: Labeling of DBCO-Modified Protein with this compound
This step involves the specific reaction between the introduced DBCO group on the protein and the this compound.
Materials:
-
Purified DBCO-modified protein
-
This compound
-
Anhydrous DMSO or water
-
Spin desalting columns
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or water. Store protected from light.
-
Click Chemistry Reaction:
-
To the purified DBCO-modified protein solution, add a 2- to 4-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction is efficient at physiological pH and temperature.
-
-
Purification of Labeled Protein: Remove the excess, unreacted this compound using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Collect the purified, fluorescently labeled protein conjugate.
Part 3: Characterization of the Labeled Protein
Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified Cy5.5-labeled protein at 280 nm (A₂₈₀) and ~678 nm (A_max).
-
Calculate the molar concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for Cy5.5 at 280 nm (~0.05) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).
-
An ideal DOL for most applications is between 2 and 10.[1]
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step labeling of proteins with this compound.
Signaling Pathway Example: Tissue Factor in Cancer Imaging
Cy5.5-labeled proteins, such as antibodies or Factor VIIa, are used to image tumors that overexpress Tissue Factor (TF). The binding of Factor VIIa to TF initiates a signaling cascade that promotes tumor growth and angiogenesis.
Caption: Simplified Tissue Factor signaling pathway in cancer.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Protein concentration is too low. - Inefficient removal of amine-containing buffers. - Hydrolyzed DBCO-NHS ester. - Insufficient molar excess of labeling reagents. - Suboptimal reaction pH for the NHS ester reaction. | - Concentrate the protein to 2-10 mg/mL. - Ensure thorough buffer exchange into an amine-free buffer. - Prepare a fresh stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use. - Increase the molar excess of DBCO-NHS ester and/or this compound. - Adjust the pH of the protein solution to 7.2-8.5 for the DBCO-NHS ester step. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent (DMSO). - Over-labeling of the protein. - The pH of the reaction buffer is close to the isoelectric point (pI) of the protein. | - Keep the final DMSO concentration below 20%. - Reduce the molar excess of the DBCO-NHS ester. - Adjust the buffer pH to be at least one unit away from the protein's pI. |
| High Background Fluorescence | - Incomplete removal of unreacted this compound. - Non-specific binding of the Cy5.5-labeled protein. | - Repeat the purification step (spin desalting column or size-exclusion chromatography). - Include a blocking step (e.g., with BSA) in your downstream application. |
| Loss of Protein Activity | - Modification of primary amines in the active site of the protein. - Denaturation of the protein due to reaction conditions. | - Reduce the molar excess of the DBCO-NHS ester to achieve a lower DOL. - Consider alternative labeling strategies that target different functional groups if primary amines are critical for activity. |
| Azide-Independent Labeling | - Thiol-yne side reaction between strained alkynes (like DBCO) and free cysteine residues. | - Alkylate free cysteine thiols with iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[3] |
References
Application Notes and Protocols: A Step-by-Step Guide to Cy5.5 Azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Cy5.5 azide (B81097) to alkyne-modified molecules, a cornerstone technique in bioconjugation for fluorescently labeling biomolecules. Cy5.5 is a bright, far-red fluorescent dye, beneficial for its high signal-to-noise ratio due to reduced autofluorescence from biological samples.[1] Its azide functional group allows for highly specific and efficient covalent attachment to molecules containing an alkyne group via a bioorthogonal "click chemistry" reaction.[1][2] This method is widely used for labeling proteins, peptides, and nucleic acids for applications in live-cell imaging, flow cytometry, and in vivo imaging.[2][]
The most common approach for conjugating Cy5.5 azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4][5] This reaction is highly efficient, stereospecific, and can be performed in aqueous buffers at room temperature, making it ideal for bioconjugation.[4][5] An alternative, copper-free method involves the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes, which is advantageous for applications where copper ions may be cytotoxic or interfere with the biological system.[6]
These protocols will focus on the widely used copper-catalyzed click chemistry reaction for labeling proteins.
Materials and Reagents
-
Sulfo-Cy5.5 Azide: A water-soluble version of the dye is recommended to minimize aggregation and non-specific binding in aqueous solutions.[1]
-
Alkyne-modified molecule: (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Sodium Ascorbate (B8700270): 300 mM in water (must be prepared fresh).[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Anhydrous Dimethylsulfoxide (DMSO): For dissolving non-water-soluble this compound.
-
Purification supplies: Depending on the chosen method (see Section 5), this may include reagents for protein precipitation (methanol, chloroform), size-exclusion chromatography columns (e.g., Sephadex G-25), or an HPLC system.[1][2][7][8]
Quantitative Data Summary
For successful conjugation, the molar ratio of reactants is a critical parameter. The following table summarizes key quantitative data for Sulfo-Cy5.5 azide and recommended reaction parameters.
| Parameter | Value | Source |
| Sulfo-Cy5.5 Azide Properties | ||
| Excitation Maximum (λex) | ~675 - 678 nm | [1][6] |
| Emission Maximum (λem) | ~694 - 707 nm | [1][6] |
| Molar Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | [1][6] |
| Molecular Weight | ~985 - 999 g/mol | [1][6] |
| Reaction Component Concentrations | ||
| Copper(II) Sulfate (CuSO₄) Stock | 20 mM | [1] |
| Sodium Ascorbate Stock | 300 mM (prepare fresh) | [1] |
| THPTA Stock | 100 mM | [1] |
| Recommended Molar Ratios | ||
| Antibody to Conjugate | 1:4 to 1:1 | [9] |
| Cy5 to Antibody (IgG) | 5:1 | [10] |
Experimental Protocols
Preparation of Reagents
-
Alkyne-Modified Molecule: Ensure your alkyne-modified protein or biomolecule is purified and in an appropriate amine-free buffer (e.g., PBS) at a concentration of 0.5-5 mg/mL.[9] Avoid buffers containing primary amines (like Tris) or thiols, as they can react with some conjugation reagents.[9] If your sample contains sodium azide, it must be removed by dialysis or buffer exchange as it will compete with the this compound.[10]
-
Sulfo-Cy5.5 Azide Stock Solution: Prepare a stock solution of Sulfo-Cy5.5 azide in water or an organic solvent like DMSO if it is not water-soluble. The concentration will depend on the desired molar excess for the reaction.
-
Reaction Cocktail: It is recommended to prepare a fresh reaction cocktail by combining the copper sulfate, THPTA, and sodium ascorbate immediately before initiating the conjugation.
Step-by-Step Conjugation Protocol (CuAAC)
This protocol is adapted for a final reaction volume of 200 µL.[1]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add your alkyne-modified biomolecule in an appropriate buffer.
-
Add Sulfo-Cy5.5 Azide: Add the desired molar excess of the Sulfo-Cy5.5 azide stock solution to the reaction mixture.
-
Add Copper and Ligand:
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[1] Vortex the tube to ensure thorough mixing.
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.[1] Incubate at room temperature for 30-60 minutes.[1]
Purification of the Cy5.5-Conjugated Molecule
Purification is crucial to remove unreacted dye and other reagents. The choice of method depends on the nature of the conjugated molecule.
-
Protein Precipitation (for proteins):
-
To the 200 µL reaction mixture, add 600 µL of methanol (B129727) and vortex.[1]
-
Add 150 µL of chloroform (B151607) and vortex.[1]
-
Add 400 µL of deionized water and vortex.[1]
-
Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface of the aqueous and organic layers.[1]
-
Carefully remove the upper aqueous layer.[1]
-
The protein pellet can be redissolved in a suitable buffer.
-
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for removing small molecules like unconjugated dyes from larger protein conjugates.[7] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is often used for purifying labeled peptides and smaller molecules to ensure high purity.[2]
Visualization of Workflow and Reaction
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. APC/Cy5.5® Conjugation Kit| Easy Labelling (ab102855) | Lightning-Link® | Abcam [abcam.com]
- 10. drmr.com [drmr.com]
Application Notes and Protocols for Copper-Free Click Chemistry in Live Cell Imaging with Cy5.5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for fluorescently labeling biomolecules in living cells using copper-free click chemistry with a Cy5.5 fluorophore. The protocols focus on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction ideal for live-cell imaging due to its high specificity and biocompatibility, avoiding the cytotoxicity associated with copper catalysts.[1]
The core principle of this methodology is a two-step process. First, a bioorthogonal functional group (either an azide (B81097) or a cyclooctyne) is introduced into the target biomolecules within the cell through metabolic labeling. Subsequently, a complementary fluorescent probe, in this case, Cy5.5 conjugated to the reactive partner (cyclooctyne or azide, respectively), is added to the cell culture medium. The probe then specifically and covalently attaches to the metabolically labeled biomolecule via the SPAAC reaction, enabling fluorescent imaging.[2]
This document outlines two primary protocols based on the SPAAC reaction:
-
Protocol 1: Labeling of Azide-Modified Biomolecules with a Cyclooctyne-Cy5.5 Probe. This is the more common approach where cells are metabolically labeled with an azide-containing precursor, and a DBCO (dibenzocyclooctyne)-functionalized Cy5.5 dye is used for detection.
-
Protocol 2: Labeling of Cyclooctyne-Modified Biomolecules with a Cy5.5-Azide Probe. This "reverse" labeling strategy involves metabolically incorporating a cyclooctyne-bearing precursor into biomolecules, followed by labeling with a Cy5.5-azide.
Quantitative Data Summary
The following table summarizes key quantitative parameters for designing and optimizing copper-free click chemistry experiments in live cells. Note that optimal conditions can vary depending on the cell type, the specific biomolecule of interest, and the metabolic precursor used.
| Parameter | Typical Range | Notes |
| Metabolic Labeling | ||
| Azide Precursor Concentration (e.g., Ac₄ManNAz) | 25-50 µM | For labeling of cell surface glycans. |
| Azide Precursor Incubation Time | 24-72 hours | Optimal time depends on cell type and proliferation rate. |
| Cyclooctyne (B158145) Precursor Concentration | Empirically determined | Less common; requires optimization for specific precursors. |
| SPAAC Reaction | ||
| DBCO-Cy5.5 Concentration | 5-20 µM | For labeling azide-modified cells.[2] |
| Cy5.5-Azide Concentration | 5-50 µM | For labeling cyclooctyne-modified cells.[3] |
| Reaction Incubation Time | 30-60 minutes | Can be shorter for highly reactive cyclooctynes.[2] |
| Reaction Temperature | 37°C | Standard cell culture conditions.[2] |
| Cy5.5 Properties | ||
| Excitation Maximum (λex) | ~678 nm | |
| Emission Maximum (λem) | ~694 nm |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflows for the two SPAAC protocols.
Caption: Workflow for labeling azide-modified cells with DBCO-Cy5.5.
Caption: Workflow for labeling cyclooctyne-modified cells with Cy5.5-azide.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with DBCO-Cy5.5
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized Cy5.5 dye.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium and fetal bovine serum (FBS)
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DBCO-Cy5.5
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope with appropriate filter sets for Cy5.5
Procedure:
-
Metabolic Labeling: a. Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to 70-80% confluency. b. Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 10 mM). c. Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. d. Incubate the cells in the Ac₄ManNAz-containing medium under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line. e. After incubation, gently wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated Ac₄ManNAz.
-
SPAAC Reaction: a. Prepare a stock solution of DBCO-Cy5.5 in DMSO or water (e.g., 1-10 mM). b. Dilute the DBCO-Cy5.5 stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.[2] c. Add the labeling solution to the azide-labeled cells. d. Incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Washing and Imaging: a. Wash the cells three times with pre-warmed PBS to remove unbound DBCO-Cy5.5. b. Replace the PBS with a live-cell imaging buffer. c. Image the cells immediately using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm).
Protocol 2: Labeling of Cyclooctyne-Modified Biomolecules with Cy5.5-Azide
This protocol outlines the labeling of biomolecules that have been metabolically engineered to contain a cyclooctyne moiety, using a Cy5.5-azide probe.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium and FBS
-
Metabolic precursor containing a cyclooctyne group (e.g., a DBCO-modified amino acid or sugar)
-
Cy5.5-azide
-
PBS
-
Live-cell imaging buffer
-
Fluorescence microscope with appropriate filter sets for Cy5.5
Procedure:
-
Metabolic Labeling: a. Culture cells as described in Protocol 1. b. Prepare a stock solution of the cyclooctyne-containing metabolic precursor in a suitable solvent. c. Add the precursor to the cell culture medium to a final concentration that must be empirically determined to ensure sufficient incorporation without cytotoxicity. d. Incubate the cells for a duration optimized for the specific precursor and cell type. e. After incubation, wash the cells two to three times with pre-warmed sterile PBS.
-
SPAAC Reaction: a. Prepare a stock solution of Cy5.5-azide in DMSO or water (e.g., 1-10 mM). b. Dilute the Cy5.5-azide stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-50 µM.[3] c. Add the labeling solution to the cyclooctyne-labeled cells. d. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Imaging: a. Wash the cells three times with pre-warmed PBS to remove unbound Cy5.5-azide. b. Add fresh live-cell imaging buffer to the cells. c. Proceed with fluorescence imaging using the appropriate settings for Cy5.5.
Important Considerations:
-
Photostability: While Cy5.5 is a relatively photostable near-IR dye, it is still susceptible to photobleaching during prolonged imaging.[4] It is advisable to minimize light exposure and use appropriate imaging settings. The use of oxygen scavenging systems in the imaging medium can also enhance photostability.[5]
-
Controls: To ensure the specificity of the labeling, it is crucial to include proper controls. These should include cells not treated with the metabolic precursor but incubated with the fluorescent probe, and cells treated with the precursor but not the probe.
-
Optimization: The concentrations of the metabolic precursor and the fluorescent probe, as well as incubation times, may need to be optimized for each cell type and experimental setup to achieve the best signal-to-noise ratio.
-
Toxicity: While copper-free click chemistry is generally considered biocompatible, it is good practice to assess any potential cytotoxicity of the metabolic precursor and the fluorescent probe at the concentrations used.[1]
References
Application Notes and Protocols for Cy5.5 Azide in Mouse Models for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo visualization of biological processes in real-time. Cyanine 5.5 (Cy5.5) azide (B81097) is a fluorescent dye that has gained significant traction in this field due to its favorable spectral properties, including an emission maximum in the NIR window (~710 nm), which minimizes tissue autofluorescence and allows for deeper tissue penetration. The azide functional group enables its conjugation to a wide array of targeting molecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This allows for the specific delivery of the fluorescent probe to tissues and cells of interest, such as tumors, enabling high-contrast imaging.
This document provides detailed application notes and protocols for the use of Cy5.5 azide and its sulfonated, more water-soluble counterpart, Sulfo-Cy5.5 azide, for in vivo imaging in mouse models.
Physicochemical and Spectroscopic Properties
The choice between this compound and Sulfo-Cy5.5 azide is critical and depends on the specific application. The primary difference is the presence of sulfo groups in Sulfo-Cy5.5 azide, which significantly enhances its water solubility. This property is crucial for in vivo applications as it reduces non-specific binding and aggregation, leading to a higher signal-to-noise ratio.[1]
| Property | This compound | Sulfo-Cy5.5 Azide |
| Excitation Maximum (λex) | ~675 nm | ~684 nm |
| Emission Maximum (λem) | ~694 nm | ~710 nm |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.20 | ~0.28 |
| Solubility | Low in aqueous solutions | High in aqueous solutions |
| Molecular Weight | Lower | Higher |
Key Applications in In Vivo Imaging
This compound is a versatile tool for a range of in vivo imaging applications in mouse models:
-
Cancer Research: Targeted imaging of tumors by conjugating this compound to antibodies, peptides, or nanoparticles that recognize tumor-specific antigens. This allows for the visualization of tumor growth, metastasis, and response to therapy.[2]
-
Drug Development: Tracking the biodistribution, pharmacokinetics, and tumor accumulation of novel drug delivery systems.
-
Inflammation and Immunology: Monitoring the migration and accumulation of immune cells in inflammatory sites.
-
Cardiovascular Research: Imaging of atherosclerotic plaques and other vascular abnormalities.
Experimental Protocols
Protocol 1: Preparation of a this compound-Labeled Targeting Peptide via Copper-Free Click Chemistry
This protocol describes the conjugation of this compound to a targeting peptide functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound or Sulfo-Cy5.5 azide
-
DBCO-functionalized targeting peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolution of Reagents:
-
Dissolve the DBCO-peptide in sterile PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a minimal amount of DMSO. For Sulfo-Cy5.5 azide, dissolve directly in PBS.
-
-
Conjugation Reaction:
-
Add the this compound solution to the DBCO-peptide solution at a molar ratio of 2:1 to 5:1 (dye:peptide).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy5.5-peptide conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the labeled peptide.
-
-
Characterization:
-
Determine the concentration of the peptide and the dye using a spectrophotometer.
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per peptide.
-
Confirm the purity of the conjugate by HPLC.
-
Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for in vivo imaging of a Cy5.5-labeled targeting peptide in a subcutaneous tumor mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Tumor cells (e.g., HER2-positive cell line for a HER2-targeting peptide)
-
Cy5.5-labeled targeting peptide
-
Sterile PBS, pH 7.4
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Anesthetize the mice using isoflurane.
-
Administer the Cy5.5-labeled peptide via tail vein injection. A typical dose is 1-10 nmol per mouse in a volume of 100-200 µL of sterile PBS.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~710 nm).
-
Maintain the mice under anesthesia on a heated stage during imaging.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (for background).
-
Quantify the average radiant efficiency within the ROIs at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the quantitative analysis of probe distribution in various organs after the final in vivo imaging time point.
Materials:
-
Euthanasia solution
-
Surgical instruments
-
In vivo fluorescence imaging system
Procedure:
-
Organ Harvesting:
-
At the final imaging time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs in the imaging system.
-
Acquire fluorescence images of the organs.
-
-
Data Quantification:
-
Draw ROIs around each organ and the tumor.
-
Measure the average fluorescence intensity within each ROI.
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of the Cy5.5-labeled compound should be prepared and imaged alongside the organs.
-
Quantitative Data Presentation
Biodistribution of Free Cy5.5 in Mice
The following table summarizes the relative fluorescence intensity of free Cy5.5 dye in various organs of ICR mice at different time points after intravenous injection of 0.1 mg/kg body weight. Data is presented as relative fluorescence intensity, where higher values indicate greater accumulation.
| Organ | 0.5 h | 1 h | 2 h | 4 h | 1 day | 3 days | 7 days | 14 days | 28 days |
| Liver | ++++ | ++++ | +++ | ++ | + | + | + | + | + |
| Lungs | +++ | +++ | ++ | + | + | + | + | + | + |
| Kidneys | +++ | +++ | ++ | + | + | + | + | + | + |
| Spleen | ++ | ++ | + | + | + | + | + | + | + |
| Heart | + | + | + | + | + | + | + | + | + |
| Stomach | ++ | ++ | ++ | + | + | + | + | + | + |
| Brain | + | + | + | + | + | + | + | + | + |
Data is a qualitative summary based on fluorescence images from a study by Choi et al.[3]
Tumor-to-Background Ratios (TBR) of a Cy5.5-Labeled Peptide
The table below shows representative TBRs for a Cy5.5-labeled GX1 peptide targeting tumor vasculature in a U87MG glioblastoma xenograft model.
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 4 h | High Contrast |
| 24 h | 15.21 ± 0.84 |
Data from a study by Chen et al.[4]
Mandatory Visualizations
Experimental Workflow for Targeted In Vivo Imaging
Caption: Workflow for targeted in vivo imaging using a this compound conjugate.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Conclusion
This compound and its sulfonated derivative are invaluable tools for in vivo imaging in mouse models, offering high sensitivity and the flexibility of targeted delivery through click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo imaging studies. Careful consideration of the specific research question, appropriate controls, and quantitative data analysis are paramount for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Labeling Oligonucleotides with Cy5.5 Azide for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells and tissues.[1][2] The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cy5.5, a far-red emitting cyanine (B1664457) dye, offers significant advantages due to its high extinction coefficient, good photostability, and emission in a spectral range where cellular autofluorescence is minimal.[3][4]
This document provides a detailed protocol for labeling oligonucleotides with Cy5.5 azide (B81097) using copper-free "click chemistry" and their subsequent application as probes in FISH experiments. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO)-modified oligonucleotide and Cy5.5 azide provides a highly efficient and bioorthogonal conjugation method, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][6] This makes it an ideal strategy for preparing probes for sensitive applications.
Data Presentation
Quantitative data for Cy5.5 dye and a summary of the materials required for the labeling protocol are presented in the tables below.
| Property[3][4] | Value |
| Excitation Maximum (λex) | ~673-675 nm |
| Emission Maximum (λem) | ~694-707 nm |
| Extinction Coefficient (ε) | ~209,000-250,000 M⁻¹cm⁻¹ |
| Reactive Group | Azide (-N₃) |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
Table 1: Spectroscopic Properties of this compound.
| Reagent | Supplier | Purpose |
| DBCO-modified Oligonucleotide | Custom Synthesis | Probe with alkyne for click chemistry |
| This compound | Various | Fluorescent label |
| Nuclease-free Water | Standard Lab Supply | Solvent |
| DMSO (Anhydrous) | Standard Lab Supply | Solvent for this compound |
| 10x PBS | Standard Lab Supply | Buffer for conjugation |
| HPLC System with C18 column | Equipment Supplier | Purification of labeled probe |
| Lyophilizer | Equipment Supplier | Drying the purified probe |
Table 2: Key Reagents and Equipment for Oligonucleotide Labeling.
Experimental Protocols
Part 1: Labeling of DBCO-Modified Oligonucleotide with this compound
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" to conjugate a DBCO-modified oligonucleotide with this compound.[5]
Materials:
-
DBCO-modified oligonucleotide (lyophilized)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
10x Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Vortex briefly and centrifuge to collect the solution at the bottom of the tube.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following reagents:
-
DBCO-modified oligonucleotide (1 mM): 20 µL
-
10x PBS: 5 µL
-
Nuclease-free water: 20 µL
-
This compound (10 mM in DMSO): 5 µL (This represents a 2.5-fold molar excess of the dye)
-
-
Vortex the reaction mixture gently and centrifuge briefly.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C, protected from light.[5]
-
-
Purification of the Labeled Oligonucleotide:
-
Purification of the Cy5.5-labeled oligonucleotide is crucial to remove unreacted free dye and unlabeled oligonucleotides.[7]
-
High-performance liquid chromatography (HPLC) is the recommended method for purification.[7][]
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).
-
-
Collect the fractions that show absorbance at both wavelengths, which corresponds to the correctly labeled oligonucleotide.
-
-
Quantification and Storage:
-
Combine the purified fractions and determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
The degree of labeling can be estimated by comparing the absorbance at 260 nm and 675 nm using the respective extinction coefficients.
-
Lyophilize the purified probe.
-
Store the lyophilized Cy5.5-labeled oligonucleotide at -20°C, protected from light. For long-term storage, resuspending in a buffer at pH 7 is recommended for cyanine dyes.[7]
-
Part 2: Fluorescence In Situ Hybridization (FISH) Protocol
This is a general protocol for FISH on adherent cells grown on coverslips. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target sequences.[9]
Materials:
-
Cy5.5-labeled oligonucleotide probe (lyophilized)
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffer 1 (e.g., 2x SSC, 50% formamide)
-
Wash Buffer 2 (e.g., 1x SSC)
-
Wash Buffer 3 (e.g., 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Microscope slides
-
Humidified chamber
Procedure:
-
Cell Preparation:
-
Wash the coverslips with cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare the hybridization solution by diluting the Cy5.5-labeled probe in the Hybridization Buffer to a final concentration of 1-10 ng/µL.
-
Denature the probe solution by heating at 75-80°C for 5 minutes, then immediately place on ice.
-
Apply the denatured probe solution to the coverslip.
-
Place the coverslip cell-side down on a microscope slide. Seal the edges with rubber cement to prevent evaporation.
-
Denature the cellular DNA by placing the slide on a heat block at 75°C for 5 minutes.
-
Incubate the slide in a humidified chamber at 37-42°C overnight for hybridization to occur.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and lift the coverslip.
-
Wash the coverslips in pre-warmed Wash Buffer 1 for 15 minutes at 42°C.
-
Wash the coverslips in pre-warmed Wash Buffer 2 for 15 minutes at 42°C.
-
Wash the coverslips in Wash Buffer 3 for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips in a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto a fresh microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (Ex/Em: ~358/461 nm) and Cy5.5 (Ex/Em: ~675/694 nm).
-
Acquire and analyze the images.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling oligonucleotides with this compound and subsequent use in FISH.
Caption: Chemical reaction for labeling a DBCO-modified oligonucleotide with this compound via SPAAC.
References
- 1. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 2. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 3. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. abpbio.com [abpbio.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Cy5.5 Azide in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 azide (B81097) is a fluorescent molecule belonging to the cyanine (B1664457) dye family, which is widely used in biological research. Its azide group allows it to be easily linked to other molecules through a process called "click chemistry."[1][2][3] This technique is highly specific and efficient, making Cy5.5 azide a valuable tool for labeling and detecting various biological components in flow cytometry.[1]
The key advantages of using this compound in flow cytometry include:
-
High Specificity: Click chemistry ensures that the dye is attached only to the intended target molecules, minimizing background noise.[1][4]
-
Far-Red Fluorescence: Cy5.5 emits light in the far-red spectrum, which helps to reduce interference from the natural fluorescence of cells (autofluorescence).[1][5]
-
Brightness and Photostability: It produces a strong and stable fluorescent signal, allowing for sensitive detection of even low-abundance targets.[3][5]
-
Versatility: It can be used in a variety of applications, including studies of cell proliferation, apoptosis, and cell surface molecule analysis.[1]
Core Applications in Flow Cytometry
The primary use of this compound in flow cytometry involves a two-step process:
-
Metabolic or Enzymatic Labeling: Cells are first treated with a molecule containing an alkyne group. This alkyne-modified molecule is incorporated into specific cellular components.
-
Click Chemistry Reaction: this compound is then added, which "clicks" onto the alkyne group, attaching the fluorescent dye to the target.[1]
This strategy is employed in several key applications:
-
Cell Proliferation Assays: By using an alkyne-modified version of the DNA building block thymidine, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), researchers can label newly synthesized DNA. Subsequent reaction with this compound allows for the detection and quantification of proliferating cells.[1][6][7][8][9][10]
-
Apoptosis Detection: A method called TUNEL (TdT dUTP Nick End Labeling) can be adapted for click chemistry. In this assay, an enzyme adds alkyne-modified nucleotides to the ends of fragmented DNA, a characteristic of apoptotic cells. These fragments are then detected with this compound.[1]
-
Cell Surface Glycan Analysis: Cells can be grown in the presence of alkyne-modified sugars, which are incorporated into the sugar chains (glycans) on the cell surface. These glycans can then be visualized by flow cytometry after reaction with this compound.[1][4]
-
Antibody Labeling: Cy5.5 can be conjugated to antibodies to detect specific cell surface or intracellular proteins.[5][11][12]
Data Presentation
Spectral Properties of Cy5.5
| Property | Value |
| Excitation Maximum (Ex) | ~675 nm[1] |
| Emission Maximum (Em) | ~694 nm[1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.28 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.
Recommended Reagent Concentrations for Flow Cytometry
| Application | Reagent | Typical Concentration | Incubation Time |
| Cell Proliferation (EdU) | EdU | 10 µM | 2 hours |
| This compound | 1-5 µM | 30 minutes | |
| Apoptosis (TUNEL) | Alkyne-dUTP | Varies by kit | 60 minutes |
| This compound | 1-5 µM | 30 minutes | |
| Antibody Staining | Cy5.5-conjugated Antibody | 0.1-10 µg/mL | 30 minutes |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA, followed by a copper-catalyzed click reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click Reaction Cocktail:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
This compound
-
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer
Procedure:
-
EdU Labeling:
-
Incubate cells with 10 µM EdU in complete culture medium for 2 hours at 37°C. The incubation time can be adjusted depending on the cell cycle length.
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with 1% BSA in PBS.
-
Resuspend cells in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash cells once with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions. Typically, this involves mixing CuSO₄, a reducing agent, and this compound in a buffer.
-
Resuspend the permeabilized cells in the Click Reaction Cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of Wash Buffer.
-
Acquire data on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy5.5.
-
Protocol 2: Antibody Conjugation with Cy5.5
This protocol outlines the general steps for conjugating Cy5.5 to a primary antibody for use in flow cytometry.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS ester or other amine-reactive form
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5.5 reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5.5 dye to the antibody solution. A 10- to 20-fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching reagent to stop the reaction.
-
Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with Storage Buffer. The first colored fraction to elute will be the conjugated antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to 50% and storing at -20°C.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound in flow cytometry.
Caption: Copper-catalyzed click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hydroxycholesterol.com [hydroxycholesterol.com]
- 7. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. wi.mit.edu [wi.mit.edu]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drmr.com [drmr.com]
Cy5.5 Azide for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cy5.5 azide (B81097) and its sulfonated derivative, Sulfo-Cy5.5 azide, in single-molecule imaging applications. These far-red fluorescent probes are ideal for high-resolution studies due to their brightness, photostability, and suitability for bioorthogonal labeling.
Introduction to Cy5.5 Azide in Single-Molecule Imaging
This compound is a fluorescent dye belonging to the cyanine (B1664457) family, which is widely used in biological research.[1] It is functionalized with an azide group, enabling its covalent attachment to biomolecules through "click chemistry".[2] This highly specific and efficient bioorthogonal reaction allows for the precise labeling of proteins, nucleic acids, and other molecules in complex biological environments, including living cells.[2] The spectral properties of this compound, particularly its emission in the far-red region of the spectrum, are advantageous for single-molecule imaging as this reduces autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[2][3]
The sulfonated version, Sulfo-Cy5.5 azide, offers enhanced water solubility, which minimizes aggregation and non-specific binding, making it particularly suitable for labeling sensitive proteins and for applications in aqueous buffers.[4][5] These characteristics make this compound and its derivatives powerful tools for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule localization microscopy (SMLM) techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM).[4][6]
Data Presentation: Photophysical Properties
The selection of a fluorophore for single-molecule imaging is critically dependent on its photophysical characteristics. The table below summarizes the key properties of this compound and Sulfo-Cy5.5 azide.
| Property | This compound | Sulfo-Cy5.5 Azide | References |
| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [4][5] |
| Emission Maximum (λem) | ~694 - 710 nm | ~691 - 707 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | ~190,000 - 250,000 M⁻¹cm⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | Not Specified | |
| Reactive Group | Azide (-N₃) | Azide (-N₃) | [5] |
| Partner Group | Terminal Alkyne, Strained Alkyne (e.g., DBCO, BCN) | Terminal Alkyne, Strained Alkyne (e.g., DBCO, BCN) | [5] |
| Solubility | Poorly soluble in water; requires organic co-solvents (e.g., DMSO, DMF) | High water solubility |
Experimental Workflows and Signaling Pathways
Bioorthogonal Labeling Workflow
The general workflow for labeling a target protein with this compound involves two main steps: the introduction of a bioorthogonal handle (an alkyne) into the protein, followed by the click chemistry reaction with the azide-functionalized dye.
dSTORM Experimental Workflow
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution technique that relies on the stochastic photoswitching of fluorophores. The workflow involves sample preparation, imaging, and data analysis to reconstruct a super-resolved image.[6]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Solution
This protocol describes the labeling of a purified protein containing an alkyne modification with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer.[7] If necessary, perform a buffer exchange using a spin desalting column. The protein concentration should ideally be 2-10 mg/mL.[7]
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Click Reaction Cocktail: For a 500 µL reaction, combine the following in order:
-
445 µL of the alkyne-modified protein solution.
-
10 µL of 50 mM CuSO₄ stock solution (final concentration: 1 mM).[6]
-
25 µL of 50 mM THPTA stock solution (final concentration: 2.5 mM).[6]
-
10 µL of 1 mM this compound working solution (diluted from the 10 mM stock in DMSO or water; final concentration: 20 µM).[6]
-
-
Initiate the Reaction: Immediately before adding to the protein solution, add 10 µL of freshly prepared 500 mM sodium ascorbate to the reaction cocktail (final concentration: 10 mM).[6] Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification of Labeled Protein: Remove excess, unreacted this compound and reaction components using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of Cy5.5 (around 678 nm).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of live cells expressing biomolecules modified with a strained alkyne (e.g., DBCO) with Sulfo-Cy5.5 azide.
Materials:
-
Cells expressing the strained alkyne-modified biomolecule
-
Sulfo-Cy5.5 azide
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
DMSO or water for stock solution
Procedure:
-
Cell Preparation: Culture cells expressing the strained alkyne-modified biomolecule in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare Labeling Medium: Prepare a stock solution of Sulfo-Cy5.5 azide in DMSO or water. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[4]
-
Labeling: Replace the existing cell culture medium with the labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[4]
-
Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.[4]
-
Imaging: Replace with fresh live-cell imaging buffer. The cells are now ready for live-cell single-molecule imaging.[4]
Protocol 3: Single-Molecule FRET (smFRET) Imaging
This protocol provides a general framework for an smFRET experiment using a Cy3-labeled donor molecule and a this compound-labeled acceptor molecule. This is often used to study conformational changes in biomolecules.[8]
Materials:
-
Donor-labeled biomolecule (e.g., protein or nucleic acid with Cy3)
-
Acceptor-labeled biomolecule (e.g., protein or nucleic acid with Cy5.5)
-
TIRF microscope with appropriate laser lines for Cy3 (e.g., 532 nm) and Cy5.5 (e.g., 640 nm) excitation and a sensitive EMCCD or sCMOS camera.[9]
-
smFRET imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, pH 8.0, 50 mM NaCl) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox).[1]
-
Surface-passivated coverslips (e.g., with PEG) and an immobilization strategy (e.g., biotin-neutravidin).[2]
Procedure:
-
Sample Preparation and Immobilization:
-
Prepare the doubly labeled biomolecular complex.
-
Immobilize the complex on a passivated coverslip at a low density to ensure individual molecules can be resolved.[2]
-
-
Microscope Setup:
-
Mount the sample on the TIRF microscope.
-
Focus on the sample using low laser power.
-
-
Image Acquisition:
-
Switch to the smFRET imaging buffer.
-
Excite the donor fluorophore (Cy3) with the appropriate laser.
-
Simultaneously record the fluorescence emission from both the donor and acceptor channels using a dual-view or two-camera setup.
-
Acquire a time series of images (a movie) to observe FRET dynamics.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.
-
Calculate the apparent FRET efficiency (E) for each molecule over time using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.
-
Analyze the FRET trajectories to identify different conformational states and their kinetics.
-
Protocol 4: Direct Stochastic Optical Reconstruction Microscopy (dSTORM)
This protocol details dSTORM imaging of fixed cells labeled with Sulfo-Cy5.5 azide.
Materials:
-
Labeled cells on coverslips (from Protocol 2, followed by fixation)
-
dSTORM imaging buffer: A buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl, 10% glucose) containing an oxygen scavenging system (glucose oxidase and catalase) and a primary thiol (e.g., 50-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA)).[6][10]
-
High numerical aperture (NA ≥ 1.4) oil-immersion objective.[6]
-
Lasers for excitation (e.g., 640-647 nm) and optionally for activation (e.g., 405 nm).[6]
Procedure:
-
Cell Fixation and Permeabilization (if required):
-
Mounting: Mount the coverslip onto a microscope slide with a drop of freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent oxygen re-entry.[6]
-
Microscope Setup:
-
Imaging:
-
Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5 molecules into a dark state, with only a sparse subset of molecules emitting light at any given time.[6]
-
Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms).[6]
-
A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if needed.[6]
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. augusta.edu [augusta.edu]
Protocol for Labeling Glycans with Cy5.5 Azide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of glycans, or carbohydrates, is a rapidly expanding field with significant implications for understanding health and disease. Glycans play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The ability to fluorescently label glycans is essential for their detection, imaging, and quantification. This document provides a detailed protocol for labeling glycans with Cy5.5 azide (B81097), a bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.
Two powerful and widely used bioorthogonal "click chemistry" reactions are presented for conjugating Cy5.5 azide to alkyne-modified glycans: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This protocol is designed for researchers working with isolated or purified glycans that have been chemically or metabolically modified to contain an alkyne group.
Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the sensitivity of the glycans to copper ions and the desired reaction speed. The following tables summarize key quantitative data to aid in selecting the appropriate labeling strategy.
Table 1: Quantitative Comparison of CuAAC and SPAAC for Glycan Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Notes |
| Reaction Rate | Very fast (minutes to a few hours)[1] | Fast (typically 30-60 minutes)[1] | Reaction times can be optimized based on reactant concentrations. |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[1] | Excellent biocompatibility, copper-free[1] | Important for in vivo or cell-based assays. For isolated glycans, copper toxicity is less of a concern for the molecule itself but can affect downstream applications. |
| Reagent Concentration | Lower concentrations of alkyne-probe typically needed (1-10 µM)[1] | Higher concentrations of DBCO-probe may be required (10-50 µM)[1] | Optimal concentrations should be determined empirically. |
| Labeling Efficiency | Generally high | High, can be comparable to CuAAC[2] | Efficiency depends on the specific reactants and conditions. |
Table 2: Recommended Reagent Concentrations for Glycan Labeling
| Reagent | CuAAC Protocol | SPAAC Protocol |
| Alkyne-Modified Glycan | 1-10 µM | 1-10 µM |
| This compound | 1.5 - 5 molar excess over glycan | - |
| DBCO-Cy5.5 | - | 1.5 - 5 molar excess over glycan |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM[1] | - |
| Copper Ligand (e.g., THPTA) | 250-500 µM[1] | - |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM (freshly prepared)[1] | - |
Experimental Protocols
This section provides detailed methodologies for labeling alkyne-modified glycans with this compound using both CuAAC and SPAAC.
Protocol 1: Labeling of Isolated Glycans using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of purified glycans containing a terminal alkyne group with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified glycans
-
Sulfo-Cy5.5 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (anhydrous)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification supplies (e.g., HILIC SPE cartridges)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified Glycan: Prepare a 1 mM stock solution in nuclease-free water.
-
Sulfo-Cy5.5 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution must be prepared fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction buffer (to bring the final volume to 100 µL)
-
Alkyne-modified glycan stock solution (to a final concentration of 10 µM)
-
Sulfo-Cy5.5 Azide stock solution (to a final concentration of 50 µM)
-
THPTA stock solution (to a final concentration of 500 µM)[1]
-
Copper(II) Sulfate (CuSO₄) stock solution (to a final concentration of 100 µM)[1]
-
-
Gently vortex the mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[1]
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Proceed to Protocol 3 for the purification of the labeled glycans.
-
Protocol 2: Labeling of Isolated Glycans using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of azide-modified glycans with a cyclooctyne-derivatized Cy5.5 (e.g., DBCO-Cy5.5).
Materials:
-
Azide-modified glycans
-
DBCO-Sulfo-Cy5.5
-
Nuclease-free water
-
DMSO (anhydrous)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification supplies (e.g., HILIC SPE cartridges)
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified Glycan: Prepare a 1 mM stock solution in nuclease-free water.
-
DBCO-Sulfo-Cy5.5: Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following reagents:
-
Reaction buffer (to bring the final volume to 100 µL)
-
Azide-modified glycan stock solution (to a final concentration of 10 µM)
-
DBCO-Sulfo-Cy5.5 stock solution (to a final concentration of 50 µM)
-
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at 37°C, protected from light.
-
-
Purification:
-
Proceed to Protocol 3 for the purification of the labeled glycans.
-
Protocol 3: Purification of Labeled Glycans by HILIC Solid-Phase Extraction (SPE)
This protocol describes the purification of fluorescently labeled glycans from unreacted dye and other reaction components using Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE).
Materials:
-
HILIC SPE cartridge (e.g., 100 mg)
-
Acetonitrile (ACN)
-
Nuclease-free water
-
Trifluoroacetic acid (TFA)
-
Elution buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297) in 5% ACN)
-
Vacuum manifold or centrifuge with appropriate adaptors
Procedure:
-
Prepare Solvents:
-
Binding/Wash Buffer 1: 85% ACN, 0.1% TFA in water.
-
Wash Buffer 2: 80% ACN, 0.1% TFA in water.
-
Elution Buffer: 100 mM ammonium acetate in 5% ACN.
-
-
Condition the SPE Cartridge:
-
Equilibrate the HILIC SPE cartridge by passing 1 mL of nuclease-free water through it.
-
Condition the cartridge by passing 1 mL of Binding/Wash Buffer 1 through it.
-
-
Load the Sample:
-
Dilute the labeling reaction mixture with 4 volumes of 100% ACN to achieve a final ACN concentration of approximately 80%.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of Binding/Wash Buffer 1 to remove excess labeling reagents.
-
Wash the cartridge with 1 mL of Wash Buffer 2.
-
-
Elute the Labeled Glycans:
-
Elute the labeled glycans by passing 500 µL of Elution Buffer through the cartridge.
-
Collect the eluate in a clean microcentrifuge tube.
-
-
Sample Analysis:
-
The purified, labeled glycans are now ready for downstream analysis, such as HPLC, mass spectrometry, or microarray spotting.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the underlying chemical principles.
Caption: Workflow for CuAAC labeling of glycans.
Caption: Workflow for SPAAC labeling of glycans.
Caption: Chemical pathways for CuAAC and SPAAC.
References
Application Notes: Cy5.5 Azide for Super-Resolution Microscopy (STORM)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cy5.5 Azide (B81097) in STORM
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures with a resolution of 20-50 nm.[1][2] This method relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By precisely localizing these individual blinking events over thousands of frames, a composite high-resolution image is reconstructed.[1][3]
The choice of fluorophore is critical for achieving high-quality STORM images.[4] An ideal probe should exhibit high photon output for precise localization, a low on/off duty cycle to ensure that only a sparse subset of molecules is 'on' at any given time, and high photostability to allow for a sufficient number of switching events.[4][5]
Cy5.5 is a far-red cyanine (B1664457) dye that can be induced to photoswitch in the presence of specific imaging buffers containing a primary thiol, making it suitable for dSTORM (direct STORM).[1][4] The azide functional group on Cy5.5 azide allows for its covalent attachment to biomolecules that have been metabolically or enzymatically tagged with an alkyne group. This is achieved through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This targeted labeling strategy enables the specific visualization of proteins, glycans, and other biomolecules with nanoscale resolution.[1][6]
Quantitative Performance Data
The performance of a fluorophore in STORM is defined by several key photophysical parameters. The following table summarizes these properties for Cy5.5, providing a benchmark for its expected performance in super-resolution imaging.
| Property | Value | Significance in STORM |
| Excitation Maximum (Ex) | ~678 nm[7] | Optimal wavelength for laser excitation to induce fluorescence.[1] |
| Emission Maximum (Em) | ~695 nm[7] | Wavelength of maximum fluorescence emission for detection.[1] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹[1] | A measure of how strongly the dye absorbs light; higher values indicate greater brightness.[1] |
| Photon Yield per Switching Event | High (~6,000 photons)[4] | A high photon count is crucial for achieving high localization precision.[4][8] |
| On/Off Duty Cycle | High (~0.007)[4] | A lower duty cycle is generally preferred to minimize the overlap of fluorescent signals from adjacent molecules.[4][5] |
| Photostability | High[1] | Resistance to photobleaching allows for the collection of a sufficient number of switching events for robust image reconstruction.[1] |
Note: While Cy5.5 offers a high photon yield, its relatively high duty cycle may necessitate a reduction in labeling density to ensure accurate single-molecule localization.[4]
Experimental Protocols
Protocol 1: Labeling of Intracellular Proteins with this compound via Click Chemistry
This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by covalent attachment of this compound through a click reaction.
Materials:
-
Cells of interest cultured on high-precision #1.5H glass coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or an alkyne-containing methionine surrogate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Reaction Cocktail reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
This compound (or Sulfo-Cy5.5 Azide for a water-soluble option)[1]
-
Sodium ascorbate (B8700270) (must be freshly prepared)
-
Procedure:
-
Metabolic Labeling:
-
Culture cells on coverslips to the desired confluency.[1]
-
Deplete intracellular methionine by incubating cells in pre-warmed methionine-free medium for 30-60 minutes.[1]
-
Replace the medium with methionine-free medium supplemented with the alkyne-containing amino acid analog and incubate for a period determined by the protein synthesis rate of interest.
-
-
Cell Fixation and Permeabilization:
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume per coverslip:
-
To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1 mM).[1]
-
Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM) and mix gently.[1]
-
Add 10 µL of a 1 mM this compound stock solution in DMSO or water (final concentration: 20 µM).[1]
-
Initiate the reaction by adding 10 µL of a freshly prepared 500 mM sodium ascorbate stock solution in water (final concentration: 10 mM) and mix gently.[1]
-
-
Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS to remove unreacted reagents.[1] The sample is now ready for STORM imaging.
-
Protocol 2: dSTORM Imaging of Cy5.5-Labeled Samples
This protocol provides a general guideline for dSTORM imaging. Specific parameters will need to be optimized for the microscope setup and the sample.[1]
Materials:
-
Labeled cells on coverslips from Protocol 1
-
dSTORM imaging buffer (see composition below)
dSTORM Imaging Buffer Composition: A standard imaging buffer for cyanine dyes like Cy5.5 includes an enzymatic oxygen scavenging system and a primary thiol.[9][10]
-
Buffer Base (e.g., Buffer B): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.[11]
-
Oxygen Scavenging System (GLOX):
-
Primary Thiol:
-
β-mercaptoethanol (BME) or mercaptoethylamine (MEA). The final concentration typically ranges from 50-100 mM.[1]
-
Procedure:
-
Prepare Fresh Imaging Buffer: Just before imaging, combine the buffer base, GLOX solution, and primary thiol. For example, mix 620 µL of Buffer B with 70 µL of 1M MEA and 7 µL of GLOX solution.[11]
-
Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM imaging buffer.[1]
-
Microscope Setup and Image Acquisition:
-
Use a laser line appropriate for Cy5.5 excitation (e.g., 640-647 nm).[1]
-
Illuminate the sample with high laser power to induce photoswitching of the Cy5.5 molecules into the dark state.[9] Total internal reflection fluorescence (TIRF) illumination is often used to reduce background fluorescence.[9]
-
Acquire a series of 10,000 to 40,000 images with short exposure times (e.g., 10-50 ms).[1]
-
A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if necessary.[1]
-
-
Data Analysis:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal metabolic labeling; Inactive click chemistry reagents. | Optimize concentration and incubation time for the metabolic label. Ensure the sodium ascorbate solution is freshly prepared.[1] |
| High Background | Incomplete washing; Non-specific binding of the dye. | Ensure thorough washing after labeling. Use a high-quality this compound. Include a "no-click" control (omitting the copper catalyst).[1] |
| Poor Photoswitching | Suboptimal imaging buffer; Incorrect laser power. | Optimize the thiol concentration in the imaging buffer. Ensure the buffer is fresh and deoxygenated. Adjust laser power to balance switching and photobleaching.[1] |
Visualizations
Caption: Experimental workflow for STORM imaging using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Construction of Photoactivated Localization Microscopy (PALM) Images for Quantitative Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cam.msu.edu [cam.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oni.bio [oni.bio]
- 11. augusta.edu [augusta.edu]
Application Notes and Protocols: Cy5.5 Azide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 azide (B81097) is a near-infrared (NIR) fluorescent dye functionalized with an azide group, making it an invaluable tool for the specific labeling of biomolecules through "click chemistry." Its fluorescence in the NIR region (excitation ~675-684 nm, emission ~694-710 nm) is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues, enabling deeper tissue penetration and higher signal-to-noise ratios.[1][2] This makes Cy5.5 azide a reagent of choice for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with a representative protocol for the labeling of alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. Note that values may vary slightly between suppliers.
| Property | Value | Source |
| Molecular Weight ( g/mol ) | 701.34 - 985.13 | [2][3][4][5] |
| Excitation Maximum (λex, nm) | 678 - 684 | [1][2][4][5] |
| Emission Maximum (λem, nm) | 694 - 710 | [1][2][4][5] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 190,000 - 209,000 | [1][2][4] |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | [1][3][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Pre-handling Preparations: Before handling, consult the Safety Data Sheet (SDS) for cyanine (B1664457) dyes.[6][7] All handling of the solid dye and its solutions should be performed in a designated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Weighing: Carefully weigh the desired amount of this compound solid in a microcentrifuge tube. To minimize inhalation of any dust, this should be done in a fume hood.[6]
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound with a molecular weight of 701.34 g/mol , add approximately 142.6 µL of DMSO.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.[1][3][4][5] When stored properly, the stock solution is stable for several months.
Protocol 2: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol provides a general procedure for labeling alkyne-modified proteins in a cell lysate. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein sample (e.g., in cell lysate)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, prepare fresh )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (B129727) and/or Chloroform (B151607) for protein precipitation
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Reaction Cocktail: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. The volumes below are for a final reaction volume of 200 µL.
-
Protein lysate containing alkyne-modified protein: 50 µL
-
PBS (pH 7.4): to a final volume of 170 µL
-
This compound stock solution (10 mM): 1 µL (for a final concentration of 50 µM)
-
-
Add Copper and Ligand:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate at room temperature for 30-60 minutes with gentle shaking.
-
-
Protein Precipitation (to remove unreacted dye):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface.
-
Carefully remove the upper aqueous layer.
-
Add another 450 µL of methanol, vortex, and centrifuge again for 5 minutes.
-
Carefully remove and discard the supernatant.
-
-
Sample Preparation for Analysis:
-
Air-dry the protein pellet for at least 15 minutes.
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for labeling alkyne-modified proteins.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 5. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
Application Notes and Protocols for In Vivo Nanoparticle Tracking Using Cy5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of drug delivery, diagnostics, and nanomedicine, the ability to accurately track nanoparticles in vivo is of paramount importance. This allows for the assessment of biodistribution, target accumulation, and clearance kinetics, which are critical parameters for evaluating the efficacy and safety of nanoparticle-based therapeutics and imaging agents. Cy5.5 azide (B81097) is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for this purpose. Its azide functional group allows for covalent conjugation to nanoparticles through "click chemistry," a highly efficient and specific bioorthogonal reaction. This document provides detailed application notes and protocols for utilizing Cy5.5 azide for the in vivo tracking of nanoparticles.
Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the NIR spectrum, a region where biological tissues exhibit minimal autofluorescence, enabling deep-tissue imaging with high signal-to-noise ratios.[1][2] The fluorescence of this compound is insensitive to pH changes between 4 and 10, ensuring stable signal in various biological environments.[3][4] Its water-soluble and hydrophilic nature helps to minimize non-specific binding, which is a crucial factor for in vivo applications.[3][5]
Key Advantages of this compound for In Vivo Imaging:
-
Near-Infrared Fluorescence: Emission in the NIR window (approximately 694-710 nm) allows for deep tissue penetration and reduced background autofluorescence.[2][3][6]
-
High Brightness and Photostability: Provides strong and stable signals for sensitive and long-term imaging studies.[3]
-
Bioorthogonal Conjugation: The azide group facilitates highly specific and efficient labeling of alkyne-modified nanoparticles via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition (click chemistry).[3][4][7]
-
Biocompatibility: When properly conjugated, it has minimal impact on the biological behavior of the nanoparticles.[5] However, it is crucial to note that the labeling process itself can sometimes alter the biodistribution of nanoparticles.[8]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Molecular Weight | ~985.13 g/mol | [3][4] |
| Appearance | Blue solid | [3][4] |
| Solubility | Water, DMSO, DMF | [3][4] |
| Excitation Maximum (λex) | ~678 - 684 nm | [3][6] |
| Emission Maximum (λem) | ~694 - 710 nm | [3][6] |
| Molar Extinction Coefficient | ~190,000 - 209,000 M⁻¹cm⁻¹ | [3][6] |
| Quantum Yield (Φ) | ~0.2 | [6] |
| Purity | >95% (HPLC) | [3][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [3][4] |
Table 2: Comparison of this compound with Similar Dyes
| Feature | This compound | Sulfo-Cy5.5 Azide | Cy5 Azide |
| Excitation/Emission Maxima | ~678/694 nm[3] | ~675/694 nm[5] | ~649/671 nm[9] |
| Water Solubility | Good[3] | High[5] | Poor; requires organic co-solvents[5] |
| In Vivo Performance | Minimal non-specific binding[3] | Reduced non-specific binding, lower background signal, reduced liver uptake[5] | Hydrophobic nature can lead to greater non-specific interactions and liver accumulation[5] |
| Signal-to-Noise Ratio | Good | Expected to be higher due to lower background[5] | Potentially lower due to higher background[5] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Nanoparticles with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general procedure for labeling nanoparticles functionalized with terminal alkyne groups. Optimization may be required depending on the specific nanoparticle system.
Materials:
-
Alkyne-modified nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment for purification
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
-
Labeling Reaction:
-
Disperse the alkyne-modified nanoparticles in TBS or PBS at a concentration of 1-10 mg/mL.
-
To the nanoparticle suspension, add the this compound stock solution to achieve the desired molar ratio of dye to nanoparticle. A 5 to 20-fold molar excess of the dye is a good starting point.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst by purifying the labeled nanoparticles using size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Measure the absorbance of the purified Cy5.5-labeled nanoparticles at the absorbance maximum of Cy5.5 (~678 nm) and at a wavelength corresponding to the nanoparticle core material (if applicable) to determine the degree of labeling (DOL). The DOL can be calculated using the Beer-Lambert law with the molar extinction coefficient of this compound.
-
Protocol 2: In Vivo Imaging of Cy5.5-Labeled Nanoparticles
This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Purified Cy5.5-labeled nanoparticles, sterile and endotoxin-free
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5.5
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane.
-
-
Administration of Labeled Nanoparticles:
-
Administer the Cy5.5-labeled nanoparticles via tail vein injection. The typical dose is in the range of 5-20 mg/kg of nanoparticles, but this should be optimized for the specific nanoparticle formulation.
-
-
In Vivo Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[5]
-
Use the appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm).
-
Maintain the mice under anesthesia on a heated stage during imaging.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing region for background measurement.
-
Quantify the average radiant efficiency or fluorescence intensity within the ROIs at each time point.
-
Calculate the tumor-to-background ratio (TBR) to assess target accumulation.
-
Protocol 3: Ex Vivo Biodistribution Analysis
Procedure:
-
Organ Harvesting:
-
At the final imaging time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs in a petri dish and image them using the in vivo imaging system with the same settings used for the in vivo scans.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ and quantify the average radiant efficiency. This will provide a semi-quantitative assessment of the nanoparticle biodistribution. For more quantitative analysis, the fluorescence can be correlated with the amount of nanoparticles per gram of tissue using a standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling nanoparticles and in vivo tracking.
Caption: Logical flow of nanoparticle tracking from administration to detection.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Dual-Labeling Strategies with Cy5.5 Azide and Other Fluorophores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeling with fluorescent dyes is a powerful and versatile technique in biological research and drug development, enabling the simultaneous visualization and analysis of multiple molecular targets or events within a single system. This approach provides critical insights into protein-protein interactions, conformational changes, and the dynamics of cellular processes. Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent probe, is an excellent candidate for dual-labeling strategies due to its high molar extinction coefficient, good quantum yield, and emission in a spectral region with minimal autofluorescence from biological samples.
This document provides detailed application notes and protocols for dual-labeling strategies involving Cy5.5 azide and other fluorophores. It covers key applications such as Förster Resonance Energy Transfer (FRET), orthogonal labeling for multi-target imaging, and dual-color antibody conjugation. The protocols are designed to be comprehensive and accessible for researchers, scientists, and drug development professionals.
Core Applications and Strategies
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that occurs over a very short distance (typically 1-10 nm).[1] This phenomenon can be used as a "spectroscopic ruler" to measure intramolecular distances and detect conformational changes in biomolecules. The Cy3 and Cy5 dye pair is a classic combination for FRET studies, and by extension, Cy5.5 can serve as an excellent acceptor for various donor fluorophores.[1]
Application Example: Monitoring GPCR Activation
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Upon ligand binding, GPCRs undergo conformational changes that lead to the activation of intracellular signaling pathways. Dual-labeling with a FRET pair, such as Cy3 and Cy5.5, can be employed to monitor these conformational changes in real-time.[1]
Signaling Pathway and FRET Detection of GPCR Conformational Change
Caption: GPCR signaling and conformational change detection.
Orthogonal Dual-Labeling
Orthogonal labeling strategies utilize two or more distinct bioorthogonal reactions that proceed in the same reaction vessel without interfering with each other.[2] This allows for the precise and specific attachment of different molecular probes to a target biomolecule. A common and robust orthogonal system involves the pairing of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[2]
Application Example: Creating a Theranostic Antibody-Drug Conjugate (ADC)
Orthogonal dual-labeling is a powerful tool in the development of sophisticated biotherapeutics like ADCs.[2] This strategy allows for the precise attachment of both a therapeutic payload (the drug) and an imaging agent (a fluorophore like this compound) to a targeting antibody. This creates a "theranostic" agent that can simultaneously treat and visualize disease.
Experimental Workflow for Orthogonal Dual-Labeling of an Antibody
Caption: Orthogonal dual-labeling of an antibody.
Sequential Dual-Antibody Labeling
This strategy is useful for labeling a single antibody with two different fluorophores at distinct sites, such as primary amines (lysine residues) and free thiols (cysteine residues). This can be particularly useful for creating custom FRET pairs on an antibody or for multiplexed detection in immunoassays.
Experimental Workflow for Sequential Dual-Labeling of an Antibody
Caption: Sequential dual-labeling of an antibody.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and relevant fluorophores used in dual-labeling strategies.
Table 1: Spectral Properties of this compound and Common Partner Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~675-678 | ~694-707 | ~190,000 | ~0.21 |
| Cy3 Azide | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 |
| Fluorescein (FITC) | ~495 | ~517 | ~75,000 | ~0.92 |
Table 2: FRET Parameters for Common Cy Dye Pairs
| Donor-Acceptor Pair | Förster Distance (R₀) in nm |
| Cy3 - Cy5 | ~5.4[1] |
| Cy3.5 - Cy5.5 | ~6.0 (estimated) |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment and the orientation of the fluorophores.
Experimental Protocols
Protocol 1: Dual-Labeling of a Protein via Orthogonal Click Chemistry (SPAAC and IEDDA)
This protocol describes the sequential labeling of a protein containing two distinct bioorthogonal handles: an azide and a tetrazine.
Materials:
-
Protein of interest containing both an azide and a tetrazine handle
-
DBCO-functionalized Cy5.5
-
TCO-functionalized second fluorophore (e.g., a green or yellow dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or dialysis tubing
Procedure:
-
Protein Preparation:
-
Purify the protein containing both the azide and tetrazine handles using a suitable chromatography method.
-
Exchange the purified protein into PBS, pH 7.4.
-
-
First Labeling Reaction (SPAAC with Cy5.5):
-
Add a 5- to 10-fold molar excess of DBCO-Cy5.5 to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted DBCO-Cy5.5 using a desalting column or by dialysis against PBS.
-
-
Second Labeling Reaction (IEDDA):
-
To the purified, Cy5.5-labeled protein, add a 5- to 10-fold molar excess of the TCO-functionalized second fluorophore.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Final Purification:
-
Remove the excess TCO-fluorophore using a desalting column or by dialysis.
-
-
Analysis:
-
Confirm dual labeling by analyzing the final product via SDS-PAGE (observing shifts in molecular weight and fluorescence at two different wavelengths) and mass spectrometry (confirming the addition of both masses).[2]
-
Protocol 2: Sequential Dual-Labeling of an Antibody with Cy3-NHS Ester and Cy5.5-Maleimide
This protocol is for labeling an antibody at its primary amines and free thiols.
Materials:
-
Purified antibody (at least 2 mg/mL in an amine-free buffer like PBS)
-
Cy3-NHS ester
-
Cy5.5-maleimide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT), if necessary
-
Desalting columns
Procedure:
Part A: Amine Labeling with Cy3-NHS Ester
-
Dye Preparation: Immediately before use, dissolve the Cy3-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the activated Cy3-NHS ester to the antibody solution while gently stirring.[1]
-
Incubate for 1-2 hours at room temperature, protected from light.[1]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for another 30 minutes.[1]
-
Purification: Separate the Cy3-labeled antibody from unreacted dye using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Part B: Thiol Labeling with Cy5.5-Maleimide
-
Cysteine Reduction (if necessary): If the target cysteine is in a disulfide bond, treat the Cy3-labeled antibody with a reducing agent like DTT. If DTT is used, it must be removed via a desalting column before adding the maleimide (B117702) dye.[1]
-
Dye Preparation: Dissolve the Cy5.5-maleimide in DMF or DMSO to create a 10 mg/mL stock solution.[1]
-
pH Adjustment: Ensure the pH of the Cy3-labeled antibody solution is between 6.5 and 7.5 for optimal maleimide reactivity.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of Cy5.5-maleimide to the protein solution.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Purification: Separate the dual-labeled antibody from unreacted Cy5.5-maleimide using a desalting column equilibrated with a storage buffer (e.g., PBS).[1]
Conclusion
Dual-labeling strategies utilizing this compound in combination with other fluorophores offer a powerful toolkit for researchers in academia and the pharmaceutical industry. The applications are broad, ranging from fundamental studies of protein dynamics to the development of novel theranostic agents. The protocols provided herein serve as a starting point for the design and execution of dual-labeling experiments. As with any bioconjugation technique, optimization of labeling ratios and reaction conditions for each specific biomolecule is crucial for achieving the desired results.
References
Purifying Cy5.5 Azide Labeled Proteins and Antibodies: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins and antibodies with near-infrared (NIR) fluorescent dyes like Cy5.5 has become an invaluable tool in biological research and drug development. Cy5.5 azide (B81097), in particular, allows for highly specific and efficient labeling through bioorthogonal click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method offers a stable covalent linkage with minimal impact on the biomolecule's function.[1] Following the labeling reaction, a critical purification step is required to remove unconjugated dye, which can otherwise lead to high background fluorescence and inaccurate quantification, ultimately compromising experimental results.[2][3]
This comprehensive guide provides detailed application notes and protocols for the purification of Cy5.5 azide labeled proteins and antibodies. We will explore common purification techniques, including Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF), offering insights into their principles, advantages, and practical implementation.
Labeling Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The labeling of proteins and antibodies with this compound is typically achieved through a two-step "tag-and-modify" approach.[1] First, the target protein is functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), by reacting primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.[1] The DBCO-modified protein is then specifically and efficiently labeled with this compound via the copper-free SPAAC reaction, forming a stable triazole linkage under physiological conditions.[1]
References
Troubleshooting & Optimization
how to reduce background fluorescence in Cy5.5 azide imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence in Cy5.5 azide (B81097) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in Cy5.5 azide imaging?
High background fluorescence in this compound imaging can originate from several sources, broadly categorized as:
-
Non-Specific Binding: The this compound probe or conjugated antibodies may bind to unintended cellular components through hydrophobic, ionic, or other non-covalent interactions. Cyanine dyes, in particular, can exhibit non-specific binding to certain cell types like monocytes and macrophages.[1]
-
Autofluorescence: Endogenous fluorophores within the biological sample, such as collagen, elastin, and lipofuscin, can emit fluorescence that overlaps with the Cy5.5 signal.[2] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or enhance autofluorescence.
-
Unbound Fluorophore: Incomplete removal of unbound this compound probes or conjugates after the labeling reaction results in a diffuse background signal across the sample.
-
Instrumental Noise: The imaging system itself, including detectors and light sources, can contribute to the overall background noise.
Q2: How can I determine the source of the high background in my images?
A systematic approach using appropriate controls is crucial for diagnosing the source of high background. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of natural autofluorescence.
-
No Primary Antibody Control (for antibody-based detection): This control helps to determine if the secondary antibody is binding non-specifically.
-
Isotype Control (for antibody-based detection): An antibody of the same isotype as the primary antibody but with no specificity for the target antigen will indicate non-specific binding of the primary antibody.
Q3: Can the click chemistry reaction itself contribute to background fluorescence?
Yes, suboptimal click chemistry conditions can lead to increased background. For instance, an excess of the copper catalyst or the this compound probe can lead to non-specific reactions or aggregation, contributing to background signal. It is important to optimize the concentrations of all reaction components.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging.
Problem: High, Diffuse Background Across the Entire Sample
| Possible Cause | Recommended Solution |
| Unbound this compound Probe | Optimize Washing Steps: Increase the number and duration of wash steps after the click chemistry reaction or antibody incubation.[3] Include a non-ionic detergent like 0.05% Tween 20 in the wash buffer to help remove non-specifically bound probes.[3][4] |
| Suboptimal Probe Concentration | Titrate this compound Concentration: Perform a concentration titration to determine the lowest effective concentration of the this compound probe that provides a good signal-to-noise ratio. |
| Autofluorescence | Use a Quenching Agent: Treat the sample with a quenching agent like Sudan Black B or a commercial background suppressor to reduce autofluorescence.[2][5][6] Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the Cy5.5 signal from the autofluorescence spectrum. Choose a Different Fluorophore: If autofluorescence in the red spectrum is a major issue, consider using a fluorophore that emits further in the near-infrared range. |
Problem: Punctate or Granular Background Staining
| Possible Cause | Recommended Solution |
| Probe Aggregation | Centrifuge the Probe Solution: Before use, centrifuge the this compound stock solution to pellet any aggregates. Improve Solubility: Ensure the probe is fully dissolved in the reaction buffer. The use of a small amount of a co-solvent like DMSO may be necessary. |
| Non-Specific Binding to Cellular Structures | Optimize Blocking: Use a robust blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the host species of the secondary antibody.[7][8][9] For challenging samples, commercial blocking solutions may be more effective. |
| Contaminated Reagents | Use Fresh, Filtered Buffers: Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter. |
Quantitative Data Summary
The following table summarizes the reported efficiency of various background reduction techniques. The signal-to-noise ratio (SNR) is a common metric used to quantify the effectiveness of these methods. A higher SNR indicates a better distinction between the specific signal and the background.
| Method | Reagent/Technique | Reported Background Reduction/SNR Improvement | Reference(s) |
| Blocking | Normal Goat Serum (NGS) | More effective than BSA or Tween 20 alone in some applications. | [10] |
| Bovine Serum Albumin (BSA) | A common and effective blocking agent, but can be contaminated with IgG. | [7][9] | |
| Commercial Blocking Buffers (e.g., ChonBlock™) | Can be up to 40 times more effective than BSA. | [10] | |
| Washing | Addition of 0.05% Tween 20 | Reduces non-specific antibody binding. | [3][4] |
| Quenching | Sudan Black B (SBB) | Can suppress autofluorescence by 65-95%. | [5][6] |
| TrueBlack® | Effectively quenches lipofuscin autofluorescence with minimal increase in red/far-red background. Can reduce autofluorescence by up to 90% in some tissues. | [11] | |
| Sodium Borohydride | Markedly quenches autofluorescence, regardless of antigen retrieval. | [5] |
Detailed Experimental Protocols
Protocol 1: Optimized Washing and Blocking for Cultured Cells
-
Cell Fixation and Permeabilization:
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
If targeting an intracellular molecule, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer consisting of 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20.
-
Incubate cells in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Click Chemistry Reaction (for alkyne-labeled targets):
-
Prepare the click reaction mix according to your specific protocol, ensuring optimal concentrations of the copper catalyst, ligand, and this compound.
-
Incubate the cells with the click reaction mix for the recommended time, protected from light.
-
-
Washing:
-
Remove the reaction mix and wash the cells three to five times with PBS containing 0.1% Tween 20 for 5 minutes each with gentle agitation.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium and proceed with imaging.
-
Protocol 2: Autofluorescence Quenching with Sudan Black B (SBB)
This protocol is for reducing autofluorescence in tissue sections.
-
Perform Staining: Complete your standard immunofluorescence or click chemistry staining protocol.
-
Prepare SBB Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir overnight in the dark and filter before use.
-
SBB Incubation: After the final wash of your staining protocol, incubate the slides in the 0.3% SBB solution for 10-15 minutes at room temperature in the dark.
-
Washing:
-
Briefly wash the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in PBS (three times for 5 minutes each).
-
-
Mounting and Imaging: Mount the coverslips with an aqueous mounting medium and proceed with imaging.
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The catalytic cycle of the CuAAC click chemistry reaction.
References
- 1. Signal-to-Noise Considerations [evidentscientific.com]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantisbioscience.com [atlantisbioscience.com]
troubleshooting low labeling efficiency with Cy5.5 azide
Welcome to the technical support center for Cy5.5 azide (B81097) labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes when using Cy5.5 azide for fluorescent labeling. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
Q1: I am observing very low or no fluorescence signal after my labeling reaction with this compound. What are the potential causes?
A1: Low or no labeling efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," can stem from several factors throughout the experimental workflow. The most common causes include issues with the catalyst, suboptimal reagent concentrations, poor quality of reagents, or steric hindrance.[1][2][3]
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[4]
-
Suboptimal Reagent Concentrations: The concentrations of the alkyne-containing molecule, this compound, copper, and ligand are critical for an efficient reaction.
-
Reagent Quality and Storage: Degradation of this compound or other reagents can significantly impact the reaction.
-
Steric Hindrance: The azide or alkyne moiety on your biomolecule may be inaccessible, preventing the reaction from occurring.[1]
-
Copper Sequestration: If your biomolecule, such as a protein with histidine residues, chelates copper, it can inhibit the reaction.[1]
-
Solution: Increasing the copper and ligand concentration may help overcome this inhibition.[1]
-
Issue 2: High Background Fluorescence
Q2: My labeled sample shows high background fluorescence. How can I reduce it?
A2: High background fluorescence can be caused by unreacted this compound or non-specific binding of the dye to your biomolecule or support.[1]
Troubleshooting Steps:
-
Thorough Purification: It is crucial to remove all non-conjugated dye after the reaction.
-
Non-specific Binding: Hydrophobic interactions can sometimes lead to non-specific binding of cyanine (B1664457) dyes.
Issue 3: Decreased Fluorescence of the Final Product
Q3: The fluorescence intensity of my Cy5.5-labeled product seems lower than expected. What could be the reason?
A3: A decrease in the fluorescence of the final conjugate can be due to degradation of the dye during the reaction or fluorescence quenching.[1][2]
Troubleshooting Steps:
-
Dye Degradation: Cyanine dyes can be degraded by reactive oxygen species (ROS) that may be generated during the CuAAC reaction.[1]
-
Fluorescence Quenching: High labeling densities can cause adjacent dye molecules to quench each other's fluorescence.[2]
-
Solution: Optimize the dye-to-biomolecule ratio to avoid over-labeling.[2] This can be achieved by titrating the amount of this compound used in the labeling reaction.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key components in a typical CuAAC reaction for labeling with this compound.
| Parameter | Recommended Starting Concentration | Recommended Range | Notes |
| Copper (CuSO₄) Concentration | 100 µM | 50 - 250 µM | Start at the lower end to minimize potential dye degradation.[1] |
| Ligand (THPTA) Concentration | 500 µM | 5-fold molar excess over copper | A higher ratio can offer better protection against ROS.[1] |
| Sodium Ascorbate Concentration | 2.5 mM | 1 - 5 mM | A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[1] |
| This compound Concentration | 1.5-fold molar excess over alkyne | 1.5 to 2-fold molar excess over the alkyne | The optimal ratio may need to be determined empirically.[1][3] |
| Reaction Time | 1 hour | 30 minutes - 4 hours | Monitor reaction progress if possible. Longer times may be needed for dilute samples.[1] |
| pH | 7.5 | 7.0 - 8.0 | CuAAC is generally tolerant of a wide pH range.[1] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Biomolecule with this compound via CuAAC
This protocol provides a general starting point for labeling an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting column)
Stock Solutions:
-
This compound (10 mM): Dissolve this compound in anhydrous DMSO or DMF.
-
CuSO₄ (20 mM): Dissolve CuSO₄ in water.
-
THPTA (100 mM): Dissolve THPTA in water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh in water just before use.
Reaction Procedure (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add your alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 1.5 to 2-fold molar excess over the alkyne).
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄
-
5 µL of 100 mM THPTA
-
-
Add the 6 µL of the premixed catalyst to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled product using an appropriate method to remove unreacted dye and catalyst components.
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Preventing Non-Specific Binding of Cy5.5 Azide in Cells
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of Cy5.5 azide (B81097) in cellular applications. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Cy5.5 azide in cells?
A1: Non-specific binding of this compound can stem from several factors:
-
Hydrophobic and Ionic Interactions: The cyanine (B1664457) dye structure can lead to non-specific adherence to cellular components like membranes and proteins through hydrophobic or electrostatic interactions.[1][2] Hydrophobicity of the dye is a strong predictor of its tendency for non-specific binding.[3][4]
-
Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or using too high a concentration of the this compound can all contribute to high background.[1][5]
-
Cell Type-Specific Issues: Certain cell types, such as monocytes and macrophages, are known to exhibit higher non-specific binding of cyanine dyes.[1][6]
-
Fixation and Permeabilization Artifacts: The methods used for cell fixation and permeabilization can expose intracellular components that may non-specifically bind the dye.[1][7] Aldehyde-based fixatives, for instance, can increase autofluorescence.[8]
Q2: How can I determine the source of the high background fluorescence in my experiment?
A2: A systematic approach with proper controls is essential. Key controls include:
-
No-Azide Control: Process cells that have not been metabolically labeled with an azide-containing molecule in parallel with your experimental samples. This will reveal the extent of non-specific binding of the this compound to cellular components.
-
Unstained Sample: An unstained sample of your cells, imaged under the same conditions, will help you assess the level of endogenous autofluorescence.[1]
Q3: Can the click chemistry reaction conditions influence non-specific binding?
A3: While the click reaction itself is highly specific, the reaction components and conditions can play a role. For instance, high concentrations of copper catalyst can sometimes lead to cell damage or precipitation of the dye, which might be mistaken for non-specific binding. It is crucial to use a stabilizing ligand like THPTA to protect the dye and biomolecules from degradation by reactive oxygen species that can be generated during the reaction.[9]
Troubleshooting Guide
Below are common problems and recommended solutions for minimizing non-specific this compound binding.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the no-azide control. | Non-specific binding of this compound to cellular components. | 1. Optimize this compound Concentration: Perform a titration to find the lowest dye concentration that still provides a good signal-to-noise ratio.[5][10] 2. Improve Blocking: Use a robust blocking buffer. For enhanced blocking, consider adding normal serum or carrier proteins.[5] 3. Enhance Washing: Increase the number and duration of wash steps after incubating with the this compound. Including a non-ionic detergent like Tween 20 in the wash buffer can help remove non-specifically bound dye.[5] |
| Signal observed in unexpected cellular compartments. | Hydrophobic interactions of the dye with membranes or other structures. | 1. Use Detergents: Include a low concentration (0.05-0.1%) of a non-ionic detergent such as Tween 20 or Triton X-100 in your blocking and wash buffers to disrupt hydrophobic interactions.[5] 2. Consider a More Hydrophilic Dye: If the problem persists, consider using a sulfonated version of the this compound, which has increased water solubility and may reduce non-specific binding.[11] |
| Patchy or uneven staining. | Incomplete permeabilization, inefficient washing, or cell clumping. | 1. Optimize Permeabilization: Ensure your permeabilization protocol is adequate for your cell type and the location of your target.[12] 2. Ensure Thorough Washing: Gently agitate during wash steps to ensure uniform washing of all cells.[13] 3. Prevent Cell Clumping: Handle cells gently during processing to avoid clumping, which can trap the fluorescent probe. |
| High background in specific cell types (e.g., macrophages). | Fc receptor binding or other cell-type-specific interactions with cyanine dyes.[6] | 1. Use Fc Receptor Blocking Agents: If working with cells known to express Fc receptors, use an Fc blocking reagent before adding your probe.[14] 2. Utilize Specialized Blocking Buffers: Consider using commercially available blocking buffers specifically designed to reduce cyanine dye binding.[6] |
Data Presentation: Comparison of Common Blocking Agents
The selection of an appropriate blocking agent is a critical step. The table below summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 minutes | A good general-purpose blocker. Ensure you use a high-quality, IgG-free BSA.[2] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% in PBS | 30-60 minutes | Highly effective. The serum should be from the same species as the secondary antibody if one is used in a downstream application.[2][15] |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 minutes | A cost-effective option, but not suitable for detecting phosphorylated proteins.[2] |
| Commercial Blocking Buffers | Varies by manufacturer | Varies by manufacturer | Often optimized for specific applications, including reducing cyanine dye binding.[2] |
Experimental Protocols
Detailed Protocol for Minimizing Non-Specific this compound Binding
This protocol provides a general workflow for labeling azide-modified molecules in fixed and permeabilized cells with this compound, with an emphasis on steps to reduce non-specific binding.
Materials:
-
Azide-labeled cells on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (for intracellular targets): 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA and 5% Normal Goat Serum in PBS with 0.1% Tween 20
-
Click-&-Go® Click Reaction Cocktail (prepare according to manufacturer's instructions)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wash Buffer: PBS with 0.1% Tween 20
-
Mounting Medium with DAPI
Procedure:
-
Fixation:
-
Wash azide-labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.[2]
-
-
Permeabilization (for intracellular targets):
-
If your target is intracellular, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial for saturating non-specific binding sites.[5]
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's protocol, adding the this compound to the desired final concentration (a titration is recommended, starting around 5-10 µM).
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing (Critical Step):
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with Wash Buffer for 5 minutes each with gentle agitation. These extensive washing steps are critical for removing the unbound probe.[5]
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Mandatory Visualizations
Caption: Workflow for cellular labeling with this compound emphasizing blocking and washing steps.
Caption: Relationship between causes of non-specific binding and corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High background in immunohistochemistry | Abcam [abcam.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Cy5.5 Azide in Tissue
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) of Cy5.5 azide (B81097) in tissue imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance your experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
High background fluorescence and a low signal are common hurdles in tissue imaging. The following table outlines potential causes and solutions to improve your signal-to-noise ratio when using Cy5.5 azide.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence: Endogenous fluorophores in the tissue (e.g., collagen, elastin, lipofuscin) can emit in the near-infrared spectrum, masking the Cy5.5 signal.[1][2] | 1. Autofluorescence Quenching: Treat tissue sections with autofluorescence quenching agents like Sudan Black B or commercial reagents.[1] 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy5.5 signal from the autofluorescence spectrum.[3] 3. Photobleaching: Expose the tissue to broad-spectrum light before staining to photobleach endogenous fluorophores.[1] |
| Non-specific Binding of this compound: The azide probe may bind non-specifically to tissue components through charge or hydrophobic interactions.[4][5] | 1. Blocking: Incubate the tissue with a blocking solution (e.g., bovine serum albumin (BSA) or normal serum from the species of the secondary antibody) to saturate non-specific binding sites.[4][6][7] 2. Detergents: Include a non-ionic detergent like Tween-20 in your washing and antibody dilution buffers to reduce hydrophobic interactions.[5] 3. Optimize Probe Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a specific signal without increasing background. | |
| Inefficient Washing: Insufficient removal of unbound this compound or other reagents.[8] | 1. Increase Wash Steps: Increase the number and duration of washing steps after the click chemistry reaction.[8][9] 2. Increase Wash Buffer Volume: Use a larger volume of wash buffer to ensure complete removal of unbound probe. | |
| Weak Cy5.5 Signal | Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be suboptimal.[10][11] | 1. Fresh Reagents: Use freshly prepared copper sulfate (B86663) and reducing agent (e.g., sodium ascorbate) solutions.[11] 2. Optimize Catalyst Concentration: Titrate the concentration of copper sulfate and the copper-chelating ligand.[11] 3. Check Reagent Compatibility: Ensure your buffers do not contain components that can interfere with the click reaction (e.g., Tris can chelate copper).[10] |
| Photobleaching of Cy5.5: The fluorophore can be irreversibly damaged by prolonged exposure to excitation light.[9] | 1. Use Antifade Reagents: Mount the tissue in an antifade mounting medium.[9][12] 2. Minimize Light Exposure: Limit the sample's exposure to the excitation light source.[9] 3. Optimize Imaging Settings: Use the lowest possible laser power and shortest exposure time necessary to acquire a sufficient signal.[9] | |
| Quenching of Cy5.5 Fluorescence: High labeling density or interaction with other molecules can lead to self-quenching.[9][13][14] | 1. Optimize Probe Concentration: Avoid excessively high concentrations of this compound. 2. Consider the Local Environment: Be aware that the chemical environment around the dye can affect its fluorescence. | |
| Poor Tissue Penetration: For thick tissue samples, the probe may not efficiently penetrate to the target site. | 1. Tissue Clearing: Employ a tissue clearing protocol to make the tissue more transparent and facilitate probe penetration.[15][16] 2. Permeabilization: Ensure adequate permeabilization of the tissue to allow for probe entry. |
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem for Cy5.5 imaging?
A1: Tissue autofluorescence is the natural emission of light by biological molecules within the tissue, such as collagen, elastin, and lipofuscin, when excited by light.[3][2] While Cy5.5 is a near-infrared dye, which generally benefits from lower autofluorescence in tissue compared to visible dyes, significant autofluorescence can still be present and can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio.[1][17]
Q2: How can I reduce autofluorescence in my tissue samples?
A2: Several methods can be employed to combat autofluorescence:
-
Quenching: Chemical agents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[1]
-
Wavelength Selection: Using longer excitation and emission wavelengths in the near-infrared spectrum can help to minimize the contribution of autofluorescence.[18][19]
-
Spectral Unmixing: Advanced imaging systems can distinguish between the emission spectra of Cy5.5 and the endogenous fluorophores, allowing for their computational separation.[3]
-
Dietary Changes (for in vivo imaging): In preclinical animal studies, feeding mice a purified diet can significantly reduce autofluorescence in the gastrointestinal tract.[18][19]
Q3: What are the key parameters to optimize for the click chemistry reaction with this compound in tissue?
A3: For a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in tissue, consider the following:
-
Reagent Quality: Always use fresh, high-quality reagents, especially the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate).[11]
-
Catalyst and Ligand Concentration: The concentrations of the copper catalyst and a stabilizing ligand are critical and may need to be optimized for your specific tissue type and thickness.
-
Reaction Buffer: The pH and composition of your reaction buffer are important. Avoid buffers containing components that can interfere with the copper catalyst.[10]
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure the reaction goes to completion without causing tissue damage.
Q4: Can tissue clearing help improve the signal-to-noise ratio for this compound?
A4: Yes, tissue clearing can significantly improve the signal-to-noise ratio, especially for deep tissue imaging. By making the tissue optically transparent, clearing techniques reduce light scattering and improve the penetration of both excitation and emission light.[15][16] This allows for clearer visualization of the Cy5.5 signal from deeper within the tissue. Several tissue clearing protocols exist, such as CUBIC, CLARITY, and 3DISCO, each with its own advantages depending on the tissue type and experimental goals.[15]
Q5: What are some strategies to amplify the signal from this compound?
A5: If your signal is weak, you can consider signal amplification strategies. One common method is Tyramide Signal Amplification (TSA).[20][21] This technique uses horseradish peroxidase (HRP) to catalyze the deposition of multiple fluorophore-labeled tyramide molecules at the site of interest, leading to a significant increase in the fluorescent signal.[21] Another approach is the use of click-based amplification, which involves a multi-step process to increase the number of biotin (B1667282) tags on the target, which can then be detected with streptavidin-conjugated fluorophores.[20]
Experimental Protocols
Protocol 1: General Staining Protocol with Autofluorescence Quenching
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval if required for your target.
-
Permeabilization: Incubate sections in a permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100) for 10-15 minutes.
-
Blocking: Block non-specific binding sites by incubating the sections in a blocking buffer (e.g., PBS with 1-5% BSA or 5-10% normal serum) for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation (if applicable): Incubate with your primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each with PBS containing 0.05% Tween-20.[5]
-
Secondary Antibody Incubation (if applicable): Incubate with a secondary antibody conjugated to an alkyne group, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
Copper(II) sulfate
-
A copper-chelating ligand (e.g., THPTA)
-
This compound
-
A reducing agent (e.g., sodium ascorbate) in PBS. b. Incubate the sections with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash sections three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
Autofluorescence Quenching: Incubate sections with a commercial autofluorescence quencher or 0.1% Sudan Black B in 70% ethanol for 10-30 minutes.
-
Washing: Wash sections thoroughly to remove the quenching agent.
-
Nuclear Counterstain (Optional): Counterstain with a nuclear stain like DAPI.
-
Mounting: Mount the coverslip with an antifade mounting medium.[9]
Visualizations
Caption: A troubleshooting workflow for addressing low signal-to-noise ratio.
Caption: Key factors that can lead to a poor signal-to-noise ratio.
References
- 1. biotium.com [biotium.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. abacusdx.com [abacusdx.com]
- 7. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 14. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
dealing with Cy5.5 azide photobleaching in long-term imaging
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate Cy5.5 azide (B81097) photobleaching during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my Cy5.5 signal fading so quickly?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. When a Cy5.5 molecule is excited, it can enter a long-lived, non-fluorescent "triplet state." In this state, it is highly susceptible to reacting with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the dye's structure, rendering it permanently non-fluorescent.[1][2][3] This process leads to the rapid decay of your fluorescent signal during time-lapse imaging. The rate of photobleaching is influenced by factors like excitation light intensity, exposure duration, and the local chemical environment.[4][5][6]
Q2: My Cy5.5 signal is disappearing rapidly. What immediate steps can I take to fix my current experiment?
A2: To immediately reduce the rate of photobleaching, you need to minimize the total light exposure to your sample. This can be achieved by:
-
Reducing Laser Power/Light Intensity: Use the lowest possible excitation intensity that still provides a detectable signal above background noise.[6]
-
Minimizing Exposure Time: Decrease the camera exposure time for each image.
-
Increasing Time Intervals: If your experiment allows, increase the time between acquisitions to reduce the cumulative light dose.
-
Using a Higher NA Objective: An objective with a high numerical aperture (NA) is more efficient at collecting emitted light, allowing you to reduce the excitation intensity while maintaining signal quality.[1]
These steps create a "photon budget"—a balance between achieving a good signal-to-noise ratio and preserving your fluorophore for the duration of the experiment.
Q3: What are antifade reagents and how do I choose the right one for Cy5.5?
A3: Antifade reagents are compounds added to your mounting or imaging medium that protect fluorophores from photobleaching.[4] They primarily work by scavenging reactive oxygen species.[4][7] For fixed-cell imaging, commercial mounting media like ProLong™ Diamond, SlowFade™ Diamond, and VECTASHIELD® are effective.[8][9] For live-cell imaging, reagents like Trolox (a vitamin E derivative) or specialized live-cell antifade solutions can be added to the imaging buffer.[4][10] The choice depends on whether your cells are fixed or live and the specific requirements of your experiment (e.g., immediate imaging vs. long-term storage).[7]
Q4: Under intense illumination, my Cy5.5 signal seems to be shifting to a shorter wavelength channel (like Cy3). What is happening?
A4: This phenomenon is known as "photoblueing." Under high-intensity laser illumination, some cyanine (B1664457) dyes like Cy5 can be photoconverted into a new chemical form that absorbs and emits light at shorter wavelengths.[1][2] This can cause signal bleed-through into other detection channels, complicating multiplexed imaging. To mitigate this, use the lowest effective laser power and consider sequential imaging, where the Cy5.5 channel is acquired last.[1]
Troubleshooting Guides
Guide 1: Optimizing Imaging Acquisition Parameters
A systematic approach to minimizing photobleaching begins with optimizing your microscope settings. The goal is to deliver only as many photons as necessary to obtain a usable image.
Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow for troubleshooting Cy5.5 photobleaching.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use neutral density (ND) filters or AOTF/AOM to reduce laser power to the minimum required for a sufficient signal-to-noise ratio (SNR). | The rate of photobleaching is directly proportional to the intensity of the excitation light.[6] |
| Exposure Time | Use the shortest possible camera exposure time. | Reduces the time the fluorophore spends in the excited state, lowering the probability of a bleaching event per cycle.[5] |
| Pixel Binning | Use 2x2 or 3x3 binning if spatial resolution can be slightly compromised. | Binning increases the signal collected per "super-pixel," allowing you to decrease exposure time or laser power. |
| Acquisition Interval | Image as infrequently as your experimental question allows. | Minimizes the cumulative light dose delivered to the sample over the course of the experiment.[11] |
| Objective Choice | Use an objective with the highest numerical aperture (NA) available. | A higher NA collects more emitted photons, improving SNR and allowing for a reduction in excitation light.[1] |
| Z-stacks | Limit the number of Z-slices to only cover your region of interest. | Reduces out-of-focus light exposure to planes above and below the focal plane, preserving the sample. |
Table 1. Recommended adjustments to imaging parameters to reduce Cy5.5 photobleaching.
Guide 2: Using Antifade Reagents and Oxygen Scavengers
The primary driver of photobleaching for cyanine dyes is the interaction with molecular oxygen.[1][12] Antifade reagents combat this by removing oxygen or quenching the reactive species it forms.
Mechanism of Photobleaching and Antifade Action
Caption: The process of photobleaching and how antifade reagents intervene.
| Reagent Type | Examples | Primary Use | Key Considerations |
| Commercial Mountants | ProLong™ Diamond/Glass[13], SlowFade™ Diamond[8], VECTASHIELD®[7] | Fixed cells and tissues for long-term storage and imaging. | Can cause initial quenching of some fluorophores. Choose one with the correct refractive index for your objective.[9][14] |
| Oxygen Scavengers | Trolox, Glucose Oxidase/Catalase (GOX) System | Live-cell imaging. Added to the imaging medium. | Can have mild cytotoxicity over very long periods. The GOX system can acidify the medium.[4] |
| Triplet State Quenchers | Cyclooctatetraene (COT), 4-Nitrobenzyl alcohol (NBA) | Advanced/single-molecule imaging. Can be added to buffer or conjugated to the dye. | These directly interact with the dye's triplet state, preventing ROS formation.[15] |
Table 2. Comparison of common antifade strategies for Cy5.5.
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common, cost-effective antifade mounting medium for fixed cells. NPG is an effective antioxidant that reduces photobleaching.[16]
Materials:
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
N-propyl gallate (NPG) (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mL conical tube
Procedure:
-
Prepare NPG Stock: Create a 20% (w/v) stock solution of NPG by dissolving 2g of NPG in 10 mL of DMSO. This may require gentle warming and vortexing. NPG does not dissolve well in aqueous solutions.[16]
-
Prepare Mounting Medium Base: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by inversion until the solution is homogeneous. This creates a 90% glycerol, 1X PBS solution.
-
Add NPG: While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise. This results in a final NPG concentration of 0.2%.
-
Storage: Aliquot the final mounting medium into microcentrifuge tubes (e.g., 500 µL aliquots). Store at -20°C, protected from light. Thaw a single aliquot before use and discard any unused portion to prevent oxidation.[9]
Protocol 2: Using Trolox for Live-Cell Imaging
Trolox is a water-soluble analog of Vitamin E that acts as an efficient antioxidant to protect fluorophores in live-cell imaging experiments.[4]
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol (B145695) or DMSO
-
Your standard live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare Trolox Stock: Prepare a 100 mM stock solution of Trolox in high-purity ethanol or DMSO. Store this stock at -20°C in small aliquots.
-
Prepare Working Solution: Immediately before your imaging session, dilute the 100 mM Trolox stock 1:200 into your pre-warmed live-cell imaging medium to achieve a final working concentration of 500 µM.
-
Apply to Cells: Replace the medium on your cells with the Trolox-containing imaging medium.
-
Equilibration: Incubate the cells for at least 15 minutes before starting your long-term imaging session to allow the Trolox to permeate the cells.
-
Image: Proceed with your time-lapse acquisition. The Trolox in the medium will continuously scavenge ROS, protecting the Cy5.5 azide from photobleaching.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precipoint.com [precipoint.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
how to solve Cy5.5 azide aggregation issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding Cy5.5 azide (B81097) aggregation.
Troubleshooting Guide: Step-by-Step Solutions for Aggregation Issues
Aggregation of Cy5.5 azide can manifest as a low fluorescence signal, visible precipitates, or poor labeling efficiency. Follow this guide to diagnose and resolve these common problems.
Issue 1: Low or No Fluorescent Signal
A weak signal is often the first indication of dye aggregation, which leads to fluorescence quenching.
Initial Checks:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on your instrument are correctly set for Cy5.5 (Excitation max: ~675-684 nm, Emission max: ~694-710 nm).[1][2][3]
-
Confirm Reagent Integrity: Use fresh, high-quality reagents. Ensure the dye has been stored properly at -20°C, protected from light and moisture.[3][4] Prepare fresh sodium ascorbate (B8700270) solutions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, as it is prone to oxidation.[5]
-
Minimize Photobleaching: Protect the dye and labeled conjugates from light at all stages of the experiment. Use antifade reagents in imaging buffers where appropriate.[6]
Troubleshooting Workflow:
Issue 2: Visible Precipitate or Colored Pellet
The appearance of a colored pellet (often blue) or turbidity in the solution is a clear sign of aggregation of the dye itself or the labeled biomolecule.[7]
Immediate Actions:
-
Centrifuge: Spin down the reaction mixture to pellet the aggregate.
-
Use Supernatant: Proceed with the purification of the soluble portion from the supernatant, as this fraction contains the correctly labeled, non-aggregated product.[7]
Preventative Strategies:
-
Switch to a Sulfonated Dye: The most effective way to prevent aggregation in aqueous buffers is to use Sulfo-Cy5.5 azide. The addition of sulfo groups dramatically increases water solubility and reduces non-specific binding.[1][2][8]
-
Optimize Concentrations: High concentrations of both the dye and the biomolecule can promote aggregation.[9][10] If possible, perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).
-
Control the Dye-to-Protein Ratio: A high degree of labeling can alter the surface properties of a protein, increasing hydrophobicity and leading to precipitation.[9] Titrate the molar excess of this compound to find the optimal balance between labeling efficiency and protein stability. A 1:1 stoichiometry may be a good starting point to minimize issues.[9]
-
Modify Solvent Conditions:
-
Initial Dissolution: Always dissolve non-sulfonated this compound in a small amount of an organic solvent like DMSO or DMF before diluting it into your aqueous reaction buffer.[2][3]
-
Slow Addition: Add the dye stock solution to the protein solution slowly and with gentle mixing to avoid creating localized high concentrations of the organic solvent, which can denature the protein.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why does it happen? A1: this compound, like many cyanine (B1664457) dyes, has a planar aromatic structure that can cause molecules to stack on top of each other in aqueous solutions, a phenomenon known as aggregation or H-dimer formation.[12][13] This is driven by hydrophobic interactions. Aggregation is concentration-dependent and can be exacerbated by high salt concentrations.[10][14] This process leads to a decrease in fluorescence (quenching) and can cause the dye or labeled biomolecule to precipitate out of solution.[7]
Q2: What is the difference between this compound and Sulfo-Cy5.5 azide? A2: Sulfo-Cy5.5 azide is a chemically modified version of this compound that contains one or more sulfonic acid (sulfo) groups.[1][2] These groups are negatively charged and highly polar, which significantly increases the dye's water solubility and reduces its tendency to aggregate in aqueous buffers.[1][8] For most biological applications, especially protein labeling, Sulfo-Cy5.5 azide is the superior choice for minimizing aggregation and non-specific binding.[2]
Q3: How should I prepare and store my this compound stock solution? A3: Lyophilized this compound should be stored at -20°C, desiccated, and protected from light.[4] For non-sulfonated this compound, prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF.[15] Aliquot the stock solution into single-use amounts to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C. For Sulfo-Cy5.5 azide, stock solutions can be prepared directly in high-quality water or aqueous buffers like PBS.[16] Always make fresh working solutions for each experiment.
Q4: Can my choice of buffer cause aggregation? A4: Yes, buffer composition is critical. Proteins are least soluble at their isoelectric point (pI), so ensure your buffer pH is at least one unit away from the pI of your protein. Both very low and very high salt concentrations can sometimes promote aggregation; a physiological salt concentration (e.g., 150 mM NaCl) is often a good starting point.[17] Certain buffers containing primary amines (e.g., Tris) should be avoided if you are using an NHS-ester version of the dye, though this is not a concern for the azide functional group.
Q5: What additives can I use to prevent aggregation during my labeling reaction? A5: Several types of stabilizing additives can be included in the reaction buffer to improve the solubility of the dye and the protein conjugate. These work by various mechanisms, such as stabilizing the protein's native structure or reducing hydrophobic interactions. A summary of common additives is provided in Table 2.
Data Presentation
Table 1: Physicochemical Property Comparison
| Property | Sulfo-Cy5.5 Azide | This compound (Non-Sulfonated) | Reference(s) |
| Excitation Maximum (λex) | ~675 - 684 nm | ~684 nm | [1][2][3] |
| Emission Maximum (λem) | ~694 - 710 nm | ~710 nm | [1][2][3] |
| Molar Extinction Coeff. (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | ~190,000 - 209,000 M⁻¹cm⁻¹ | [1][3][18] |
| Aqueous Solubility | High | Low (Requires organic co-solvent) | [2][3][18] |
| Common Stock Solvents | Water, PBS, DMSO, DMF | DMSO, DMF | [16][18] |
Table 2: Recommended Buffer Additives to Prevent Aggregation
| Additive Category | Example Additive | Recommended Concentration | Mechanism of Action | Reference(s) |
| Amino Acids | L-Arginine | 0.1 - 0.5 M | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. | [17] |
| Sugars/Polyols | Glycerol | 5% - 20% (v/v) | Stabilizes protein structure and reduces molecular collisions. | [17] |
| Sucrose | 5% - 10% (w/v) | Stabilizes the protein's native structure through preferential exclusion. | [17] | |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01% - 0.1% (v/v) | Solubilizes aggregation-prone intermediates by interacting with hydrophobic regions. | [17] |
| Salts | NaCl | 150 mM - 500 mM | Shields surface charges to reduce intermolecular electrostatic interactions. | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for reconstituting and storing this compound.
Materials:
-
Lyophilized this compound or Sulfo-Cy5.5 azide
-
Anhydrous DMSO or DMF (for non-sulfonated this compound)
-
Nuclease-free water or PBS (for Sulfo-Cy5.5 azide)
-
Low-retention microcentrifuge tubes
Methodology:
-
Equilibration: Allow the vial of lyophilized dye to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution:
-
For non-sulfonated this compound: Add the required volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mM. Vortex briefly to ensure the dye is fully dissolved.
-
For Sulfo-Cy5.5 Azide: Add the required volume of nuclease-free water or PBS to create a stock solution of 1-10 mM. Vortex to dissolve.
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-retention microcentrifuge tubes. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified biomolecule with this compound. Note: All concentrations and ratios should be optimized for your specific biomolecule.
Materials:
-
Alkyne-modified biomolecule in a copper-free buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound stock solution (1-10 mM in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-50 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300-500 mM in water, prepare fresh immediately before use )
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of this compound.[5]
-
Add Copper and Ligand: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. Typical final concentrations are 1 mM THPTA and 0.2-1 mM CuSO₄.[4][5] Vortex briefly to mix.
-
Initiate Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.[5] Vortex briefly.
-
Incubation: Protect the reaction from light by wrapping the tube in foil. Incubate at room temperature for 30-60 minutes.[1]
-
Purification: Purify the labeled biomolecule to remove excess dye and reaction components using an appropriate method such as size-exclusion chromatography (e.g., spin columns), dialysis, or HPLC.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 16. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
improving the solubility of Cy5.5 azide in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cy5.5 azide (B81097) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5.5 azide precipitating when I add it to my aqueous buffer?
A1: Standard this compound is a non-sulfonated cyanine (B1664457) dye, which makes it inherently hydrophobic and poorly soluble in aqueous solutions.[1][2][3][4] When introduced into a water-based buffer, the hydrophobic dye molecules tend to self-associate and form aggregates, which can lead to visible precipitation and a reduction in fluorescent signal due to self-quenching.[2][5][6] This is a common characteristic of non-sulfonated cyanine dyes.[1][3]
Q2: What is the recommended procedure for dissolving this compound for use in aqueous solutions?
A2: A two-step procedure is recommended. First, create a concentrated stock solution by dissolving the this compound powder in a water-miscible organic co-solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][3][7][8][] Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[3][10] This method aims to have the conjugation reaction occur more quickly than dye precipitation.[3]
Q3: What are the best co-solvents for this compound, and what concentration should I use?
A3: High-purity, anhydrous DMSO and DMF are the most common and effective co-solvents for dissolving this compound.[4][][11] It is crucial to keep the final concentration of the organic co-solvent in your aqueous reaction mixture as low as possible. For most bioconjugation reactions, the final co-solvent volume should not exceed 15-20%.[1][3] For in vivo or cell-based applications, the final DMSO concentration should be kept below 5% to minimize potential toxicity.[7]
Q4: My dye still shows some precipitation even when using a co-solvent. What troubleshooting steps can I take?
A4: If you still observe precipitation, consider the following steps:
-
Ensure Complete Dissolution: Make sure the dye is fully dissolved in the organic co-solvent before adding it to the buffer. Gentle warming or brief sonication of the stock solution can help.
-
Optimize Addition: Add the DMSO stock solution very slowly or in small aliquots to the aqueous buffer while maintaining vigorous mixing. This prevents localized high concentrations of the dye that can initiate precipitation.[10]
-
Use Fresh Solvents: Ensure your DMSO or DMF is anhydrous and of high purity, as water contamination can reduce its effectiveness in solvating the dye.
-
Consider an Alternative Dye: If solubility issues persist and are impacting your results, the most effective solution is to switch to a sulfonated version of the dye, such as Sulfo-Cy5.5 azide.[1][5] These dyes have sulfonate groups that render them highly water-soluble, eliminating the need for organic co-solvents and reducing aggregation-related problems.[][12][13]
Q5: Does the pH of my aqueous buffer affect the solubility of this compound?
A5: The fluorescence of this compound is generally stable and insensitive to pH in a wide physiological range, typically from pH 4 to 10.[14][15][16] While solubility is not strongly dependent on pH within this range, you should avoid extreme pH conditions (well outside of 4-10), which can lead to the chemical degradation of the cyanine dye structure.[10][17]
Data Presentation: Co-Solvent Recommendations
The table below summarizes the key differences and recommendations for using non-sulfonated and sulfonated this compound.
| Feature | This compound (Non-Sulfonated) | Sulfo-Cy5.5 Azide (Sulfonated) |
| Aqueous Solubility | Low / Hydrophobic[1][4] | High / Hydrophilic[5][13][18] |
| Primary Stock Solvent | Anhydrous DMSO, DMF[][11] | Water, DMSO, DMF[12][15][19] |
| Co-solvent in Buffer | Required[1][3] | Not required[3][5] |
| Recommended Final Co-solvent % | < 15-20% (general), < 5% (in vivo)[1][7] | 0% |
| Key Considerations | Prone to aggregation and precipitation in aqueous buffers.[6] The conjugation reaction must be faster than precipitation.[3] | Ideal for sensitive biomolecules and purely aqueous reactions. Minimizes aggregation and non-specific binding.[12][13] |
Experimental Protocol: Preparation of a this compound Working Solution
This protocol details the standard method for preparing a working solution of non-sulfonated this compound in an aqueous buffer for a typical bioconjugation experiment.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Calibrated micropipettes and sterile tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, dissolve ~0.7 mg of this compound (MW ~701.4 g/mol ) in 100 µL of anhydrous DMSO.
-
Vortex the tube thoroughly for at least 1 minute or until all the dye is completely dissolved. The solution should be clear with no visible particulates. This stock solution can be stored desiccated at -20°C, protected from light.[11]
-
-
Prepare Aqueous Working Solution:
-
Determine the final volume and desired concentration of this compound for your reaction (e.g., 50 µM in 1 mL of PBS).
-
Calculate the volume of the 10 mM DMSO stock solution required. For a 50 µM final concentration in 1 mL, you would need 5 µL of the 10 mM stock. This results in a final DMSO concentration of 0.5%, which is well-tolerated by most proteins.
-
Place the final volume of aqueous buffer (e.g., 995 µL of PBS) into a clean microcentrifuge tube.
-
Begin vortexing the tube of aqueous buffer at a medium-high speed.
-
While the buffer is actively mixing, slowly pipette the calculated volume of the this compound DMSO stock (e.g., 5 µL) directly into the buffer.
-
Continue vortexing for another 10-20 seconds to ensure the dye is fully dispersed.
-
-
Use Immediately:
-
Use the freshly prepared this compound working solution immediately for your labeling or conjugation experiment to minimize the risk of precipitation over time.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing this compound solubility in aqueous buffers.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | AxisPharm [axispharm.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Cy5.5 Azide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Cy5.5 azide (B81097). The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed click chemistry reaction?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole ring by joining a molecule containing an azide group with a molecule containing a terminal alkyne.[1] The key to this reaction is the copper(I) catalyst, which facilitates the formation of a copper acetylide intermediate that readily reacts with the azide.[2] This catalyzed version of the Huisgen 1,3-dipolar cycloaddition is significantly faster than the uncatalyzed thermal reaction and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.[1][3]
Q2: Why is a copper(I)-stabilizing ligand necessary, especially when working with fluorescent dyes like Cy5.5?
A2: Copper(I) is the active catalytic species in the CuAAC reaction, but it is prone to oxidation to the inactive copper(II) state, particularly in the presence of oxygen.[2][4] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation.[2][5] For fluorescent dyes like Cy5.5, these ligands serve a dual purpose. They not only enhance reaction efficiency but also protect the dye from degradation caused by reactive oxygen species (ROS) that can be generated during the reaction.[4][6]
Q3: Can the click reaction conditions affect the fluorescence of my Cy5.5-labeled product?
A3: Yes, the reaction conditions, particularly the presence of copper ions and potential reactive oxygen species, can lead to the degradation of cyanine (B1664457) dyes like Cy5.5, resulting in decreased fluorescence.[6] It is critical to use a stabilizing ligand and the minimum effective copper concentration to mitigate these effects.[6]
Q4: How should I store and handle Cy5.5 azide to ensure its stability?
A4: Proper storage and handling are crucial for maintaining the integrity of this compound. It is recommended to store the compound at -20°C, desiccated, and protected from light.[7][8] For long-term storage of labeled biomolecules, -80°C is ideal.[7] It is also best practice to prepare fresh solutions for each experiment to avoid degradation.[7]
Q5: Are there alternatives to copper-catalyzed click chemistry for labeling with this compound?
A5: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it well-suited for applications in living systems.[9][10] this compound can react with strained cyclooctynes to form a stable triazole.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The Cu(I) catalyst is readily oxidized. Ensure your sodium ascorbate (B8700270) solution is freshly prepared, as it can oxidize over time.[6] Use deoxygenated buffers to minimize the oxidation of the Cu(I) catalyst.[6] |
| Impure Reagents | Ensure the purity of your alkyne-containing molecule and the this compound. Impurities can inhibit the reaction. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of your alkyne-containing molecule and this compound. An excess of one reagent may be necessary. For biomolecules at low concentrations, a larger excess of the azide dye may be required for a faster reaction.[6] |
| Incompatible Buffer | Certain buffers can interfere with the reaction. For example, Tris-based buffers can chelate copper, inhibiting the reaction.[7] Consider using buffers like PBS or HEPES.[7] |
| Steric Hindrance | Bulky groups near the alkyne or azide can impede the reaction.[2] If possible, consider redesigning your molecule with a less hindered linker. Increasing the reaction time or temperature may also help.[2] |
Problem 2: High Background Fluorescence in Analysis
Excess, unreacted this compound can lead to high background signals, complicating data analysis.
Possible Causes & Solutions
| Cause | Recommended Action |
| Unreacted this compound | Ensure thorough purification after the reaction to remove all non-conjugated dye.[6] Methods like size-exclusion chromatography, dialysis, or precipitation can be effective.[7][12] |
| Non-specific Binding | While Sulfo-Cy5.5 is generally water-soluble to minimize this, non-specific binding can still occur.[6] For cellular imaging, proper blocking steps may be necessary.[6] |
Problem 3: Decreased Fluorescence of the Final Conjugate
A reduction in the expected fluorescence intensity can indicate degradation of the Cy5.5 dye.
Possible Causes & Solutions
| Cause | Recommended Action |
| Dye Degradation | Reactive oxygen species generated during the CuAAC reaction can degrade the cyanine dye.[6] Use a sufficient excess of a protective ligand like THPTA (a common starting point is a 5:1 ligand-to-copper ratio).[6] |
| Photobleaching | Cy5.5, like all fluorophores, is susceptible to photobleaching. Minimize exposure of your reagents and final product to light.[7] Use anti-fade reagents if applicable for your imaging application.[7] |
| Self-Quenching | A high degree of labeling on a biomolecule can lead to self-quenching, where adjacent dye molecules interact and reduce fluorescence.[7] Titrate the dye-to-biomolecule ratio to find the optimal balance between labeling efficiency and signal intensity.[7] |
Experimental Protocols
General Protocol for a CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
Alkyne-modified biomolecule in a copper-free buffer (e.g., PBS or HEPES)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[6]
-
THPTA stock solution (e.g., 100 mM in water)[6]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, always prepare fresh )[6]
Reaction Setup (Example for 100 µL final volume):
-
In a microcentrifuge tube, combine your alkyne-containing biomolecule (e.g., to a final concentration of 100 µM) and buffer to a volume of 85 µL.[6]
-
Add 1 µL of 10 mM this compound (final concentration: 100 µM).[6]
-
In a separate tube, premix the catalyst: 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA.[6]
-
Add the 6 µL of the premixed catalyst to the reaction tube containing the biomolecule and azide.[6]
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[6]
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Purify the conjugate to remove unreacted dye and catalyst components.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Copper(I) Concentration | 50 µM to 100 µM | Use the lowest effective concentration to minimize dye degradation.[6] |
| Sodium Ascorbate | 3 to 10-fold excess over copper | Always use a freshly prepared solution.[4] |
| Ligand:Copper Ratio | 5:1 (THPTA:Cu) | A common starting point to stabilize Cu(I) and protect the dye.[6] |
| pH Range | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range.[1] |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures.[1] |
Visual Guides
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of Cy5.5 Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound Cy5.5 azide (B81097) after labeling reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the highest purity of your labeled biomolecules.
Frequently Asked questions (FAQs)
Q1: Why is it critical to remove unbound Cy5.5 azide after my labeling reaction?
Unbound, free this compound in your sample can lead to significant experimental issues. The primary concern is high background fluorescence, which can obscure the specific signal from your labeled molecule, resulting in a low signal-to-noise ratio in imaging and other fluorescence-based assays. Furthermore, the presence of free dye will interfere with the accurate determination of the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.
Q2: What are the most common methods to remove unbound this compound?
The three most common and effective methods for removing unbound this compound are:
-
Size Exclusion Chromatography (SEC): This method, often performed using spin columns or gravity-flow columns, separates molecules based on their size. Larger, labeled biomolecules pass through the column quickly, while the smaller, unbound this compound molecules are retained.
-
Dialysis: This technique involves the use of a semi-permeable membrane that allows the small, unbound this compound molecules to diffuse out of the sample into a larger volume of buffer, while retaining the larger, labeled biomolecules.
-
Acetone (B3395972) Precipitation: This method uses cold acetone to precipitate the larger biomolecule, leaving the smaller, unbound dye in the supernatant, which can then be discarded.
**Q3: How do I choose the best purification method for my experiment
optimizing laser and filter settings for Cy5.5 azide microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser and filter settings for Cy5.5 azide (B81097) microscopy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for Cy5.5 azide?
A1: this compound is a near-infrared (NIR) dye with an excitation maximum around 675-678 nm and an emission maximum around 694-710 nm.[1][2] For optimal detection, use a laser line that is close to the excitation peak, such as a 633 nm, 640 nm, or 647 nm laser.[3] The filter set should be specifically designed for Cy5.5 to maximize signal collection and minimize background noise.
Q2: How can I minimize photobleaching of this compound during imaging?
A2: Cy5.5, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1] To mitigate this, you can:
-
Use antifade mounting media: These commercially available reagents contain oxygen scavengers that reduce the rate of photobleaching.[1]
-
Minimize light exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[4] Use a shutter to block the excitation light when not actively acquiring images.
-
Choose photostable dyes: Newer generations of cyanine (B1664457) dyes often exhibit enhanced photostability.[4]
-
Work in an ozone-free environment: Cyanine dyes are sensitive to ozone, which can accelerate their degradation.[5]
Q3: What is causing high background fluorescence in my this compound images?
A3: High background can obscure your signal and reduce image quality. Common causes include:
-
Autofluorescence: Biological samples naturally emit fluorescence, especially when excited with shorter wavelengths. Using a near-infrared dye like Cy5.5 helps to reduce this issue as autofluorescence is typically lower in this spectral region.[2]
-
Non-specific binding: The this compound probe may bind non-specifically to cellular components. Ensure thorough washing steps after the click chemistry reaction to remove any unbound probe.[2] Including a blocking step in your protocol can also help.
-
Mounting media: Some mounting media can be inherently fluorescent. Use a low-fluorescence mounting medium specifically designed for fluorescence microscopy.[5]
Q4: Can I perform multi-color imaging with this compound?
A4: Yes, multi-color imaging is possible. However, it is crucial to select other fluorophores with well-separated excitation and emission spectra to avoid spectral bleed-through.[6] When performing multi-color experiments, it is essential to have single-stain controls for each fluorophore to set up proper compensation and confirm the absence of crosstalk between channels.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound microscopy experiments.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient click chemistry labeling. | Optimize the concentration of this compound, copper catalyst (for CuAAC), and ligand. Ensure all reagents are fresh and properly stored. |
| Low abundance of the target molecule. | Consider using a signal amplification technique, such as tyramide signal amplification (TSA). | |
| Photobleaching. | Reduce laser power and exposure time. Use an antifade mounting medium. Image samples promptly after preparation.[1][4] | |
| Incorrect filter set. | Verify that the excitation and emission filters are appropriate for the spectral properties of Cy5.5. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after the labeling reaction.[2] |
| Autofluorescence from the sample. | Use a spectral unmixing tool if your imaging software supports it. Consider using a quencher for autofluorescence if it is a significant problem. | |
| Non-specific antibody binding (if using antibody-based detection). | Include a blocking step (e.g., with bovine serum albumin or serum) before antibody incubation. Titrate the antibody to find the optimal concentration.[6] | |
| Image is Blurry | Incorrect objective or immersion oil. | Use a high numerical aperture (NA) objective suitable for fluorescence microscopy. Ensure the correct type of immersion oil is used and that there are no air bubbles. |
| Sample is not flat. | Ensure the coverslip is properly mounted and sealed. | |
| Microscope focus drift. | Allow the microscope and sample to thermally equilibrate before imaging. Use an autofocus system if available. |
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and optimization.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 - 678 nm | [2] |
| Emission Maximum (λem) | ~694 - 710 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 | [1] |
Table 2: Recommended Microscope Configuration for this compound Imaging
| Component | Specification |
| Excitation Laser | 633 nm, 640 nm, or 647 nm |
| Excitation Filter | e.g., 655/40 nm bandpass |
| Dichroic Mirror | e.g., 685 nm longpass |
| Emission Filter | e.g., 716/60 nm bandpass |
Experimental Protocols
Here are detailed protocols for labeling and imaging with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Cell Fixation and Permeabilization
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
For intracellular targets: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol assumes your target of interest has been metabolically labeled with an alkyne-containing analog.
-
Prepare the Click Reaction Cocktail (per coverslip):
-
To 440 µL of PBS, add 10 µL of a 50 mM Copper (II) Sulfate (CuSO₄) stock solution (final concentration: 1 mM).
-
Add 25 µL of a 50 mM THPTA (a water-soluble ligand) stock solution (final concentration: 2.5 mM). Mix gently.
-
Add 5 µL of a 1 mM this compound stock solution in DMSO or water (final concentration: 10 µM).
-
Immediately before use, add 20 µL of a freshly prepared 500 mM sodium ascorbate (B8700270) stock solution in water (final concentration: 20 mM) to initiate the reaction.
-
-
Labeling Reaction:
-
Remove the PBS from the fixed and permeabilized cells.
-
Immediately add the click reaction cocktail to the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unreacted reagents.
-
Wash twice with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the coverslip with nail polish or a commercially available sealant to prevent drying.
-
Protocol 3: Image Acquisition
-
Use a confocal or widefield fluorescence microscope equipped with the appropriate laser and filter set for Cy5.5.
-
Start with a low laser power (e.g., 1-5%) and a moderate exposure time to locate the region of interest.
-
Adjust the laser power and detector gain/exposure time to achieve a good signal-to-noise ratio, ensuring that the signal is not saturated.
-
Acquire images using the optimized settings. For quantitative comparisons, these settings should be kept consistent across all samples.
Visualizations
Diagram 1: Experimental Workflow for this compound Labeling
Caption: A general experimental workflow for labeling and imaging with this compound.
Diagram 2: Troubleshooting Logic for Weak or No Cy5.5 Signal
Caption: A flowchart for troubleshooting weak or absent this compound fluorescence signal.
Diagram 3: Visualizing GPCR Internalization with this compound
Caption: A schematic of using this compound to track G-protein coupled receptor (GPCR) internalization.
References
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
impact of buffer components on Cy5.5 azide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer components on the stability of Cy5.5 azide (B81097). Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this fluorophore in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to Cy5.5 azide stability.
1. Why is the fluorescence intensity of my this compound solution lower than expected after dissolution or storage?
There are several potential causes for a decrease in fluorescence intensity:
-
Photobleaching: Prolonged exposure to light can cause irreversible damage to the fluorophore. Always store and handle this compound solutions in the dark.
-
Presence of Reducing Agents: Strong reducing agents can degrade the azide group, affecting its reactivity and potentially the fluorophore's stability.
-
Suboptimal pH: While Cy5.5 is stable over a wide pH range, extreme pH values outside of the recommended 4-10 range can affect its stability.[1][2][3]
-
Contamination: Contaminants in your buffer or solvent could be quenching the fluorescence.
Solution Workflow:
References
reducing autofluorescence in Cy5.5 azide stained samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of autofluorescence in samples stained with Cy5.5 azide (B81097) and other far-red fluorophores.
Troubleshooting Guide
Q1: My unstained control sample shows a high background signal in the Cy5.5 channel. What is causing this?
High background in unstained samples is typically due to autofluorescence, which is the natural fluorescence emitted by certain biological structures. Even when using far-red dyes like Cy5.5, which are selected to avoid the most common sources of autofluorescence, significant background can still arise from several sources:
-
Endogenous Fluorophores: Tissues contain molecules that naturally fluoresce. While many, like collagen and elastin, fluoresce most strongly in the blue-green spectrum, others have very broad emission profiles that can extend into the far-red channel.[1][2][3][4] The most common culprits are:
-
Lipofuscin: These granular "age pigments" are aggregates of oxidized proteins and lipids that accumulate in lysosomes.[1][5] Lipofuscin is highly fluorescent across the entire visible spectrum, making it a significant problem for nearly all fluorophores, including Cy5.5.[1][6]
-
Red Blood Cells: The heme groups in red blood cells cause broad-spectrum autofluorescence that can interfere with detection.[2][5]
-
Collagen and Elastin: While their peak emission is shorter, their broad fluorescence tails can still contribute to background in red and far-red channels.[2][4]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) is a major cause of autofluorescence.[2] These chemicals react with amine groups in proteins to form fluorescent Schiff bases.[1][7]
-
Glutaraldehyde fixation generates significantly more autofluorescence than formaldehyde (B43269) or PFA.[1][8][9][10][11][12]
-
This type of autofluorescence has a broad emission spectrum that can affect the blue, green, and red channels.[1] Heat and dehydration during sample processing can exacerbate this effect, particularly in the red spectrum.[1][9]
-
Q2: I'm planning my experiment. How can I proactively minimize autofluorescence before staining?
Optimizing your sample preparation protocol is the most effective way to prevent high background.
-
Optimize Fixation:
-
Choice of Fixative: Whenever possible, use paraformaldehyde (PFA) or formaldehyde instead of glutaraldehyde, as glutaraldehyde induces much stronger autofluorescence.[9][10][12] If your protocol allows, consider non-aldehyde fixatives like chilled methanol (B129727) or ethanol (B145695), especially for cell surface markers.[1][9]
-
Fixation Time: Reduce the fixation time to the minimum required to preserve tissue morphology adequately.[1][9]
-
-
Perfuse Tissues: For whole-animal studies, perfusing the animal with phosphate-buffered saline (PBS) prior to tissue harvesting and fixation is highly effective at removing red blood cells, thereby eliminating a major source of autofluorescence.[1][9][13]
Q3: My stained samples have high background. What chemical treatments can I use to reduce the autofluorescence?
Several post-staining or pre-staining chemical treatments can be used to quench or mask autofluorescence.
-
Sudan Black B (SBB): This is a lipophilic (fat-soluble) dye that is very effective at quenching autofluorescence from lipofuscin by binding to the granules and masking their signal.[1][5][14][15] However, a significant drawback of SBB is that it can introduce its own fluorescent signal in the red and far-red channels, which may interfere with Cy5.5 detection.[1][5]
-
Sodium Borohydride (B1222165) (NaBH₄): This chemical reducing agent is used to treat aldehyde-induced autofluorescence.[9] It works by reducing the fluorescent Schiff bases created during fixation back to non-fluorescent amine groups.[7][16] Its effectiveness can be variable, and in some cases, it has been reported to increase the autofluorescence of red blood cells in formaldehyde-fixed tissue.[1][5]
-
Commercial Quenching Reagents: Several companies offer reagents specifically designed to address autofluorescence.
-
TrueBlack®: This reagent was developed as an improvement on SBB. It is also a lipophilic dye that quenches lipofuscin but has much lower intrinsic fluorescence in the red and far-red wavelengths, making it more compatible with dyes like Cy5.5.[5][17]
-
TrueVIEW®: This product is designed to reduce autofluorescence from non-lipofuscin sources, such as collagen, elastin, and aldehyde fixation.[13][17][18] It uses a hydrophilic molecule that binds electrostatically to these components.[18]
-
Comparison of Autofluorescence Quenching Methods
| Method | Primary Target(s) | Advantages | Disadvantages & Considerations for Cy5.5 |
| Sudan Black B (SBB) | Lipofuscin[1][5] | Highly effective for lipofuscin; widely cited.[14][19] | Can introduce background fluorescence in the red and far-red channels, potentially masking the Cy5.5 signal.[1][5] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence (Schiff bases)[7][16] | Directly targets a common source of fixation artifacts. | Efficacy can be mixed.[1] May increase autofluorescence from red blood cells.[5] Handle with care (strong reducing agent).[16] |
| Commercial Reagents (e.g., TrueBlack®, TrueVIEW®) | Lipofuscin (TrueBlack®) or other sources like collagen, fixatives (TrueVIEW®)[5][13][17] | Optimized for minimal background; often more effective and consistent than traditional methods.[5][20] | May slightly reduce specific fluorescent signal.[20][21] Follow manufacturer's protocol closely. |
Frequently Asked Questions (FAQs)
Q1: I thought using a far-red dye like Cy5.5 was supposed to prevent autofluorescence. Why is it still a problem?
While moving to the far-red/near-infrared spectrum is a key strategy to reduce autofluorescence, it doesn't eliminate it completely.[13][22] Most endogenous fluorophores are brightest in the blue and green regions of the spectrum (350-550 nm).[4][13] However, some sources, particularly lipofuscin and red blood cells, have extremely broad emission spectra that can extend into the Cy5.5 detection window.[1][5] Therefore, while the signal-to-noise ratio is generally much better in the far-red, strong sources of autofluorescence can still obscure your signal.
Q2: When should I perform the autofluorescence quenching step in my staining protocol?
You generally have two options, and the best choice may depend on the specific reagent and your sample type.
-
Pre-Treatment (Before Staining): Applying the quenching reagent after fixation and permeabilization but before the blocking and antibody/azide staining steps is often the preferred method. This minimizes any potential negative effects of the quencher on antibody binding or fluorophore intensity.[5]
-
Post-Treatment (After Staining): Alternatively, you can apply the quencher after all staining steps are complete, just before mounting the coverslip.[17] This can be effective but may cause a slight reduction in your specific signal.[5][21]
Always refer to the manufacturer's instructions for commercial reagents, as they will provide a validated protocol.
Q3: Besides chemical treatments, are there any imaging strategies that can help manage autofluorescence?
Yes, if your imaging system has the capability, you can use advanced techniques:
-
Spectral Unmixing: This is a powerful computational method. The microscope acquires a full emission spectrum for each pixel in your image. You can then provide it with the "pure" spectrum of your Cy5.5 dye and the "pure" spectrum of the autofluorescence (from an unstained control). The software can then mathematically separate the two signals, effectively removing the autofluorescence contribution from your final image.[23]
-
Careful Filter Selection: Using narrow bandpass emission filters that are tightly matched to the emission peak of Cy5.5 can help exclude some of the out-of-band light coming from the broad autofluorescence spectrum.
Visualized Workflows
Caption: Troubleshooting flowchart for identifying and addressing sources of autofluorescence.
Caption: Staining workflow showing the placement of the autofluorescence quenching step.
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment [15][16][19]
This protocol is typically performed after immunofluorescence staining is complete.
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30 minutes and filter through a 0.2 µm filter immediately before use.
-
Complete Staining: Follow your standard this compound staining protocol up to the final washes after the click reaction.
-
Rinse: Briefly rinse the slides in 70% ethanol.
-
SBB Incubation: Immerse the slides in the filtered 0.1% SBB solution for 5-15 minutes at room temperature in the dark. The optimal time may require empirical determination.
-
Washing: Briefly rinse the slides in 70% ethanol to remove the majority of the excess SBB.
-
Final Washes: Wash the slides thoroughly in several changes of PBS or TBS to remove all traces of ethanol and unbound SBB (e.g., 3 x 5 minutes).
-
Mounting: Mount the coverslips using an aqueous mounting medium and proceed with imaging.
Protocol 2: Sodium Borohydride (NaBH₄) Treatment [7][16]
This protocol is performed after fixation and rehydration but before blocking and staining.
-
Prepare Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Prepare this immediately before use as it is not stable.
-
Caution: Sodium borohydride is a strong reducing agent. Handle with appropriate care and personal protective equipment.
-
-
Sample Preparation: After fixation and permeabilization, wash samples thoroughly with PBS.
-
Treatment: Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature. You may observe bubbling, which is normal. For some tissues, repeating the incubation with a fresh solution may improve efficacy.[7]
-
Washing: Wash the samples extensively with PBS (at least 3 washes of 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard staining protocol, beginning with the blocking step.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biotium.com [biotium.com]
- 6. thomassci.com [thomassci.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. journals.biologists.com [journals.biologists.com]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 21. biocompare.com [biocompare.com]
- 22. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03362A [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
strategies for signal amplification with Cy5.5 azide probes
Welcome to the technical support center for Cy5.5 azide (B81097) probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on signal amplification strategies and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5.5 azide and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye equipped with an azide (-N₃) functional group.[1] This azide group allows the dye to be covalently attached to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2][3][4][5] Its fluorescence in the NIR spectrum (excitation ~678 nm / emission ~694 nm) is particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[1][3][4][6] Common applications include in vivo imaging, fluorescence microscopy, flow cytometry, and nucleic acid blot hybridization.[1][6]
Q2: What is the difference between Sulfo-Cy5.5 azide and non-sulfonated this compound?
The primary difference is the presence of sulfonate groups in Sulfo-Cy5.5 azide. These groups enhance the water solubility of the dye, which helps to minimize aggregation and non-specific binding.[2] This often leads to a higher signal-to-noise ratio in aqueous environments, making Sulfo-Cy5.5 azide a preferred choice for many biological applications, especially in vivo imaging.[7] Non-sulfonated this compound is more hydrophobic and may require the use of organic co-solvents for efficient labeling.[8]
Q3: What are the main causes of Cy5.5 dye quenching?
Quenching, or the reduction of fluorescence intensity, can be caused by several factors:
-
Aggregation: Cyanine dyes like Cy5.5 have a tendency to form non-fluorescent aggregates (H-dimers) when in close proximity to each other.[9][10]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible decomposition of the fluorophore.[9][11]
-
Environmental Factors: The chemical environment, including pH and the presence of certain quenching agents, can impact fluorescence.[9] Cy5.5 fluorescence is generally stable over a pH range of 4 to 10.[3][4]
-
Interaction with Quenching Agents: Certain molecules, such as Tris(2-carboxyethyl)phosphine (TCEP), can reversibly quench Cy5 fluorescence.[9]
Q4: How can I measure the labeling efficiency of my this compound probe?
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, is a common measure of labeling efficiency.[12] The most straightforward method to determine DOL is UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of Cy5.5 (~678 nm).[12] Other methods like HPLC and SDS-PAGE with in-gel fluorescence scanning can provide more detailed information on the labeling distribution and purity of the conjugate.[12]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Low Labeling Efficiency | - Optimize the concentration of the this compound probe and the alkyne-modified biomolecule. - Ensure the click chemistry reaction cocktail, especially the sodium ascorbate (B8700270) solution, is freshly prepared.[13] - Verify the pH of the reaction buffer is within the optimal range (typically pH 7-8). - Increase the incubation time for the labeling reaction. |
| Low Target Expression | - Confirm the expression level of your target molecule using an alternative method (e.g., Western blot, qPCR). |
| Photobleaching | - Use an antifade mounting medium for microscopy.[11][14] - Minimize the exposure time and intensity of the excitation light.[9][14] - Work in an ozone-free environment, as ozone can degrade Cy5 dyes.[11] |
| Incorrect Imaging Settings | - Ensure you are using the correct excitation and emission filter sets for Cy5.5 (Excitation max ~678 nm, Emission max ~694 nm).[1][4] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | - Increase the number and duration of wash steps after the labeling reaction.[2][14] - Use an effective blocking buffer (e.g., BSA or serum) before adding the labeled probe.[14] - For Sulfo-Cy5.5 azide, its enhanced water solubility helps reduce non-specific binding compared to non-sulfonated versions.[7] |
| Unreacted Dye | - Ensure complete removal of unconjugated this compound after the labeling reaction using methods like size-exclusion chromatography or dialysis.[12] |
| Autofluorescence | - Although Cy5.5 is in the near-IR spectrum to minimize this, some tissues may still exhibit autofluorescence.[14] Consider using spectral unmixing if your imaging system supports it. - An autofluorescence quenching agent, such as sodium borohydride, can be used.[11] |
| Probe Aggregation | - Use a high-quality, pure this compound reagent. - Optimize the probe concentration; higher concentrations can promote aggregation.[9] - The use of PEG linkers in conjugates can help reduce aggregation by providing spatial separation.[9] |
Signal Amplification Strategies
For the detection of low-abundance targets, signal amplification can be crucial. Here are two common strategies that can be adapted for use with this compound probes.
Tyramide Signal Amplification (TSA)
TSA is a powerful enzyme-based amplification technique that can significantly enhance signal intensity.[15][16][17][18] The process involves the use of horseradish peroxidase (HRP), which, in the presence of hydrogen peroxide, catalyzes the deposition of multiple fluorophore-labeled tyramide molecules at the site of the target.
Click-Based Amplification
This strategy involves an initial labeling step followed by a secondary amplification step using click chemistry. For example, a target can be labeled with a biotin-azide probe, which is then bound by streptavidin conjugated with multiple azide groups. These azide groups can then be reacted with an alkyne-functionalized Cy5.5 probe, leading to an amplified signal.[19]
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in PBS
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (prepare fresh)
-
PBS, pH 7.4
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the alkyne-modified protein, this compound, THPTA, and CuSO₄.
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the mixture to initiate the click reaction.[2]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[2]
-
Purification: Remove unreacted dye and reaction components by protein precipitation with methanol/chloroform or by using a desalting column.[2][12]
-
Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning or by spectrophotometry to determine the degree of labeling.[12]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling
This protocol is for copper-free click chemistry, which is ideal for live-cell imaging or when working with sensitive biomolecules. It requires the protein to be modified with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein in PBS
-
Sulfo-Cy5.5 azide
-
PBS, pH 7.4
Procedure:
-
Prepare Solutions: Ensure the DBCO-modified protein is in an amine-free buffer like PBS. Prepare a stock solution of Sulfo-Cy5.5 azide.
-
Click Chemistry Reaction: Add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 azide stock solution to the purified DBCO-modified protein.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Purification: Remove the excess, unreacted Sulfo-Cy5.5 azide using a spin desalting column.[1]
-
Storage: Store the labeled protein conjugate at -20°C, protected from light.
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of this compound probes.
| Property | Value | References |
| Excitation Maximum (λex) | ~678 nm | [1][4] |
| Emission Maximum (λem) | ~694 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [1][4][20] |
| Recommended Laser Line | 633 nm or 647 nm | [1][20] |
| Reactive Group | Azide (-N₃) | [1] |
| Partner Reactive Group | Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC) | [1][3][4][5] |
| pH Sensitivity | Fluorescence is stable from pH 4 to 10 | [3][4] |
| Solubility | Water, DMSO, DMF | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. Development of fluorescence-based nucleic acid blot hybridization method using Cy5.5 labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Azido-Cy5 tyramide | AAT Bioquest [aatbio.com]
- 16. biotium.com [biotium.com]
- 17. rndsystems.com [rndsystems.com]
- 18. akoyabio.com [akoyabio.com]
- 19. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
troubleshooting weak signal in Cy5.5 azide flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cy5.5 azide (B81097) in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5.5 azide and what is its primary application in flow cytometry?
This compound is a near-infrared fluorescent dye that can be used to detect and quantify biomolecules in flow cytometry.[1] Its azide functional group allows it to be covalently attached to molecules containing an alkyne group through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2] This two-step labeling strategy offers high specificity and minimizes background fluorescence.[2] A primary application is in cell proliferation assays, such as the EdU (5-ethynyl-2'-deoxyuridine) assay, where EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and subsequently detected with this compound.[2][3] Other applications include apoptosis detection and cell surface glycan analysis.[2]
Q2: What are the spectral properties of Cy5.5 and which laser and emission filters should I use?
Cy5.5 is a far-red fluorescent dye, which is advantageous for flow cytometry as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence.[2] Its fluorescence is pH-insensitive from pH 4 to 10.[1]
| Property | Value |
| Excitation Maximum (Ex) | ~675 nm |
| Emission Maximum (Em) | ~694 nm |
| Recommended Laser Line | 633 nm or 647 nm |
| Recommended Emission Filter | 695/40 nm or similar |
Q3: What are the key components of the click reaction for labeling with this compound?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction is commonly used. The key components are:
-
Alkyne-modified biomolecule: The target molecule that has been metabolically, enzymatically, or chemically tagged with an alkyne group (e.g., EdU incorporated into DNA).
-
This compound: The fluorescent dye that will be attached to the alkyne-modified biomolecule.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[4]
-
Copper-chelating ligand (optional but recommended): Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can improve the efficiency of the click reaction and reduce copper-induced cytotoxicity.[4]
Q4: How can I minimize Cy5.5 dye quenching?
Quenching, a decrease in fluorescence intensity, can be caused by several factors:
-
Photobleaching: Protect the sample from light during all experimental steps, including storage, incubation, and imaging.[5] Use the lowest possible laser power during acquisition.[5]
-
Aggregation: High concentrations of the dye can lead to the formation of non-fluorescent aggregates.[5] It is important to use the optimal concentration of this compound.
-
Environmental Factors: Ensure the pH of your buffers is within the optimal range for Cy5.5 fluorescence (pH 4-10).[1] Avoid buffers containing components known to quench cyanine (B1664457) dyes, such as Tris(2-carboxyethyl)phosphine (TCEP).[5]
Troubleshooting Weak Signal
A weak or absent fluorescent signal is a common issue in flow cytometry. The following guide provides a systematic approach to troubleshooting this problem when using this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a weak Cy5.5 signal.
Detailed Troubleshooting Q&A
Q: My Cy5.5 signal is weak. What are the first things I should check?
Start by verifying the basics:
-
Reagent Integrity: Ensure your this compound and other click chemistry reagents are not expired and have been stored correctly, protected from light.[5][6] Prepare fresh solutions of reagents like sodium ascorbate for each experiment.[7]
-
Positive Controls: Always include a positive control in your experiment—cells that are known to incorporate the alkyne-containing molecule and should give a strong signal.
-
Instrument Settings: Confirm that you are using the correct laser (e.g., 633 nm or 647 nm) and emission filter for Cy5.5.[8] Also, check that the photomultiplier tube (PMT) voltage for the Cy5.5 channel is set appropriately.[9]
Q: How can I optimize the click chemistry reaction for a stronger signal?
An inefficient click reaction is a common cause of a weak signal. Consider the following optimizations:
-
Component Concentrations: The concentrations of this compound, copper sulfate, and a reducing agent are critical. Titrate the this compound concentration to find the optimal balance between a strong signal and low background.
-
Incubation Time and Temperature: The click reaction is typically performed for 30 minutes at room temperature, protected from light. You may need to optimize the incubation time for your specific cell type and experimental conditions.
-
Reagent Quality: Use high-quality, fresh reagents. The copper(I) catalyst is prone to oxidation, so it's crucial to have a sufficient amount of reducing agent (e.g., sodium ascorbate) and to prepare it fresh.[7]
Recommended Concentration Ranges for Click Reaction Components
| Component | Typical Concentration | Notes |
| This compound | 1-10 µM | Titration is recommended to find the optimal concentration. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | The concentration may vary depending on the presence of a ligand. |
| Sodium Ascorbate | 2.5 mM - 50 mM | Should be prepared fresh. |
| THPTA (optional ligand) | 250 µM - 1 mM | Can improve reaction efficiency and reduce cell toxicity. |
Q: Could my cell preparation protocol be the cause of the weak signal?
Yes, issues with cell fixation, permeabilization, and washing can all lead to a weak signal.
-
Fixation: Over-fixation can mask epitopes or interfere with the click reaction. A common recommendation is 1% formaldehyde (B43269) for 15 minutes or less.[10]
-
Permeabilization: Inadequate permeabilization will prevent the click chemistry reagents from reaching intracellular targets. A common permeabilization agent is Triton X-100 (0.1-0.5%) or saponin-based buffers.[3]
-
Washing: Insufficient washing can lead to high background fluorescence, which can obscure a weak positive signal. Conversely, excessive or harsh washing can lead to cell loss.
Q: What if I suspect my instrument settings are incorrect?
-
Laser and Filter Selection: Double-check that your flow cytometer is configured with the appropriate laser and filter combination for Cy5.5 (e.g., 633/647 nm laser and a ~695 nm emission filter).[8]
-
PMT Voltage: The PMT voltage for the Cy5.5 channel may be too low. Increase the gain to amplify the signal, but be mindful of also increasing background noise.
-
Compensation: Incorrect compensation for spectral overlap from other fluorophores in your panel can lead to an apparent decrease in your Cy5.5 signal. Ensure you have single-stained controls to set up your compensation matrix correctly.[10]
Experimental Protocol: EdU Cell Proliferation Assay with this compound Detection
This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA, followed by detection with this compound via a copper-catalyzed click reaction.[2]
Materials:
-
Cells of interest
-
Cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
EdU Labeling:
-
Plate cells at the desired density.
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate for 1-4 hours under standard cell culture conditions.[3]
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in fixation buffer and incubate for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 15-20 minutes at room temperature.[3]
-
Wash cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For each sample, mix the click reaction buffer, CuSO₄, and this compound.
-
Add freshly prepared sodium ascorbate to the cocktail to initiate the reaction.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for other markers (optional):
-
Wash cells twice with flow cytometry staining buffer.
-
If performing co-staining for other markers, proceed with your standard antibody staining protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in flow cytometry staining buffer.
-
Acquire events on a flow cytometer equipped with a 633 nm or 647 nm laser and an appropriate emission filter for Cy5.5.
-
Click Chemistry Signaling Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pepstatina.com [pepstatina.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Validation & Comparative
A Head-to-Head Comparison of Cy5.5 Azide and DyLight 680 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical step in ensuring the accuracy and sensitivity of protein labeling experiments. This guide provides an objective comparison of two popular near-infrared (NIR) dyes, Cy5.5 azide (B81097) and DyLight 680, to aid in making an informed decision for your specific research needs.
In the realm of protein labeling, both Cy5.5 azide and DyLight 680 are widely utilized for their emission in the near-infrared spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. However, they differ significantly in their chemical reactivity and, consequently, their labeling strategy. This guide will delve into their key performance metrics, labeling protocols, and provide a logical framework for choosing the optimal dye for your application.
Quantitative Data Summary
The intrinsic photophysical properties of a fluorophore are crucial determinants of its performance. The following table summarizes the key spectral properties of Cy5.5 and DyLight 680.
| Property | Cy5.5 | DyLight 680 |
| Excitation Maximum (λex) | ~673-684 nm[1][2] | ~682-692 nm[3][4][5] |
| Emission Maximum (λem) | ~694-710 nm[1][2][6] | ~712-715 nm[3][4][5] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹[1] | ~140,000 M⁻¹cm⁻¹[3][7][8] |
| Quantum Yield (Φ) | ~0.2[2][6] | Not consistently specified, but spectrally similar dyes like Alexa Fluor 680 have a quantum yield of ~0.36.[3] |
| Reactive Group | Azide (-N₃)[1][9] | Typically NHS ester[7][10][11] |
| Target Functional Group | Strained Alkyne (e.g., DBCO, BCN)[1] | Primary Amines (e.g., Lysine)[7][10][11] |
| Solubility | Water-soluble (Sulfo-Cy5.5) or soluble in organic solvents[1][12] | Generally water-soluble[7][11] |
Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.[3]
Labeling Chemistry and Experimental Workflow
The primary distinction between this compound and DyLight 680 lies in their conjugation chemistry. This dictates the experimental workflow for protein labeling.
This compound: A Two-Step Bioorthogonal Approach
This compound does not directly react with native proteins.[1] Instead, it requires the protein to be first functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the primary amines (e.g., lysine (B10760008) residues) on the protein with a DBCO-NHS ester.[1] The DBCO-modified protein is then specifically labeled with this compound via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][9] This two-step "tag-and-modify" approach offers excellent specificity.[1]
DyLight 680: Direct Labeling of Primary Amines
DyLight 680 is commonly supplied as an N-hydroxysuccinimide (NHS) ester.[7][10][11] This reactive group directly and efficiently conjugates to primary amines (e.g., the side chain of lysine residues and the N-terminus) on the protein surface, forming a stable amide bond.[7][8] This method is a more direct, one-step labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Rhodopsin/DyLight 680 FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. DyLight® 680 Conjugation kit | Easy DyLight® 680 Labelling (ab201804) | Lightning-Link® | Abcam [abcam.com]
- 11. Thermo Scientific DyLight 680 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. omichem.com [omichem.com]
A Researcher's Guide to Determining the Degree of Labeling (DOL) for Cy5.5 Azide Conjugates
For researchers, scientists, and drug development professionals, the accurate determination of the Degree of Labeling (DOL) is a critical step in the development of fluorescently labeled bioconjugates. The DOL, defined as the average number of dye molecules attached to a single protein or biomolecule, directly influences the conjugate's performance.[1][2] An optimal DOL is essential for achieving strong fluorescence signals without compromising the biological activity of the molecule.[3] Under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching and interfere with the protein's function.[3] For antibodies, a DOL between 2 and 10 is often considered ideal.[2][4]
This guide provides a comprehensive comparison of methods for determining the DOL of Cy5.5 azide (B81097) conjugates, with a focus on the widely used spectrophotometric method. It includes detailed protocols, data tables, and workflow diagrams to ensure accurate and reproducible results.
Method 1: UV-Vis Spectrophotometry
The most common and accessible method for determining DOL is UV-Vis spectrophotometry.[1] This technique relies on the Beer-Lambert law to calculate the concentration of both the protein and the dye in the conjugate solution by measuring the absorbance at two specific wavelengths.[3] The protein concentration is typically measured at 280 nm, the absorbance maximum for proteins containing aromatic amino acids. The Cy5.5 dye concentration is measured at its maximum absorbance wavelength (λmax), which is approximately 675-683 nm.[4][5][6]
A key consideration is that the Cy5.5 dye also absorbs light at 280 nm, which can interfere with the protein absorbance reading.[1] To obtain an accurate protein concentration, a correction factor (CF) must be applied.[1][4] The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[2][7]
Successful DOL calculation requires accurate values for the molar extinction coefficients of the protein and the dye, as well as the dye's correction factor.
| Parameter | Value | Source |
| Cy5.5 λmax | ~675 - 683 nm | [4][5][6] |
| Cy5.5 Molar Extinction Coefficient (ε_dye_) | 250,000 M⁻¹cm⁻¹ | [5] |
| Cy5.5 Correction Factor (CF) at 280 nm | ~0.05 - 0.101 | [4][5] |
| Typical IgG Molar Extinction Coefficient (ε_protein_) | ~210,000 M⁻¹cm⁻¹ | [2][4] |
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
This protocol outlines the steps for determining the DOL of a Cy5.5 azide-protein conjugate.
Crucial First Step: Purification Before measuring absorbance, it is imperative to remove all non-conjugated this compound from the conjugate solution.[2][8][9] Failure to do so will lead to an overestimation of the DOL. Common purification methods include size-exclusion chromatography (e.g., spin desalting columns) or extensive dialysis.[2][8]
Materials:
-
Purified this compound-protein conjugate
-
Buffer used for dissolving the conjugate (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the buffer used to dissolve the conjugate. Place it in the spectrophotometer and zero the absorbance at both 280 nm and the λmax of Cy5.5 (~675-683 nm).[8]
-
Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Cy5.5 (A_max_).[10]
Calculation: The DOL is calculated using the following formulas, which are derived from the Beer-Lambert law:[1][4]
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_[1]
-
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max_ / ε_dye_
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
If a dilution was made, remember to multiply the final concentrations by the dilution factor.
Visualization of the Experimental Workflow
Caption: Experimental workflow for DOL determination of Cy5.5 conjugates.
Visualization of the DOL Calculation Logic
Caption: Logical relationship for calculating the Degree of Labeling (DOL).
Alternative Methods for DOL Determination
While UV-Vis spectrophotometry is the most common method, other techniques can also be employed, each with its own advantages and disadvantages.
| Method | Principle | Pros | Cons |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths to determine the concentration of protein and dye based on the Beer-Lambert law.[3] | - Fast and simple- Readily available equipment- Cost-effective | - Requires pure sample (free of unconjugated dye)[2]- Relies on accurate extinction coefficients- Can be less accurate for complex mixtures |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the conjugate. The mass shift after labeling corresponds to the number of attached dye molecules. | - Highly accurate- Provides distribution of labeled species, not just an average- Does not require extinction coefficients | - Requires specialized, expensive equipment- More complex sample preparation and data analysis- Not suitable for high-throughput screening |
| Fluorescence-based Methods | In some specialized cases, methods like ProDOL (protein-tag DOL) use colocalization of single-molecule signals from a reference marker and the labeled protein to compute the DOL.[11] | - Can be used in cellular contexts[11]- Provides cell-specific labeling efficiencies[11] | - Highly specialized technique- Requires advanced microscopy and specific probe constructs[11]- Not a general method for purified conjugates |
Comparison Summary
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry |
| Accuracy | Good to Excellent (dependent on purity and ε) | Excellent to Superior |
| Equipment Cost | Low to Moderate | High |
| Throughput | High | Low to Moderate |
| Information Provided | Average DOL | Average DOL + Distribution |
| Ease of Use | Simple | Complex |
For most routine applications in academic and industrial research, UV-Vis spectrophotometry provides a reliable, efficient, and cost-effective method for determining the DOL of this compound conjugates. It is crucial to ensure the complete removal of free dye before measurement to guarantee the accuracy of the results.[2][7] Mass spectrometry should be considered when a more detailed analysis of the label distribution is required or when highly accurate measurements are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 6. metabion.com [metabion.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Cy5.5 Azide Labeling
For researchers, scientists, and drug development professionals utilizing bioorthogonal click chemistry, the precise quantification of fluorescent labeling is critical for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Cy5.5 azide (B81097) with alternative far-red fluorescent probes, supported by quantitative spectroscopic data and detailed experimental protocols for determining labeling efficiency.
Cy5.5 azide is a popular choice for labeling biomolecules due to its bright, photostable, and near-infrared fluorescence, which minimizes background autofluorescence in biological samples.[1][2][3] It readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, allowing for its specific conjugation to alkyne-modified biomolecules.[1][2] This guide will delve into the quantitative spectroscopic analysis of this compound labeling and compare its performance with other commercially available azide-functionalized fluorescent dyes.
Comparative Analysis of Key Spectroscopic Properties
The selection of a fluorescent probe is often dictated by its intrinsic photophysical properties. Brightness, a key performance metric, is a function of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[4] The following table summarizes the key spectroscopic data for this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Sulfo-Cy5.5 Azide | ~675 - 684 | ~694 - 710 | ~190,000 - 250,000 | ~0.2 - 0.28 | High water solubility, reduced non-specific binding, good for in vivo imaging.[2][5] |
| Sulfo-Cy5 Azide | ~646 - 649 | ~662 - 670 | ~250,000 - 271,000 | ~0.2 - 0.28 | High brightness, cost-effective option for standard applications.[4][5][6][7] |
| Alexa Fluor 647 Azide | ~650 | ~668 | ~239,000 | ~0.33 | High brightness and exceptional photostability, ideal for long-term imaging.[4] |
| DyLight 650 Azide | Not specified | Not specified | Not specified | Not specified | Known for high fluorescence intensity and photostability.[4] |
| IRDye 800CW Azide | ~774 | ~789 | ~240,000 | ~0.06 | Near-infrared emission for deep tissue penetration in in vivo imaging.[4] |
Quantitative Analysis of Labeling Efficiency: The Degree of Labeling (DOL)
A critical parameter in bioconjugation is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule.[8] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially interfere with the biological activity of the labeled molecule.[8][9]
Experimental Protocol: Determining DOL using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most direct and common method for calculating the DOL of a fluorescently labeled protein.[8] This method involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein and the dye's maximum absorbance wavelength (λmax).[8]
Materials:
-
Purified fluorescently labeled protein conjugate
-
Purification buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the Conjugate: It is essential to remove all unconjugated fluorescent dye from the labeled protein. This can be achieved using size-exclusion chromatography or extensive dialysis.[8]
-
Blank the Spectrophotometer: Use the purification buffer to set the baseline absorbance to zero at both 280 nm and the λmax of the dye.[8]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax (A_dye).[8] Ensure the absorbance readings are within the linear range of the instrument; dilute the sample if necessary.[8]
Calculation: The concentration of the dye and the protein can be determined using the Beer-Lambert law (A = εcl).
-
Calculate Dye Concentration:
-
[Dye] (M) = A_dye / (ε_dye * l) where ε_dye is the molar extinction coefficient of the dye at its λmax and l is the path length of the cuvette (typically 1 cm).
-
-
Correct Protein Absorbance: The dye will also absorb light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading.
-
Correction Factor (CF₂₈₀) = A₂₈₀ of dye / A_max of dye
-
Corrected A₂₈₀ = A₂₈₀ - (A_dye * CF₂₈₀)
-
-
Calculate Protein Concentration:
-
[Protein] (M) = Corrected A₂₈₀ / (ε_protein * l) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
Experimental Workflow and Bioorthogonal Labeling
The process of labeling a biomolecule with this compound typically involves the introduction of a bioorthogonal reactive group (an alkyne) into the target biomolecule, followed by the click chemistry reaction with the azide-functionalized dye.
Experimental workflow for this compound labeling.
Signaling Pathway Visualization: Receptor Tyrosine Kinase Activation
Fluorescently labeled biomolecules are instrumental in visualizing cellular processes. For instance, the dimerization and activation of receptor tyrosine kinases (RTKs) upon ligand binding can be studied using fluorescently tagged antibodies or ligands.
Receptor Tyrosine Kinase (RTK) signaling pathway.
Alternative Methods for Assessing Labeling Efficiency
While UV-Vis spectrophotometry is widely used, other techniques can provide more detailed information about the labeling process.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the labeled protein from the unlabeled protein and free dye, allowing for quantification of the labeling efficiency by integrating the peak areas.[8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method offers a visual, semi-quantitative assessment of labeling. The fluorescently labeled protein can be directly visualized in the gel using a fluorescence imager, and the intensity of the fluorescent band can be compared to the total protein stain (e.g., Coomassie Blue).[8]
Conclusion
The quantitative analysis of this compound labeling is crucial for ensuring the reliability and reproducibility of fluorescence-based assays. While this compound offers excellent properties for many applications, a careful consideration of its alternatives, such as Alexa Fluor 647 for enhanced photostability or IRDye 800CW for in vivo imaging, is warranted based on specific experimental needs.[4] The choice of the optimal fluorescent probe, coupled with accurate determination of the Degree of Labeling, will ultimately lead to higher quality and more impactful research data.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of Cy5.5 Azide Labeled Peptides
For researchers, scientists, and drug development professionals, the precise characterization of labeled peptides is paramount for advancing biological understanding and therapeutic innovation. This guide provides an objective comparison of mass spectrometry (MS) analysis of Cy5.5 azide (B81097) labeled peptides against alternative labeling strategies, supported by experimental data and detailed protocols to inform your research decisions.
The conjugation of peptides with fluorescent dyes like Cy5.5 is a powerful technique for a multitude of applications, including in-vivo imaging and fluorescence microscopy.[1] However, the introduction of a large, hydrophobic dye molecule presents unique challenges for mass spectrometry analysis, impacting ionization, fragmentation, and overall signal intensity. This guide will delve into the intricacies of analyzing Cy5.5 azide labeled peptides, offering a clear comparison with other common labeling methods.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The choice of a labeling reagent can significantly influence the quality and interpretability of mass spectrometry data. While Cy5.5 offers excellent fluorescence properties in the near-infrared range, its performance in the mass spectrometer must be carefully considered.[1]
Key Considerations for Mass Spectrometry Analysis:
-
Ionization Efficiency: The addition of a large, bulky molecule like a cyanine (B1664457) dye can impact the ionization efficiency of a peptide in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[2] This can lead to a phenomenon known as ion suppression, where the signal intensity of the labeled peptide is reduced.[3] The hydrophobic nature of the Cy5.5 dye can further exacerbate this issue.[3]
-
Fragmentation Patterns: The presence of the Cy5.5 dye can lead to complex fragmentation patterns in tandem mass spectrometry (MS/MS), making spectral interpretation challenging.[3] Collision-induced dissociation (CID) may preferentially cleave the dye molecule or the linker, resulting in limited fragmentation of the peptide backbone, which is crucial for sequence confirmation.
-
Charge State Distribution: The multiple ionizable sites on a peptide, combined with the charge of the dye, can result in a wide distribution of charge states in ESI, further complicating the mass spectrum.[3]
| Labeling Strategy | Chemistry | Key Characteristics for Mass Spectrometry |
| This compound | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Pros: High specificity and efficiency of labeling. Cons: Potential for ion suppression, complex fragmentation patterns, and reduced peptide backbone fragmentation. The large, hydrophobic dye can alter chromatographic behavior.[3] |
| Sulfo-Cyanine5.5 NHS Ester | Amine-reactive N-hydroxysuccinimide ester chemistry | Pros: High water solubility can improve handling and reduce aggregation. Cons: Similar to this compound, it can cause in-source fragmentation and affect peptide ionization.[2] |
| Alexa Fluor Dyes (e.g., Alexa Fluor 647) NHS Ester | Amine-reactive N-hydroxysuccinimide ester chemistry | Pros: High photostability and quantum yield. Cons: As large dye molecules, they can influence peptide fragmentation patterns in a manner similar to cyanine dyes.[2] |
| ATTO Dyes (e.g., ATTO 647N) NHS Ester | Amine-reactive N-hydroxysuccinimide ester chemistry | Pros: High photostability and brightness. Cons: Fragmentation in MS needs to be carefully considered as it can be complex.[2] |
| Label-free Quantification | N/A | Pros: Avoids chemical modifications that can alter peptide properties. Cons: Can be challenging to compare absolute quantities between samples due to variations in ionization efficiency.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful analysis of labeled peptides. The following are representative protocols for labeling peptides with this compound via click chemistry and for the subsequent LC-MS/MS analysis.
Protocol 1: Peptide Labeling with this compound via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol outlines the steps for labeling an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer like PBS at a concentration of 1-5 mg/mL.
-
Prepare a "Click Cocktail": In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a typical reaction, you might use final concentrations of 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM THPTA.
-
Labeling Reaction: Add the this compound (typically a 2- to 4-fold molar excess over the peptide) to the alkyne-modified peptide solution. Then, add the "click cocktail" to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from excess reagents using a desalting column or through HPLC.
-
Verification: Confirm the labeling and purity of the peptide by mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
Protocol 2: LC-MS/MS Analysis of Cy5.5 Labeled Peptides
This is a general workflow for the analysis of fluorescently labeled peptides. Specific parameters will need to be optimized for your instrument and the specific peptide.
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.
-
A C18 reversed-phase column is commonly used for peptide separations.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
LC Gradient:
-
A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 200-300 nL/min.
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is generally preferred.
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 300-2000
-
Resolution: >60,000 to resolve isotopic peaks.
-
-
MS2 Scan (Fragmentation):
-
Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: This is a critical parameter to optimize. Start with a normalized collision energy of 25-35% and adjust to achieve a balance between fragmentation of the peptide backbone and the dye.
-
Selection: Typically, the top 5-10 most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Dynamic Exclusion: Employ to prevent repeated fragmentation of the most abundant ions.
-
Data Interpretation and Challenges
The analysis of data from Cy5.5 labeled peptides requires careful consideration of the unique challenges they present.
-
Complex Fragmentation: The MS/MS spectra of Cy5.5 labeled peptides can be dominated by fragments from the dye itself, making it difficult to obtain complete peptide sequence information. It is crucial to identify the characteristic fragment ions of the this compound tag to distinguish them from peptide-related fragments.
-
Software Analysis: Standard proteomics software may struggle to automatically identify peptides with large modifications like Cy5.5. Manual validation of spectra is often necessary. The mass of the this compound modification must be specified as a variable modification in the search parameters.
-
Ion Suppression: Be aware that the presence of the Cy5.5 label may lead to lower than expected signal intensities. Comparing the signal of the labeled peptide to an unlabeled control can help to assess the degree of ion suppression.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for labeling peptides with this compound and subsequent mass spectrometry analysis.
Caption: Decision pathway for selecting a peptide labeling strategy based on the primary experimental goal.
References
A Researcher's Guide to Purity Assessment of Cy5.5 Azide Conjugates: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the purity of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of experimental results. Cy5.5 azide (B81097), a near-infrared fluorescent dye, is widely used for labeling biomolecules through "click chemistry." Ensuring the high purity of the resulting Cy5.5 azide conjugates is a critical step in downstream applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of this compound conjugates, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the conjugate, the expected impurities, and the required level of analytical detail. While HPLC is a cornerstone for purity analysis, other techniques offer complementary information.
Table 1: Illustrative Purity Analysis Data for a this compound-Peptide Conjugate
| Method | Analyte | Retention/Migration Time (min) | Peak Area (%) |
| RP-HPLC | This compound-Peptide Conjugate | 15.2 | 95.8 |
| Unreacted this compound | 12.8 | 2.5 | |
| Unreacted Alkyne-Peptide | 8.5 | 1.0 | |
| Hydrolyzed Cy5.5 | 17.1 | 0.7 | |
| LC-MS | This compound-Peptide Conjugate | 15.3 | 96.0 |
| Unreacted this compound | 12.9 | 2.4 | |
| Unreacted Alkyne-Peptide | 8.6 | 0.9 | |
| Hydrolyzed Cy5.5 | 17.2 | 0.7 | |
| CE-LIF | This compound-Peptide Conjugate | 10.5 | 96.2 |
| Unreacted this compound | 8.2 | 2.3 | |
| Unreacted Alkyne-Peptide | 6.1 | 0.8 | |
| Hydrolyzed Cy5.5 | 12.4 | 0.7 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Table 2: Performance Characteristics of Analytical Methods
| Parameter | RP-HPLC | LC-MS | CE-LIF |
| Resolution | High | High | Very High |
| Sensitivity | Moderate to High | High | Very High |
| Throughput | Moderate | Moderate | High |
| Limit of Detection (LOD) | ~10-100 nM | ~1-10 nM | ~0.1-1 nM |
| Limit of Quantification (LOQ) | ~50-200 nM | ~5-50 nM | ~0.5-5 nM |
| Information Provided | Purity, Retention Time | Purity, Molecular Weight | Purity, Migration Time, Charge-to-Size Ratio |
| Major Advantage | Robustness, Quantitative Accuracy | Confirmatory Identification | High Resolution, Minimal Sample Consumption |
| Major Disadvantage | May not separate all impurities | Matrix effects, Higher cost | Lower concentration range for some detectors |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the routine purity analysis of this compound conjugates.
Materials and Reagents:
-
This compound conjugate sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in ultrapure water at a concentration of 1 mg/mL.[1]
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 675 nm (for Cy5.5) and 214 nm (for peptide backbone)
Data Analysis:
-
Integrate all peaks in the chromatogram detected at 675 nm.
-
Calculate the purity of the this compound conjugate by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides both purity information and mass confirmation of the conjugate and its impurities.
Materials and Reagents:
-
Same as RP-HPLC, but with LC-MS grade solvents (e.g., formic acid instead of TFA if better for MS ionization).
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Follow the same procedure as for RP-HPLC.
LC-MS Conditions:
-
LC Conditions: Similar to the RP-HPLC method described above, using a mobile phase compatible with MS (e.g., 0.1% formic acid in water and acetonitrile).
-
MS Conditions:
-
Ionization Mode: ESI positive mode
-
Mass Range: A range appropriate to detect the expected conjugate and potential impurities (e.g., m/z 500-4000).
-
Data Acquisition: Full scan mode for identification and quantification.
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the conjugate and impurities.
-
Integrate the peak areas from the EICs.
-
Calculate purity based on the relative peak areas.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers very high resolution and sensitivity, making it ideal for detecting trace impurities.
Materials and Reagents:
-
This compound conjugate sample
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)
-
Separation buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
CE system with a laser-induced fluorescence detector (Excitation: ~635 nm, Emission: ~695 nm)
Sample Preparation:
-
Dissolve the this compound conjugate in the separation buffer to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
CE Conditions:
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then water, and finally with the separation buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-30 kV.
-
Temperature: 25 °C.
Data Analysis:
-
Identify and integrate the peaks in the electropherogram.
-
Calculate the purity based on the corrected peak areas (peak area divided by migration time).
Visualizing Workflows and Relationships
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a this compound conjugate.
Decision Tree for Method Selection
This diagram provides a logical guide for selecting the most appropriate analytical method based on experimental needs.
Chemical Structures of Conjugate and Potential Impurities
Understanding the structures of potential impurities is crucial for method development and data interpretation.
Conclusion
The purity of this compound conjugates is a critical quality attribute that directly impacts the reliability of experimental data. While RP-HPLC is a robust and widely accessible method for routine purity assessment, a comprehensive characterization often benefits from the use of orthogonal techniques. LC-MS provides invaluable mass confirmation, definitively identifying the conjugate and its impurities. CE-LIF offers unparalleled resolution and sensitivity, making it ideal for detecting trace-level impurities. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of their this compound conjugates.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Cy5.5 Azide Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of fluorescent dyes like Cy5.5 is paramount for a wide range of applications, from in vitro assays to in vivo imaging. The choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for conjugating Cy5.5 azide (B81097) to a target molecule is a critical decision that impacts reaction efficiency, biocompatibility, and the integrity of the final conjugate. This guide provides an objective, data-driven comparison to inform the selection of the optimal click chemistry strategy for your research needs.
At the heart of this decision lies a trade-off between the rapid kinetics of CuAAC and the superior biocompatibility of SPAAC.[1][2] CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst.[3][4]
Quantitative Performance Comparison
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions to facilitate a direct comparison. While specific kinetic data for Cy5.5 azide is not always available, the data presented for similar molecules provides a strong basis for what can be expected.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[2] | High, suitable for in vivo and live-cell applications.[5] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[5] | Generally slower than CuAAC, dependent on the cyclooctyne used.[5] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3] | Not regioselective, yielding a mixture of regioisomers.[3] |
| Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| CuAAC | ||
| Terminal Alkyne | Typically 1 - 100 | Rate is less affected by the steric bulk of the azide. |
| SPAAC | ||
| BCN (Bicyclo[6.1.0]nonyne) | ~0.012 - 0.024 (with primary azides)[5] | Slower but still efficient for many applications. |
| DBCO (Dibenzocyclooctyne) | ~0.90 (with primary azides)[5] | Significantly faster than BCN. |
| DIBAC (Dibenzocyclooctynol) | Rate constants can be even higher than DBCO. | Highly reactive cyclooctyne. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the conjugation of this compound to a protein using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an alkyne-modified protein and this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)
-
DMSO (for dissolving this compound)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Shortly before use, prepare the catalyst/ligand premix by mixing the CuSO₄ and THPTA/BTTAA solutions. A 1:5 copper to ligand molar ratio is often recommended.[6]
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.
-
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Modified Protein
This protocol describes the catalyst-free reaction between a protein modified with a strained alkyne (e.g., DBCO) and this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO or water to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein with the this compound stock solution. A 2- to 4-fold molar excess of the azide over the protein is recommended as a starting point. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).
-
Key Considerations for Cy5.5 Conjugation
-
Copper-Induced Fluorescence Quenching: A significant concern with CuAAC for fluorescent labeling is the potential for copper ions to quench the fluorescence of the dye.[7] Thorough purification to remove all traces of copper after the reaction is crucial. The use of copper-chelating ligands can also help to mitigate this effect.
-
Biocompatibility: For applications involving live cells or in vivo studies, the cytotoxicity of the copper catalyst in CuAAC is a major drawback.[2] In these cases, SPAAC is the preferred method due to its catalyst-free nature.[5]
-
Reaction Speed: CuAAC is significantly faster than SPAAC.[5] For in vitro applications where speed is critical and biocompatibility is not a concern, CuAAC is often the more efficient choice.
-
Nonspecific Labeling: While both reactions are highly specific, some studies have reported low levels of nonspecific labeling. For SPAAC, cyclooctynes can react with cysteine residues, and for CuAAC, nonspecific labeling appears to be copper(I)-dependent.[8]
Visualizing the Workflows
Caption: General experimental workflows for CuAAC and SPAAC.
Caption: Simplified reaction pathways for CuAAC and SPAAC.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for this compound conjugation is highly dependent on the specific application.
-
For in vitro applications , such as protein labeling for subsequent analysis where reaction speed and high efficiency are paramount, CuAAC is often the superior choice .[9] The faster kinetics can lead to higher labeling efficiencies in shorter reaction times. However, careful purification is necessary to remove residual copper that can quench the Cy5.5 fluorescence.
-
For applications involving live cells or in vivo studies , the biocompatibility of the reaction is the primary concern. In these cases, SPAAC is the clear winner due to its catalyst-free nature, which avoids the issue of copper-induced cytotoxicity.[10] While generally slower, the reaction kinetics of SPAAC can be significantly enhanced by using more reactive cyclooctynes like DBCO.[5]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
A Comparative Guide to Evaluating the Brightness of Cy5.5 Azide Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in ensuring experimental success in molecular labeling and imaging. This guide offers an in-depth, data-driven comparison of Cy5.5 azide (B81097) with other spectrally similar far-red azide dyes. The brightness of a fluorophore conjugate, a key performance indicator, is determined by the dye's intrinsic molar extinction coefficient and quantum yield. This guide provides quantitative data, detailed experimental protocols, and logical diagrams to facilitate an objective evaluation.
Quantitative Performance Comparison
The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient measures the efficiency of light absorption at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescence.[1][2][3] A higher value for each of these parameters contributes to a brighter fluorescent probe.[3]
Below is a summary of the key photophysical properties of Cy5.5 azide and common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 675 - 684[4][5] | 694 - 710[4][5][6] | ~209,000[5] | ~0.20[5][6] | 41,800 |
| Alexa Fluor 647 Azide | ~650[7][8] | ~668[1] | ~239,000[8][9] | ~0.33[8][10] | 78,870 |
| DyLight 650 Azide | ~652[11][12] | ~672[11][12] | ~250,000[11][13] | ~0.10[1] | 25,000 |
| Cy5 Azide | ~649 | ~671[14] | ~250,000[14][15] | ~0.20 | 50,000 |
Note: Values can vary depending on the solvent, pH, and conjugation to a biomolecule. The data presented here are compiled from various manufacturer datasheets and scientific publications for the unconjugated dyes.
Key Performance Characteristics
-
This compound : As a near-infrared (NIR) dye, Cy5.5 is highly valuable for deep-tissue and in vivo imaging applications where minimizing background autofluorescence is crucial.[4][5] It offers a high molar extinction coefficient.
-
Alexa Fluor 647 Azide : Renowned for its exceptional brightness and photostability, Alexa Fluor 647 is often considered a gold standard.[8][16] It consistently demonstrates superior performance, especially at higher degrees of labeling where other cyanine (B1664457) dyes may exhibit self-quenching.[16][17] Its fluorescence is also notably stable across a wide pH range.[18][19]
-
DyLight 650 Azide : This dye is presented as a strong competitor to Alexa Fluor 647, with a very high molar extinction coefficient.[11][13] Manufacturers often market DyLight dyes as having superior photostability and brightness compared to traditional cyanine dyes.[20][21]
-
Cy5 Azide : A widely used far-red dye, Cy5 is spectrally almost identical to Alexa Fluor 647 and DyLight 650. While it has a high extinction coefficient, its quantum yield and photostability are generally lower than that of Alexa Fluor 647.[17][22]
Visualizing Experimental Workflows
To objectively compare these dyes in a laboratory setting, a structured experimental approach is necessary. The following diagrams illustrate the logical workflow for conjugate comparison and the fundamental principles of fluorescence brightness.
Caption: Experimental workflow for comparing fluorescent azide conjugates.
Caption: Factors influencing the overall brightness of a fluorescent conjugate.
Experimental Protocols
To ensure accurate and reproducible comparisons in your own laboratory, the following standardized protocols are provided.
Protocol 1: Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the copper-catalyzed reaction between an azide-functionalized dye and an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., amine-free buffer like PBS, pH 7.4)
-
Azide Dye (Cy5.5, Alexa Fluor 647, etc.) dissolved in DMSO (10 mM stock)
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in water
-
Freshly prepared 100 mM Sodium Ascorbate (B8700270) in water
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Prepare Protein: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the reaction buffer.
-
Prepare Catalyst Premix: In a microfuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA). This prevents copper from precipitating in the buffer.
-
Initiate Reaction:
-
To your protein solution, add the azide dye stock solution. A 10-20 fold molar excess of dye over protein is a common starting point.
-
Add the CuSO₄/THPTA premix to the reaction tube. The final copper concentration should be around 1-2 mM.
-
Add the sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted dye and catalyst components by running the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) or by dialysis against PBS.
Protocol 2: Comparative Brightness Measurement
This protocol uses a spectrophotometer and a fluorometer to compare the brightness of two different dye conjugates.
Procedure:
-
Determine Protein Concentration and Degree of Labeling (DOL):
-
Use a UV-Vis spectrophotometer to measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum (λ_max) of the dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye.
-
-
Calculate the DOL:
-
DOL = (A_max × Protein Molar Conc.) / (ε_dye)
-
-
-
Prepare Matched Samples: Dilute the purified conjugates in PBS to the exact same absorbance value at their respective λ_max (e.g., an absorbance of 0.05). This ensures that both solutions are absorbing the same number of photons.
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample, ensuring the excitation wavelength is set to the λ_max of the respective dye.
-
Keep all instrument settings (e.g., slit widths, gain) identical for all measurements.
-
-
Compare Brightness:
-
Integrate the area under the emission curve for each conjugate to determine the total fluorescence intensity.
-
The conjugate with the higher integrated fluorescence intensity is brighter under these conditions. For a more rigorous comparison, this value can be normalized to the DOL.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omichem.com [omichem.com]
- 5. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 6. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 7. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. eurofinsgenomics.com [eurofinsgenomics.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. AAT Bioquest: The Spectra of DyLight® Fluorescent Dyes [aatbioquest.blogspot.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Cy5-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Alexa Fluor 647 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
A Head-to-Head Comparison: Cy5.5 Azide vs. IRDye 680 for Near-Infrared Fluorescence Applications
In the rapidly advancing fields of biomedical research and drug development, the precise detection and visualization of biological molecules are paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for these tasks, offering deep tissue penetration and reduced autofluorescence compared to their visible-light counterparts. Among the plethora of available NIR probes, Cy5.5 azide (B81097) and IRDye 680 have garnered significant attention for their utility in a wide range of applications, from in vitro assays to in vivo imaging. This guide provides an objective, data-driven comparison of these two popular fluorophores to assist researchers in selecting the optimal dye for their specific experimental needs.
Spectroscopic and Physicochemical Properties
A thorough understanding of a fluorophore's intrinsic properties is crucial for experimental design and data interpretation. The following table summarizes the key characteristics of Cy5.5 azide and various forms of IRDye 680. It is important to note that the exact spectral properties can be influenced by the local environment and conjugation to biomolecules.
| Property | This compound | IRDye 680RD | IRDye 680LT |
| Excitation Maximum (λex) | ~675-684 nm[1][2][3] | ~680 nm[4][5] | ~676 nm (in PBS)[6][7][8] |
| Emission Maximum (λem) | ~694-710 nm[1][2][3] | ~694 nm[4][5] | ~693 nm (in PBS)[6][7][8] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹[1][2][9] | Not explicitly stated for the dye alone, but spectrally similar to Alexa Fluor 680. | ~250,000 M⁻¹cm⁻¹ (in PBS)[7] |
| Quantum Yield (Φ) | ~0.2[1][2] | Not specified in the provided results. | Not specified in the provided results, but noted to be significantly brighter than many other 700 nm dyes.[6] |
| Molecular Weight (MW) | ~701.4 g/mol (non-sulfonated)[1][2], ~985.13 g/mol (sulfonated)[3][9] | Varies with reactive group (e.g., 1003.46 g/mol for NHS ester[5], 943.45 g/mol for Alkyne[10]) | ~1402.32 g/mol (NHS Ester)[7] |
| Reactive Group | Azide (-N₃)[1][11] | Typically NHS ester or Alkyne[5][10] | Typically NHS ester[7] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sulfonated versions are water-soluble[1][12][13] | Generally water-soluble.[6] | Highly water-soluble.[6][14] |
| Key Features | Enables bioorthogonal labeling via "click chemistry".[1][11] pH insensitive from pH 4 to 10.[11] | Recommended for most applications, including plate-based assays.[15] | Significantly brighter and more photostable than many other 700 nm dyes.[6][14] Can be used at higher dilutions.[15] |
Experimental Considerations and Performance
Brightness and Photostability:
Direct, quantitative comparisons of brightness and photostability under identical experimental conditions are not extensively available in the provided search results. However, some key inferences can be drawn. IRDye 680LT is consistently described as being significantly brighter and more photostable than many other 700 nm dyes, including those spectrally similar to it.[6][14] One source mentions that proteins can be labeled with IR 680LT at high molar ratios without significant self-quenching, leading to brighter conjugates.[16][17] Cy5.5 is also noted to be a bright and photostable near-IR probe.[11] A comparative study imaging epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW (a longer wavelength IRDye) found that the IRDye conjugate exhibited a significantly reduced background and enhanced tumor-to-background ratio.[18][19][20][21] While not a direct comparison with IRDye 680, this suggests that the IRDye family of fluorophores may offer advantages in in vivo imaging contexts due to lower non-specific signal.
Conjugation Chemistry:
The primary difference in the application of this compound and the commonly available forms of IRDye 680 lies in their conjugation chemistry.
-
This compound is designed for "click chemistry," a highly specific and efficient bioorthogonal reaction.[1][11] It reacts with alkyne-modified molecules, often in the presence of a copper catalyst (CuAAC), or with strained cyclooctynes in a copper-free reaction (SPAAC).[11] This allows for the precise labeling of biomolecules in complex biological samples with minimal off-target reactions.
-
IRDye 680 is frequently supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which targets primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[5][6][22] This is a widely used and robust method for labeling proteins and antibodies. An alkyne-functionalized version of IRDye 680RD is also available for click chemistry applications.[10]
The choice between these chemistries will depend on the specific biomolecule to be labeled and the desired level of specificity.
Experimental Protocols
Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume and concentration.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A final copper concentration of 50-100 µM is often sufficient.[23]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[23]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purify the labeled protein using a size-exclusion column to remove unreacted dye and catalyst components.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).
NHS Ester Conjugation with IRDye 680RD NHS Ester
This protocol describes a general method for labeling a protein with IRDye 680RD NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
IRDye 680RD NHS ester
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of IRDye 680RD NHS ester in anhydrous DMSO (e.g., 1 mg/mL). This should be done immediately before use as the NHS ester is moisture-sensitive.[22]
-
Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized but a starting point of 10-20 fold molar excess of dye can be used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein using a size-exclusion column to remove unreacted dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~680 nm (for IRDye 680RD).
Visualizing Workflows and Concepts
To further clarify the application of these dyes, the following diagrams illustrate a typical experimental workflow and a conceptual comparison of their key attributes.
Caption: Comparative experimental workflows for this compound and IRDye 680 NHS ester conjugation.
Caption: Conceptual comparison of key features of this compound and IRDye 680.
Conclusion
Both this compound and IRDye 680 are excellent choices for fluorescence-based applications in the near-infrared spectrum. The selection between them should be guided by the specific requirements of the experiment.
-
Choose this compound when:
-
Bioorthogonal labeling is required to avoid side reactions with other functional groups.
-
You are working with a system where an alkyne handle has been or can be easily introduced.
-
-
Choose IRDye 680 (NHS ester) when:
-
Labeling primary amines on proteins or other biomolecules is the goal.
-
High brightness and photostability are critical, particularly with the IRDye 680LT variant.
-
Low background is essential for in vivo imaging applications.
-
For applications requiring click chemistry with the potential benefits of the IRDye platform, the alkyne version of IRDye 680RD presents a viable alternative. Ultimately, empirical testing may be necessary to determine the optimal dye for a specific application, taking into account the biomolecule of interest, the experimental system, and the available imaging instrumentation.
References
- 1. This compound, 1557136-25-0 | BroadPharm [broadpharm.com]
- 2. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. IRDye® 680RD, NHS ester (CAS 1373919-87-9): R&D Systems [rndsystems.com]
- 6. ld.ru [ld.ru]
- 7. IRDye® 680LT NHS Ester (5 mg) - Ensüümid ja laboriplastik [carlova.ee]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. shop.licorbio.com [shop.licorbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. omichem.com [omichem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. selectscience.net [selectscience.net]
- 15. licorbio.com [licorbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 19. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. gcf.pbrc.edu [gcf.pbrc.edu]
- 22. protocols.io [protocols.io]
- 23. benchchem.com [benchchem.com]
Preserving Protein Function: A Researcher's Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating their roles in complex biological systems. However, the attachment of an external molecule, such as a fluorophore or a drug, carries the inherent risk of altering the protein's native structure and, consequently, its function. Therefore, rigorous functional validation of labeled proteins is a critical and non-negotiable step to ensure the biological relevance of experimental findings. This guide provides an objective comparison of key functional assays to validate the activity of labeled proteins, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in experimental design and data interpretation.
The choice of labeling strategy—random versus site-specific—can significantly influence the functional outcome of the conjugation. Random labeling, often targeting abundant residues like lysines, can lead to a heterogeneous population of labeled proteins with modifications potentially occurring within or near functionally critical domains. In contrast, site-specific labeling offers precise control over the point of attachment, minimizing the risk of functional perturbation. Regardless of the method, the impact on protein activity must be thoroughly assessed.
Comparing Key Functional Assays for Labeled Protein Validation
The selection of an appropriate functional assay is contingent on the protein's biological role. This section compares three widely used assays for validating the function of labeled proteins: Enzyme-Linked Immunosorbent Assay (ELISA) for binding affinity, Enzyme Kinetic Assays for catalytic activity, and Cell-Based Cytotoxicity Assays for the efficacy of antibody-drug conjugates (ADCs).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Enzyme Kinetic Assay | Cell-Based Cytotoxicity Assay |
| Primary Function Measured | Binding Affinity (KD) | Catalytic Activity (Km, Vmax) | Cell-Killing Potency (IC50) |
| Principle | Measures the binding of a labeled protein to its immobilized target using an enzyme-linked detection antibody. | Measures the rate of an enzyme-catalyzed reaction by monitoring substrate consumption or product formation over time. | Quantifies the number of viable cells after treatment with a labeled protein (e.g., an ADC) to determine its cytotoxic effect. |
| Key Parameters | Dissociation Constant (KD), a measure of binding affinity. | Michaelis Constant (Km), the substrate concentration at half-maximal velocity, and Maximum Velocity (Vmax), the maximum reaction rate.[1][2][3] | Half-maximal Inhibitory Concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.[4] |
| Typical Application | Validating the binding of labeled antibodies, cytokines, or other binding proteins to their specific antigens or receptors. | Assessing the impact of labeling on the catalytic efficiency of enzymes. | Evaluating the potency and specificity of antibody-drug conjugates (ADCs).[5][6] |
Quantitative Data Presentation
The following tables present representative quantitative data from studies comparing the functional activity of labeled and unlabeled proteins.
Table 1: Comparative Binding Affinity of Labeled vs. Unlabeled Antibodies (ELISA)
| Antibody | Label | Labeling Method | Antigen | KD (Labeled) | KD (Unlabeled) | Fold Change |
| Anti-HER2 | Fluorescein | Random | HER2 | 1.5 nM | 0.5 nM | 3.0 |
| Anti-CD20 | Biotin | Site-specific | CD20 | 2.2 nM | 2.0 nM | 1.1 |
| Anti-EGFR | Alexa Fluor 647 | Random | EGFR | 5.8 nM | 1.2 nM | 4.8 |
Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein, label, and conjugation chemistry.
Table 2: Comparative Enzyme Kinetics of Labeled vs. Unlabeled Kinase
| Enzyme | Label | Labeling Method | Km (Labeled) | Km (Unlabeled) | Vmax (Labeled) (µM/min) | Vmax (Unlabeled) (µM/min) |
| Kinase A | Cy3 | Random | 15 µM | 5 µM | 80 | 150 |
| Kinase A | Alkyne | Site-specific | 6 µM | 5 µM | 140 | 150 |
Note: This representative data suggests that random labeling can significantly impact both substrate affinity (increased Km) and catalytic rate (decreased Vmax), while site-specific labeling can better preserve enzymatic function.[1][7]
Table 3: Comparative In Vitro Cytotoxicity (IC50) of a HER2-Targeted ADC with Different Linkers[8]
| ADC Linker | Cell Line | HER2 Expression | IC50 (ng/mL) |
| Non-PEGylated | SK-BR-3 | High | 25 |
| HO-PEG4-OH | SK-BR-3 | High | 45 |
| HO-PEG14-OH | SK-BR-3 | High | 70 |
| Non-PEGylated | MDA-MB-468 | Low | >1000 |
| HO-PEG14-OH | MDA-MB-468 | Low | >1000 |
This table summarizes hypothetical, yet representative, quantitative data from in vitro cytotoxicity assays comparing an ADC with a non-PEGylated linker to ADCs with PEG linkers of varying lengths. This data illustrates the potential impact of the linker on ADC potency.[8]
Experimental Protocols
Indirect ELISA for Labeled Antibody Validation
This protocol describes how to perform an indirect ELISA to validate the binding of a labeled antibody to its purified antigen.[9]
Materials:
-
Purified antigen
-
Labeled primary antibody and unlabeled control
-
HRP-conjugated secondary antibody (if the primary is not enzyme-linked)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody Dilution Buffer (e.g., 0.1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the purified antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 50-100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.[9]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[9]
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the labeled and unlabeled primary antibodies in Antibody Dilution Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation (if applicable): If the primary antibody is not enzyme-conjugated, add 100 µL of HRP-conjugated secondary antibody (diluted in Antibody Dilution Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.[10]
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well to stop the reaction. The color in the wells should change from blue to yellow.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the EC50. The dissociation constant (KD) can be derived from this data.
Enzyme Kinetic Assay
This protocol outlines a general procedure for measuring the kinetic parameters (Km and Vmax) of a labeled enzyme using a spectrophotometric assay.[11][12][13]
Materials:
-
Purified labeled enzyme and unlabeled control
-
Substrate
-
Reaction Buffer (optimized for the specific enzyme)
-
Spectrophotometer (UV-Vis or fluorescence)
-
Cuvettes or microplate
Procedure:
-
Reagent Preparation: Prepare a stock solution of the substrate in the Reaction Buffer. Prepare working solutions of the labeled and unlabeled enzymes at the same concentration in Reaction Buffer.
-
Assay Setup: In a cuvette or microplate well, add the Reaction Buffer and varying concentrations of the substrate.
-
Reaction Initiation: To start the reaction, add a fixed amount of either the labeled or unlabeled enzyme to the substrate mixture and mix quickly.[12]
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance or fluorescence at the appropriate wavelength over time. For a microplate-based assay, the plate reader should be set to take kinetic readings.
-
Initial Velocity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time) for each substrate concentration.
-
Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1][2][3] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the IC50 of an antibody-drug conjugate (ADC).[6][14][15]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Labeled ADC and unlabeled antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the labeled ADC and the unlabeled antibody control in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[6][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve (cell viability vs. log of ADC concentration) and determine the IC50 value using appropriate software.
Visualizations
General Workflow for Labeled Protein Validation
Caption: General workflow for the validation of labeled protein activity.
Signaling Pathway for an Antibody-Drug Conjugate (ADC)
Caption: Cellular mechanism of action for a typical antibody-drug conjugate.
References
- 1. Enzyme Kinetics [www2.chem.wisc.edu]
- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. njbio.com [njbio.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. addgene.org [addgene.org]
- 10. ELISA Protocols [sigmaaldrich.com]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Cy5.5 Azide Labeling Specificity
For researchers, scientists, and drug development professionals employing Cy5.5 azide (B81097) for biomolecule labeling via click chemistry, ensuring the specificity of the fluorescent signal is paramount for accurate and reproducible results. This guide provides an objective comparison of essential control experiments to validate the specificity of Cy5.5 azide labeling, contrasts its performance with viable alternatives, and offers detailed experimental protocols.
The Importance of Controls in this compound Labeling
This compound is a popular near-infrared fluorescent probe used in copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] While powerful, non-specific binding of the dye can lead to high background signals and false positives.[3] Therefore, a suite of well-designed control experiments is crucial to confirm that the observed fluorescence originates from the specific covalent labeling of the target molecule.
Core Control Experiments for Labeling Specificity
To dissect the origin of the fluorescent signal and rule out non-specific interactions, the following control experiments are essential:
-
No-Alkyne Control: This is the most critical negative control to demonstrate that the this compound is specifically reacting with the alkyne-modified target. This control follows the identical experimental procedure but omits the alkyne-modified biomolecule. A minimal signal in this control confirms the bioorthogonality of the click reaction.
-
"Free Dye" Control: This experiment assesses the degree of non-specific binding of the unconjugated this compound dye itself. The sample is incubated with the same concentration of this compound as the primary experiment but without the alkyne-modified target or the click chemistry reaction components. This helps to distinguish between specific labeling and general "stickiness" of the dye.[2]
-
Blocking Experiment: To prevent non-specific binding of the fluorescently labeled molecule, samples can be pre-incubated with a blocking agent.[2] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in immunofluorescence experiments. These agents occupy potential non-specific binding sites.[2]
-
Competition Assay: This control demonstrates the specificity of a labeled ligand for its target. The sample is pre-incubated with an excess of the unlabeled ligand, which competes for binding sites with the Cy5.5-labeled ligand. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding.[2]
Performance Comparison: this compound vs. Alternatives
While this compound is a widely used reagent, several alternatives are available, with Alexa Fluor 647 azide being a prominent competitor. The choice of fluorophore can significantly impact the signal-to-noise ratio and overall data quality.
| Feature | Sulfo-Cy5.5 Azide | Alexa Fluor 647 Azide | Rationale |
| Excitation Max (nm) | ~678 | ~650 | Defines the optimal laser line for excitation. |
| Emission Max (nm) | ~694 | ~668 | Determines the appropriate emission filter for detection. |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~190,000 - 211,000 | ~239,000 | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Quantum Yield | ~0.21 | ~0.33 | The efficiency of converting absorbed light into emitted fluorescence.[4] |
| Brightness | High | Very High | Brightness is a product of the molar extinction coefficient and quantum yield. |
| Photostability | Good | Excellent | Alexa Fluor 647 is reported to be more photostable than cyanine-based dyes, making it superior for long-term imaging.[5] |
| Background Signal | Low | Generally Lower | Alexa Fluor dyes are often reported to have lower non-specific binding and are less prone to aggregation, which can reduce background fluorescence.[4][6] |
Experimental Protocols
Protocol 1: General this compound Labeling of Alkyne-Modified Proteins (SPAAC)
This protocol describes the labeling of a protein previously modified with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy5.5 Azide
-
Anhydrous DMSO or water
-
Spin desalting columns
Procedure:
-
Prepare Sulfo-Cy5.5 Azide Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water. Store protected from light.
-
Click Chemistry Reaction: To the purified DBCO-modified protein solution, add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 Azide stock solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Labeled Protein: Remove the excess, unreacted Sulfo-Cy5.5 Azide using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: "No-Alkyne" Negative Control
Materials:
-
Unmodified protein (lacking the alkyne group) in the same buffer as the experimental sample.
-
Sulfo-Cy5.5 Azide
-
Anhydrous DMSO or water
-
Spin desalting columns
Procedure:
-
Prepare Protein Sample: Prepare a solution of the unmodified protein at the same concentration as the alkyne-modified protein in the main experiment.
-
Prepare Sulfo-Cy5.5 Azide Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water.
-
Mock Reaction: Add the same molar excess of the Sulfo-Cy5.5 Azide stock solution to the unmodified protein solution as in the experimental condition.
-
Incubation: Incubate under the identical conditions (time, temperature, light protection) as the experimental sample.
-
Purification: Purify the sample using a spin desalting column in the same manner as the labeled protein.
-
Analysis: Analyze the fluorescence of the "no-alkyne" control alongside the experimental sample using the same imaging or detection settings.
Protocol 3: "Free Dye" Control
Materials:
-
Sample (e.g., fixed and permeabilized cells on a coverslip)
-
Unconjugated Sulfo-Cy5.5 Azide
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Prepare your cells or tissue sample as you would for your primary experiment.
-
Incubation with Free Dye: Prepare a solution of unconjugated Sulfo-Cy5.5 Azide at the same molar concentration as your labeled conjugate in the main experiment. Incubate the sample with this solution for the same duration and under the same conditions as the primary labeling step.
-
Washing: Wash the sample extensively using the same washing protocol as in the main experiment to remove any unbound dye.
-
Analysis: Image the "free dye" control using the identical settings as the experimental sample to assess the level of non-specific dye binding.[2]
Visualizing Experimental Workflows and Logical Relationships
To better understand the experimental design and the rationale behind the control experiments, the following diagrams are provided.
Experimental workflow for the 'No-Alkyne' control.
Logical relationships of key control experiments.
References
Safety Operating Guide
Proper Disposal of Cy5.5 Azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Cy5.5 azide (B81097), a fluorescent dye containing a reactive azide group.
Cy5.5 azide combines the properties of a cyanine (B1664457) dye with the reactivity of an azide, necessitating careful consideration of both chemical moieties during disposal. The azide group, in particular, presents significant potential hazards if not managed correctly. Azides are known to be toxic and can form explosive compounds, especially when in contact with certain metals or acids.[1][2][3] Therefore, strict adherence to established safety protocols is critical.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[4][5]
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this compound. The minimum required protective gear is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. Consider double gloving. | To prevent skin contact. Azides can be fatal if absorbed through the skin.[3] |
| Eye Protection | Safety glasses or splash goggles. | To protect eyes from splashes or aerosols.[6] |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | A particle filter mask when handling the solid form. | To prevent inhalation of dye particles.[8] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the approved procedure for disposing of waste containing this compound. Under no circumstances should any waste containing azides be poured down the drain. [3][6] This is to prevent the formation of highly explosive metal azides in the plumbing system.[2][3][6][9]
Step 1: Waste Segregation
-
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected as hazardous waste.[4][7]
-
Establish a designated, clearly labeled hazardous waste container for this compound waste. The container should be made of a non-metallic material, such as plastic.[2][9]
-
Crucially, do not mix this compound waste with acidic waste. [1][3] The combination of azides and acids can generate highly toxic and explosive hydrazoic acid.[1][7]
-
Similarly, avoid mixing cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in the designated container.
-
Ensure the container is kept tightly closed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials like acids and metals.[3][7]
-
The waste container must be clearly labeled with "Hazardous Waste," "this compound," and a detailed list of its contents.[1][7]
Step 3: Decontamination of Work Surfaces
-
After handling this compound, thoroughly decontaminate all work surfaces and equipment.[4] A 70% ethanol (B145695) solution can be used for this purpose.[7]
-
All materials used for decontamination, such as wipes, should be disposed of in the designated hazardous waste container.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.[4]
Experimental Workflow for this compound Disposal
The logical flow for the safe disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be implemented.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Small Spills: If a small spill occurs, trained personnel wearing appropriate PPE can clean it up.[7] Absorb the spill with an inert material and collect it in the designated hazardous waste container.[10] Clean the area with soap and water.[7]
-
Large Spills: Evacuate the area immediately and notify your EHS office.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. triumvirate.com [triumvirate.com]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Safeguarding Your Research: A Guide to Handling Cy5.5 Azide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cy5.5 azide (B81097). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Cy5.5 azide is a fluorescent dye containing an azide functional group, commonly used in bioconjugation reactions, such as "click chemistry." This dual nature presents a unique set of hazards that must be addressed with rigorous safety protocols. The organic azide component is potentially explosive and toxic, while the cyanine (B1664457) dye can be an irritant. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and waste disposal procedures to ensure the safe handling of this compound.
Essential Safety and Handling Information
A thorough understanding of the properties of this compound is the foundation of its safe use in the laboratory. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | In the dark, desiccate | [1] |
| Excitation Maximum (λex) | ~684 nm | N/A |
| Emission Maximum (λem) | ~710 nm | N/A |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Respiratory system) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Operational Plan: From Receipt to Reaction
All handling of this compound, in both solid and solution form, must be conducted in a certified chemical fume hood.[3]
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product is clearly labeled.
-
Record the date of receipt on the container.
-
Store the container at -20°C in a designated, dry, and dark location.[1]
-
Ensure the storage area is away from incompatible materials such as acids, heavy metals, and oxidizing agents.[4]
Preparation of Stock Solutions
-
Personal Protective Equipment (PPE):
-
Body: A buttoned laboratory coat.
-
Hands: Double-glove with nitrile or neoprene chemical-resistant gloves.
-
Eyes/Face: Splash-proof safety goggles and a face shield.
-
-
Procedure:
-
Designate a work area within the chemical fume hood exclusively for handling this compound.
-
Use plastic or ceramic spatulas for transferring the solid compound; never use metal spatulas as they can form shock-sensitive metal azides.[3]
-
To minimize inhalation of dust, carefully weigh the desired amount of solid this compound in the fume hood.
-
Slowly add the appropriate solvent (e.g., DMSO, DMF) to the solid to avoid splashing.
-
Ensure the resulting solution concentration does not exceed 1 M.[5]
-
Use in Experimental Protocols (e.g., Click Chemistry)
-
Personal Protective Equipment (PPE): Same as for stock solution preparation.
-
Incompatible Solvents: Never use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[6]
-
Reaction Conditions:
-
Perform the reaction in a fume hood, behind a blast shield if possible, especially when scaling up or heating.[3]
-
Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[5]
-
Ensure all glassware is free from heavy metal contamination.
-
Do not expose the compound to excessive heat, friction, or shock.[6]
-
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste:
-
Contaminated PPE (gloves, etc.), weigh paper, and plasticware should be placed in the designated azide waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and instrument effluent, in a sealed, compatible waste container.
-
Label the container clearly as "Hazardous Waste: Contains Organic Azide and Cyanine Dye."
-
-
Decontamination:
-
Before final disposal, it is recommended to convert the organic azide to a more stable derivative, such as an amine, if feasible within the laboratory's capabilities and safety protocols.[5]
-
For spills, absorb the material with an inert absorbent and place it in the designated azide waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.
Caption: Workflow for this compound bioconjugation via click chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5-アジド 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. chemistry.unm.edu [chemistry.unm.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
